molecular formula C15H22N2O4 B017732 Leu-Tyr CAS No. 19659-00-8

Leu-Tyr

Cat. No.: B017732
CAS No.: 19659-00-8
M. Wt: 294.35 g/mol
InChI Key: LHSGPCFBGJHPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Tyr is a synthetic dipeptide composed of L-Leucine and L-Tyrosine, serving as an essential tool in biochemical and proteomic research. Its primary value lies in its role as a model substrate for studying protease and peptidase activity, including enzymes like chymotrypsin, which cleave adjacent to aromatic residues such as tyrosine. Researchers utilize this compound to investigate enzyme kinetics, specificity, and inhibition mechanisms, providing critical insights into proteolytic pathways. Furthermore, this dipeptide is instrumental in peptide synthesis as a building block and in the development of cell culture media, where it can be explored as a source of amino acids. Its structure makes it a relevant compound for studying peptide transport and permeability across cellular membranes. Supplied with high purity and characterized by analytical techniques such as HPLC and mass spectrometry, this compound is intended for research applications only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSGPCFBGJHPCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874719
Record name LEU-TYR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Tyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028941
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3303-29-5, 968-21-8, 19659-00-8
Record name NSC522847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC118372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118372
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Leu-DL-Tyr
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Leu-Tyr Dipeptide: Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide L-Leucyl-L-Tyrosine (Leu-Tyr), composed of the essential amino acid leucine and the non-essential amino acid tyrosine, is a naturally occurring bioactive peptide with emerging therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, purification, and biological activities of this compound, with a focus on its neurological and antimicrobial applications. Its cyclic counterpart, Cyclo(this compound), is also discussed in the context of its distinct biological profile.

Chemical Structure and Physicochemical Properties

This compound is a dipeptide formed from L-leucine and L-tyrosine residues linked by a peptide bond.[1] The structure features a hydrophobic isobutyl side chain from leucine and a phenolic side chain from tyrosine, which contributes to its overall physicochemical characteristics.

Physicochemical Data

A summary of the key physicochemical properties of L-Leucyl-L-Tyrosine is presented in the table below.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O₄[1]
Molecular Weight 294.35 g/mol [1]
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]
CAS Number 968-21-8[1]
Appearance White to almost white powder or crystal
pKa (α-carboxyl) ~2.3 (estimated)[2]
pKa (α-amino) ~9.6 (estimated)[2]
pKa (Tyrosine side chain) ~10.1 (estimated)[3]
Isoelectric Point (pI) ~5.7 (estimated)[4]
Solubility Profile

The solubility of this compound is influenced by the hydrophobicity of the leucine side chain and the ionizable groups. The phenolic hydroxyl group of tyrosine also contributes to its solubility characteristics.

SolventSolubilityReference
Water The solubility of L-Tyrosine, a constituent amino acid, is low in water at neutral pH (0.45 mg/mL) but increases at acidic or basic pH. Dipeptides like Glycyl-L-Tyrosine are more soluble in water.[5][6][7]
Ethanol L-Tyrosine has limited solubility in ethanol.[2][8]
Methanol L-Tyrosine has limited solubility in methanol.[2][8]
DMSO L-Tyrosine is soluble in DMSO.[2][8]

Synthesis and Purification

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Experimental Protocols

Solution-Phase Synthesis:

A common approach involves the coupling of protected leucine and tyrosine derivatives in solution, followed by deprotection.

  • Materials: N-protected Leucine (e.g., Boc-Leu-OH or Fmoc-Leu-OH), C-protected Tyrosine (e.g., H-Tyr-OMe), coupling reagents (e.g., DCC/HOBt or HATU), deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc), and appropriate solvents (e.g., DMF, DCM).

  • Procedure:

    • Activate the carboxyl group of the N-protected Leucine using a coupling agent.

    • React the activated Leucine with the amino group of the C-protected Tyrosine in an appropriate solvent.

    • Monitor the reaction progress using a suitable technique like thin-layer chromatography (TLC).

    • Upon completion, purify the protected dipeptide by extraction and/or column chromatography.

    • Remove the N- and C-terminal protecting groups using appropriate deprotection reagents.

    • Purify the final this compound dipeptide.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry:

SPPS offers a more streamlined approach for peptide synthesis.

  • Materials: Fmoc-Tyr(tBu)-Wang resin, Fmoc-Leu-OH, coupling reagent (e.g., HBTU/HOBt), activator base (e.g., DIPEA), deprotection reagent (20% piperidine in DMF), cleavage cocktail (e.g., TFA/TIS/H₂O), and solvents (DMF, DCM).

  • General Workflow:

    SPPS_Workflow Resin Fmoc-Tyr(tBu)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling (Fmoc-Leu-OH, HBTU/HOBt, DIPEA) Deprotection1->Coupling Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling->Deprotection2 Cleavage Cleavage from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Purification Purification Cleavage->Purification

    Figure 1: General workflow for the solid-phase synthesis of this compound.

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[9][10]

  • Recrystallization: this compound can be purified by recrystallization from a suitable solvent system, such as water-ethanol mixtures. The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.[11][12]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of peptides. The following are typical chemical shifts observed for this compound.

¹H and ¹³C NMR Data (in DMSO-d₆):

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Leucine
α-CH~4.2~51
β-CH₂~1.5-1.7~40
γ-CH~1.6~24
δ-CH₃~0.8-0.9~22, ~23
Tyrosine
α-CH~4.5~54
β-CH₂~2.8-3.0~36
Aromatic CH (2,6)~7.0~130
Aromatic CH (3,5)~6.7~115
Aromatic C (1)-~128
Aromatic C (4)-~156
Peptide Bond
Carbonyl C-~172 (Leu), ~171 (Tyr)

Note: These are approximate values and can vary based on experimental conditions.[13][14][15]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight and sequence of peptides.

ESI-MS/MS Fragmentation:

Under collision-induced dissociation (CID), protonated this compound typically fragments at the peptide bond, producing b- and y-ions.

  • b-ions: Fragments containing the N-terminus.

  • y-ions: Fragments containing the C-terminus.

The fragmentation pattern allows for the confirmation of the amino acid sequence.[16][17][18]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its neurological effects being the most extensively studied.

Antidepressant-like Activity

Studies have shown that this compound possesses antidepressant-like effects. This activity is notably independent of the brain-derived neurotrophic factor (BDNF) signaling pathway, a common target for many antidepressant drugs.[19] The exact mechanism is still under investigation, but it is known to involve the promotion of hippocampal neurogenesis.[19]

Antidepressant_Pathway LeuTyr This compound Hippocampus Hippocampus LeuTyr->Hippocampus Neurogenesis Increased Neuronal Proliferation Hippocampus->Neurogenesis AntidepressantEffect Antidepressant-like Effect Neurogenesis->AntidepressantEffect

Figure 2: Hypothesized antidepressant-like signaling pathway of this compound.

Anxiolytic-like Activity

This compound has demonstrated potent anxiolytic-like effects. This activity is mediated through the activation of a cascade involving serotonin 5-HT1A, dopamine D1, and GABAA receptors.[1][20][21] Interestingly, this compound itself does not have a direct affinity for these receptors, suggesting an indirect modulatory role.[1] The tripeptide Tyr-Leu-Gly (YLG) also exhibits similar anxiolytic properties through the same receptor systems.[22]

Anxiolytic_Pathway LeuTyr This compound ReceptorCascade Indirect Activation Cascade LeuTyr->ReceptorCascade HT1A 5-HT1A Receptor ReceptorCascade->HT1A D1 Dopamine D1 Receptor HT1A->D1 GABAA GABAA Receptor D1->GABAA AnxiolyticEffect Anxiolytic-like Effect GABAA->AnxiolyticEffect

Figure 3: Proposed signaling cascade for the anxiolytic-like effect of this compound.

Cyclo(this compound): A Cyclic Dipeptide with Antifungal Properties

Cyclo(L-Leucyl-L-Tyrosine) is a cyclic dipeptide derivative of this compound. This structural modification results in a distinct biological activity profile, most notably its antifungal properties.

Antifungal Activity

Cyclo(D-Tyr-L-Leu), a stereoisomer, has shown potent antifungal activity against the plant pathogen Colletotrichum gloeosporioides.[12] The proposed mechanism of action involves the disruption of the fungal plasma membrane.[23][24] This is thought to occur through interaction with and inhibition of plasma membrane H+-ATPase, leading to membrane depolarization, oxidative stress, and ultimately, cell death.

Antifungal_Mechanism CycloLeuTyr Cyclo(this compound) FungalMembrane Fungal Plasma Membrane CycloLeuTyr->FungalMembrane H_ATPase H+-ATPase Inhibition FungalMembrane->H_ATPase Depolarization Membrane Depolarization H_ATPase->Depolarization OxidativeStress Oxidative Stress Depolarization->OxidativeStress CellDeath Fungal Cell Death OxidativeStress->CellDeath

Figure 4: Proposed mechanism of antifungal action for Cyclo(this compound).

Conclusion

L-Leucyl-L-Tyrosine is a bioactive dipeptide with significant potential in the development of novel therapeutics, particularly for neurological disorders such as depression and anxiety. Its unique BDNF-independent antidepressant activity and its indirect modulation of key neurotransmitter systems for anxiolysis make it an intriguing candidate for further investigation. Furthermore, its cyclic form, Cyclo(this compound), presents a promising lead for the development of new antifungal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the multifaceted nature of this dipeptide and its derivatives. Further research is warranted to fully elucidate the detailed molecular mechanisms underlying its biological activities and to optimize its therapeutic potential.

References

The Synthesis of α-L-leucyl-L-tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-leucyl-L-tyrosine (Leu-Tyr) is a dipeptide of significant interest in various fields, including biochemistry, pharmacology, and material science. Composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, this dipeptide's unique physicochemical properties, stemming from its hydrophobic leucine residue and the phenolic side chain of tyrosine, make it a valuable building block for more complex peptides and a target for studies on peptide transport and metabolism. This technical guide provides an in-depth overview of the primary methods for the synthesis of α-L-leucyl-L-tyrosine, focusing on both chemical and enzymatic approaches. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the successful synthesis and purification of this important dipeptide.

Chemical Synthesis of α-L-leucyl-L-tyrosine

The chemical synthesis of α-L-leucyl-L-tyrosine relies on the formation of a peptide bond between the carboxyl group of leucine and the amino group of tyrosine. To ensure the specific formation of the desired dipeptide and prevent unwanted side reactions and polymerization, a strategic use of protecting groups is essential. The most common strategies involve the protection of the N-terminus of leucine and the C-terminus of tyrosine. The phenolic hydroxyl group of tyrosine may also require protection depending on the coupling method used.

Two prevalent strategies in solid-phase and solution-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches.[1]

  • Boc/Bzl Strategy: The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is acid-labile. Side chains are typically protected by benzyl (Bzl)-based groups, which are removed by strong acids or hydrogenolysis.

  • Fmoc/tBu Strategy: The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. Side chains are protected by tert-butyl (tBu)-based groups, which are cleaved by strong acids.[2]

The choice of strategy depends on the desired scale of synthesis, the specific properties of the peptide, and the available equipment.

Solution-Phase Synthesis using Boc Protection

A common approach for the synthesis of dipeptides is the solution-phase method, which offers flexibility and is suitable for larger-scale production. The following is a representative workflow for the synthesis of α-L-leucyl-L-tyrosine using a Boc-protection strategy.

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection Leu L-Leucine Boc_Leu N-Boc-L-Leucine Leu->Boc_Leu Boc Anhydride Tyr L-Tyrosine Tyr_OMe L-Tyrosine Methyl Ester Tyr->Tyr_OMe Thionyl Chloride, Methanol Coupling N-Boc-L-leucyl-L-tyrosine Methyl Ester Boc_Leu->Coupling Tyr_OMe->Coupling DCC/HOBt Leu_Tyr_protected N-Boc-L-leucyl-L-tyrosine Methyl Ester Leu_Tyr α-L-leucyl-L-tyrosine Leu_Tyr_protected->Leu_Tyr 1. LiOH (Hydrolysis) 2. TFA (Boc Removal)

Fig. 1: Chemical Synthesis Workflow (Boc Strategy).
Experimental Protocol: Solution-Phase Synthesis

1. Preparation of N-Boc-L-leucine:

  • Dissolve L-leucine in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to maintain a basic pH.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane while stirring vigorously.

  • Continue stirring at room temperature for 4-6 hours.

  • Acidify the reaction mixture with a cold solution of potassium bisulfate to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Boc-L-leucine.

2. Preparation of L-tyrosine Methyl Ester Hydrochloride:

  • Suspend L-tyrosine in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.[3]

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain a solid.

  • Recrystallize the crude product from methanol/ether to yield L-tyrosine methyl ester hydrochloride as a white crystalline solid.[3]

3. Coupling of N-Boc-L-leucine and L-tyrosine Methyl Ester:

  • Dissolve N-Boc-L-leucine and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for 30 minutes.

  • In a separate flask, neutralize L-tyrosine methyl ester hydrochloride with a base such as N-methylmorpholine (NMM) or triethylamine (TEA) in DCM.

  • Add the neutralized L-tyrosine methyl ester solution to the activated N-Boc-L-leucine solution.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected dipeptide, N-Boc-L-leucyl-L-tyrosine methyl ester.

4. Deprotection to Yield α-L-leucyl-L-tyrosine:

  • Saponification: Dissolve the protected dipeptide in a mixture of methanol and water. Add a slight excess of 1 M lithium hydroxide (LiOH) and stir at room temperature for 1-2 hours.

  • Acidification: After the reaction is complete (monitored by TLC), acidify the mixture to pH 3 with 1 M HCl.

  • Extraction: Extract the N-Boc-L-leucyl-L-tyrosine with ethyl acetate.

  • Boc Removal: Remove the solvent and dissolve the residue in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

  • Stir the solution at room temperature for 1-2 hours.

  • Evaporate the solvent and co-evaporate with toluene to remove residual TFA.

  • The crude product can be purified by recrystallization or chromatography.

StepReagents & ConditionsTypical Yield
N-Boc-L-leucine SynthesisL-leucine, Boc anhydride, NaHCO₃, Dioxane/H₂O>95%
L-tyrosine Methyl Ester HCl SynthesisL-tyrosine, Thionyl chloride, Methanol~90%
CouplingN-Boc-L-leucine, L-tyrosine methyl ester, DCC, HOBt, DCM80-90%
Saponification & DeprotectionLiOH, TFA/DCM70-85%

Table 1: Summary of Quantitative Data for Solution-Phase Synthesis.

Enzymatic Synthesis of α-L-leucyl-L-tyrosine

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, often proceeding under mild conditions without the need for extensive protecting group strategies.[4] Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to catalyze their formation under specific conditions, such as in organic solvents or biphasic systems to shift the equilibrium towards synthesis. Papain is a robust cysteine protease that has been shown to be effective in the synthesis of oligopeptides containing hydrophobic amino acids like leucine and tyrosine.[5][6][7]

The enzymatic synthesis typically involves the reaction of an N-protected or unprotected amino acid ester (the acyl donor) with another amino acid or its derivative (the nucleophile).

G cluster_reactants Reactants cluster_reaction Enzymatic Coupling cluster_product Product Leu_ester L-Leucine Methyl Ester (Acyl Donor) Reaction Papain (Immobilized or Free) Aqueous-Organic Biphasic System pH Control Leu_ester->Reaction Tyr_nucleophile L-Tyrosine (Nucleophile) Tyr_nucleophile->Reaction Leu_Tyr α-L-leucyl-L-tyrosine Reaction->Leu_Tyr

Fig. 2: Enzymatic Synthesis Workflow.
Experimental Protocol: Enzymatic Synthesis with Papain

1. Preparation of Reactants:

  • L-Leucine Methyl Ester Hydrochloride: Prepared similarly to L-tyrosine methyl ester hydrochloride by reacting L-leucine with thionyl chloride in methanol.

  • L-Tyrosine: Commercially available.

2. Enzymatic Coupling Reaction:

  • Prepare a buffer solution (e.g., 0.2 M citrate-phosphate buffer, pH 6.5).

  • Dissolve L-tyrosine in the buffer to its saturation point.

  • In a separate vessel, neutralize L-leucine methyl ester hydrochloride with an appropriate base.

  • Add the neutralized L-leucine methyl ester to the L-tyrosine solution.

  • Add an organic co-solvent (e.g., acetonitrile or 1,4-dioxane) to a final concentration of 30-50% (v/v) to improve substrate solubility and shift the equilibrium towards synthesis.

  • Add papain (either free or immobilized on a solid support) to the reaction mixture. The enzyme concentration will need to be optimized, but a starting point is 1-5% (w/v) of the total reaction volume.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation for 24-48 hours.

  • Monitor the progress of the reaction by HPLC.

3. Product Isolation and Purification:

  • Terminate the reaction by denaturing the enzyme (e.g., by boiling or adding a denaturant) or by filtering off the immobilized enzyme.

  • The product, α-L-leucyl-L-tyrosine, may precipitate out of the solution upon cooling.

  • The precipitated product can be collected by centrifugation or filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

ParameterConditionTypical Yield
EnzymePapain (free or immobilized)50-70%
Acyl DonorL-Leucine Methyl Ester
NucleophileL-Tyrosine
Solvent SystemAqueous buffer with organic co-solvent (30-50%)
pH6.0-7.5
Temperature37-50°C
Reaction Time24-48 hours

Table 2: Summary of Quantitative Data for Enzymatic Synthesis.

Conclusion

Both chemical and enzymatic methods provide viable pathways for the synthesis of α-L-leucyl-L-tyrosine. The choice of method will depend on the specific requirements of the researcher, including the desired scale of production, purity requirements, and environmental considerations. Chemical synthesis, particularly using the Boc strategy in solution, is a well-established and versatile method that can provide high yields. Enzymatic synthesis with proteases like papain offers a milder and more environmentally friendly alternative, with the potential for high stereospecificity and reduced need for protecting groups. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals engaged in the synthesis of this and other dipeptides. Further optimization of the described conditions may be necessary to achieve the best results for specific laboratory settings and applications.

References

The Biological Functions of Leu-Tyr as a Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Leucyl-Tyrosine (Leu-Tyr), a metabolite resulting from the breakdown of larger proteins, is emerging as a bioactive molecule with a diverse range of physiological functions. This technical guide provides an in-depth exploration of the biological activities of this compound, focusing on its roles in antioxidant defense, regulation of blood pressure, modulation of the central nervous system, and its influence on cellular metabolic signaling. We present a compilation of quantitative data, detailed experimental methodologies for the assays discussed, and visual representations of the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of small peptides.

Introduction

Dipeptides, the smallest class of peptides, are not merely intermediates in protein metabolism but are increasingly recognized for their specific biological activities. Leucyl-Tyrosine (this compound) and its isomer Tyrosyl-Leucine (Tyr-Leu) are dipeptides formed from the essential amino acid L-leucine and the non-essential amino acid L-tyrosine.[1][2] Found in various protein hydrolysates and naturally formed during digestion, these dipeptides are absorbed into circulation and can exert effects on various physiological systems. Their bioactivity is of significant interest for the development of functional foods, nutraceuticals, and novel therapeutic agents. This guide will systematically review the current scientific understanding of this compound's functions as a metabolite.

Antioxidant Properties

The presence of a tyrosine residue, with its phenolic hydroxyl group, confers significant antioxidant properties to peptides. This hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of tyrosine-containing dipeptides has been evaluated using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) and Trolox Equivalent Antioxidant Capacity (TEAC) assays. While specific values for this compound are not always individually reported, studies on a range of tyrosine-containing dipeptides provide a strong indication of its potential.

Dipeptide/Amino AcidAssayAntioxidant Capacity (µmol TE/µmol)Reference
Tyr-containing dipeptides (general) ORAC~1.0[3]
Tyr (free amino acid) ORAC~1.0[3]
Dipeptides with N-terminal Tyr TEACAverage 4.81 ± 0.10[3]
Dipeptides with C-terminal Tyr (like this compound) TEACAverage 1.70 ± 0.27[3]
Trp-Tyr ORAC5.1[3]

Note: TE = Trolox Equivalents. The data for Tyr-containing dipeptides provide a comparative context for the likely antioxidant capacity of this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to determine the free radical scavenging activity of antioxidant compounds.

Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test sample (this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Sample preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) and make serial dilutions to various concentrations.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the sample solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against sample concentration.

Angiotensin-Converting Enzyme (ACE) Inhibition

Bioactive peptides are known to inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Inhibition of ACE leads to a reduction in the production of the vasoconstrictor angiotensin II, resulting in an antihypertensive effect.

Quantitative Data on ACE Inhibition

Several studies have demonstrated the ACE inhibitory activity of peptides containing leucine and tyrosine residues.

PeptideIC50 Value (µM)Reference
Leu-Leu-Tyr (LLY) 44.16 ± 2.45[4]
Val-Tyr (VY) Lower than losartan (17.13-146 µM)[5]
Lys-Tyr (KY) Lower than losartan (17.13-146 µM)[5]
Ile-Tyr (IY) Higher than losartan (17.13-146 µM)[5]
WLQL 16.87 ± 0.54[6]
LPSW 20.80 ± 0.79[6]

Note: IC50 is the half-maximal inhibitory concentration. While a specific IC50 for this compound was not found in the provided search results, the data for structurally similar peptides suggest its potential as an ACE inhibitor.

Experimental Protocol: ACE Inhibition Assay

Principle: This assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-converting enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Borate buffer with NaCl

  • Inhibitor (this compound)

  • Captopril (positive control)

  • 1M HCl

  • Ethyl acetate

  • Spectrophotometer or HPLC system

Procedure:

  • Preparation of solutions:

    • Substrate solution: Dissolve HHL in borate buffer.

    • Enzyme solution: Dissolve ACE in borate buffer.

    • Inhibitor solutions: Dissolve this compound and captopril at various concentrations in borate buffer.

  • Reaction:

    • Pre-incubate 50 µL of the inhibitor solution with 50 µL of the ACE solution at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Termination of reaction: Stop the reaction by adding 250 µL of 1M HCl.

  • Extraction: Add 1.5 mL of ethyl acetate, vortex, and centrifuge to separate the layers.

  • Quantification:

    • Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in a suitable solvent (e.g., distilled water or mobile phase for HPLC).

    • Measure the absorbance at 228 nm using a spectrophotometer or quantify using a reverse-phase HPLC system.

  • Calculation: The percentage of ACE inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Logical Workflow for ACE Inhibition Assay

ACE_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE + this compound (37°C, 10 min) Prep_ACE->Preincubation Prep_HHL Prepare HHL Substrate Reaction Add HHL Substrate (37°C, 30-60 min) Prep_HHL->Reaction Prep_Inhibitor Prepare this compound dilutions Prep_Inhibitor->Preincubation Preincubation->Reaction Add Substrate Termination Stop with 1M HCl Reaction->Termination Extraction Extract Hippuric Acid with Ethyl Acetate Termination->Extraction Quantification Quantify Hippuric Acid (Spectrophotometry/HPLC) Extraction->Quantification Calculation Calculate % Inhibition & IC50 Quantification->Calculation Anxiolytic_Signaling_Pathway cluster_receptors Receptor Activation cluster_downstream Downstream Effects Tyr_Leu Tyr-Leu HT1A 5-HT1A Receptor Tyr_Leu->HT1A Indirect Activation D1 Dopamine D1 Receptor Tyr_Leu->D1 Indirect Activation GABAA GABAA Receptor Tyr_Leu->GABAA Indirect Activation Neuronal_Inhibition Neuronal Inhibition HT1A->Neuronal_Inhibition ↓ cAMP, ↑ K+ efflux D1->Neuronal_Inhibition ↑ cAMP, PKA activation GABAA->Neuronal_Inhibition ↑ Cl- influx Reduced_Anxiety Anxiolytic Effect Neuronal_Inhibition->Reduced_Anxiety mTOR_Signaling Leu Leucine mTORC1 mTORC1 Leu->mTORC1 Activation Tyr Tyrosine Tyr->mTORC1 Enhancement S6K S6K mTORC1->S6K Phosphorylation Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Activation

References

An In-depth Technical Guide to Leucyl-Tyrosine: Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-tyrosine (Leu-Tyr), a dipeptide composed of the essential amino acid L-leucine and the non-essential amino acid L-tyrosine, is a naturally occurring molecule resulting from the enzymatic hydrolysis of proteins. While its formal "discovery" is not marked by a singular event, its presence has been identified in various biological contexts, from microorganisms to expected metabolites in humans. Initially considered a simple intermediate in protein metabolism, recent research has unveiled its potential involvement in significant physiological processes, including the modulation of the mTOR signaling pathway crucial for muscle protein synthesis and potential neurological functions. This technical guide provides a comprehensive overview of the discovery and natural occurrence of leucyl-tyrosine, details its emerging biological roles with a focus on relevant signaling pathways, and presents detailed experimental protocols for its identification and characterization.

Discovery and Natural Occurrence

The discovery of leucyl-tyrosine is intrinsically linked to the advancement of analytical techniques for peptide and amino acid analysis. Rather than a distinct discovery event, its identification has been a gradual process of characterizing the vast peptidome present in biological systems.

Natural Occurrence:

Leucyl-tyrosine is primarily formed during the breakdown of dietary and endogenous proteins. As such, it can be found in a variety of natural sources, particularly in protein-rich foods and fermented products where enzymatic activity is high.

  • Protein Digestion: In humans and other animals, the digestion of proteins by proteases and peptidases in the gastrointestinal tract releases a mixture of free amino acids and small peptides, including leucyl-tyrosine.[1]

  • Fermented Foods: The fermentation process, involving microbial enzymatic activity, breaks down proteins in raw materials, leading to the formation of various di- and tripeptides.

  • Microorganisms: Leucyl-tyrosine has been reported as a metabolite in the protozoan parasite Trypanosoma brucei.[2] Its presence in other microbial metabolomes is also anticipated as a product of protein turnover.[3][4]

The concentration of leucyl-tyrosine in these sources is variable and depends on the specific protein composition and the extent of enzymatic hydrolysis. Foods rich in both leucine and tyrosine are likely to be significant sources of this dipeptide upon digestion.

Table 1: Leucine and Tyrosine Content in Various Food Sources

Food SourceLeucine Content (mg per 100g)Tyrosine Content (mg per 100g)
Skirt Steak (cooked)~4080~2174
Lean Pork Chops (cooked)~3480~2088
Sockeye Salmon (cooked)~3420~2052
Lean Ground Turkey (cooked)~3180~1907
Firm Tofu~2945~1767
Skim Milk~980~833
Ricotta Cheese~1230~739
Yogurt~1080~649
Lentils (cooked)~800~477
Black Beans (cooked)~720~430
Pumpkin Seeds~2180~306
Wild Rice (cooked)~460~277

Note: Data is compiled from various sources and represents approximate values. The presence of the dipeptide leucyl-tyrosine is a result of the breakdown of proteins containing these amino acids.[5][6]

Biological Significance and Signaling Pathways

Recent studies have highlighted the potential for leucyl-tyrosine and its constituent amino acids to play significant roles in cellular signaling, particularly in the context of muscle metabolism and neurological function.

Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that regulates cell growth, proliferation, and protein synthesis. Leucine is a well-established activator of the mTOR complex 1 (mTORC1) signaling pathway, which is central to muscle protein synthesis.[7][8] Emerging research indicates that tyrosine can act as a "booster" to leucine-induced mTORC1 activation, suggesting a synergistic effect that could be relevant to the physiological action of leucyl-tyrosine.[7][8][9] Upon absorption and hydrolysis, leucyl-tyrosine would release both amino acids, potentially amplifying the anabolic signal in muscle cells.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular LeucylTyrosine Leucyl-Tyrosine AminoAcidTransporter Amino Acid Transporter LeucylTyrosine->AminoAcidTransporter Leucine Leucine AminoAcidTransporter->Leucine Tyrosine Tyrosine AminoAcidTransporter->Tyrosine Sestrin2 Sestrin2 Leucine->Sestrin2 mTORC1 mTORC1 Tyrosine->mTORC1 Enhances Leucine-induced activation GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 RagGTPase Rag GTPase GATOR1->RagGTPase RagGTPase->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates ProteinSynthesis Muscle Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis Inhibits

Potential Neurological and Other Bioactivities
  • Antidepressant-like Activity: Studies on the isomer tyrosyl-leucine (Tyr-Leu) have demonstrated antidepressant-like effects in mice, suggesting that the structural motif of an aromatic amino acid linked to leucine may have neurological implications.[10] This opens an avenue for investigating similar properties for leucyl-tyrosine.

  • Angiotensin I-Converting Enzyme (ACE) Inhibition: Analogues of leucyl-tyrosine have been evaluated for their potential to inhibit ACE, an enzyme involved in blood pressure regulation.[11] This suggests that leucyl-tyrosine itself could be a precursor to bioactive peptides with antihypertensive properties.

Experimental Protocols

The identification and characterization of leucyl-tyrosine require specific analytical techniques capable of resolving and detecting dipeptides within complex biological matrices.

Extraction of Leucyl-Tyrosine from Biological Samples

Extraction_Workflow Sample Biological Sample (e.g., Tissue, Biofluid, Food) Homogenization Homogenization (in acidic buffer) Sample->Homogenization Centrifugation1 Centrifugation (to remove proteins and debris) Homogenization->Centrifugation1 Supernatant Supernatant Collection Centrifugation1->Supernatant SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->SPE Elution Elution with Organic Solvent SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation FinalExtract Final Extract for Analysis Evaporation->FinalExtract

Methodology:

  • Sample Preparation: Homogenize the tissue or fluid sample in an acidic buffer (e.g., 0.1 M HCl) to precipitate larger proteins. For food samples, enzymatic digestion might be simulated prior to extraction.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing small peptides and free amino acids.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove salts and polar compounds.

  • Elution: Elute the dipeptides with an organic solvent such as methanol or acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Identification and Quantification by HPLC-MS/MS

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) is the preferred method for sensitive and specific detection of leucyl-tyrosine.

HPLC Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions (Illustrative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Parent Ion (Q1): m/z 295.16 (for [M+H]+ of leucyl-tyrosine).

    • Product Ions (Q3): Monitor for characteristic fragment ions, such as m/z 162.08 (tyrosine immonium ion) and m/z 86.09 (leucine immonium ion).

  • Quantification: Use a stable isotope-labeled internal standard of leucyl-tyrosine for accurate quantification.

HPLC_MS_Workflow cluster_ms MS/MS SampleExtract Prepared Sample Extract HPLC High-Performance Liquid Chromatography (HPLC) (Reversed-Phase Separation) SampleExtract->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MassSpec Tandem Mass Spectrometer (MS/MS) ESI->MassSpec Q1 Quadrupole 1 (Q1) (Parent Ion Selection) Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q3 Quadrupole 3 (Q3) (Product Ion Detection) Q1->Q2 Q2->Q3 DataAnalysis Data Analysis (Quantification and Identification) Q3->DataAnalysis

Conclusion and Future Directions

Leucyl-tyrosine, once viewed as a simple product of protein breakdown, is emerging as a dipeptide of significant biological interest. Its role in enhancing leucine-mediated mTORC1 signaling has important implications for muscle physiology, nutrition, and the development of therapeutics for muscle wasting conditions. Furthermore, the potential neurological and antihypertensive activities of leucyl-tyrosine and its analogues warrant further investigation.

Future research should focus on:

  • Quantifying leucyl-tyrosine in various food sources and biological tissues to better understand its natural abundance and bioavailability.

  • Elucidating the specific molecular mechanisms by which tyrosine enhances leucine's effect on mTORC1.

  • Investigating the neurological effects of leucyl-tyrosine and comparing them to its isomer, tyrosyl-leucine.

  • Screening leucyl-tyrosine and related peptides for other bioactive properties , such as ACE inhibition and antioxidant activity.

A deeper understanding of the discovery, natural occurrence, and biological functions of leucyl-tyrosine will undoubtedly open new avenues for research in nutrition, pharmacology, and drug development.

References

Conformational analysis of Leu-Tyr in solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of Leu-Tyr in Solution

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of peptides is intrinsically linked to their biological function. Understanding the conformational landscape of even simple dipeptides provides fundamental insights into molecular recognition, protein folding, and rational drug design. This guide details the core experimental and computational methodologies for the complete conformational analysis of the dipeptide Leucyl-Tyrosine (this compound) in a solution state. We provide detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), present illustrative data in a structured format, and discuss the integration of these techniques with computational modeling to generate a comprehensive picture of the dipeptide's structural dynamics.

Introduction

Leucyl-Tyrosine (this compound) is a simple dipeptide composed of a nonpolar, aliphatic amino acid (Leucine) and an aromatic, polar amino acid (Tyrosine). Its structure presents several degrees of conformational freedom: two pairs of backbone dihedral angles (φ, ψ) and four side-chain dihedral angles (χ angles). In solution, this compound does not adopt a single, rigid structure but rather exists as a dynamic ensemble of interconverting conformers. The relative population of these conformers is dictated by a delicate balance of intramolecular interactions (e.g., hydrogen bonds, steric effects) and intermolecular interactions with the solvent.

Characterizing this conformational ensemble is crucial for understanding how this compound might interact with biological targets such as receptors or enzymes and serves as a model for studying the intrinsic structural propensities of amino acid residues that govern the folding of larger proteins. This guide outlines the integrated workflow for such a characterization.

Overall Workflow for Conformational Analysis

The determination of a peptide's solution conformation is a multi-step process that integrates experimental spectroscopy with computational refinement. The general workflow is outlined below.

Conformational_Analysis_Workflow cluster_0 Preparation cluster_1 Experimental Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Computational Modeling cluster_4 Structure Calculation & Refinement Peptide Peptide Synthesis & Purification SamplePrep Sample Preparation (Buffer, pH, Concentration) Peptide->SamplePrep NMR NMR Spectroscopy (1D, 2D COSY, TOCSY, NOESY) SamplePrep->NMR CD Circular Dichroism (CD) SamplePrep->CD NMR_Analysis Resonance Assignment J-Coupling Analysis NOE Integration NMR->NMR_Analysis CD_Analysis Secondary Structure Estimation CD->CD_Analysis StructureCalc Distance & Dihedral Restraint Generation NMR_Analysis->StructureCalc CD_Analysis->StructureCalc MD_Sim Molecular Dynamics (MD) Simulations MD_Sim->StructureCalc Provides Priors Ensemble Conformational Ensemble Generation & Validation StructureCalc->Ensemble

Figure 1: General workflow for the solution-state conformational analysis of a dipeptide.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the solution structure of peptides. It provides information on through-bond connectivity, dihedral angles, and through-space distances at atomic resolution.[1]

Protocol:

  • Sample Preparation:

    • Dissolve 1-2 mg of purified this compound in 500 µL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O or 100% DMSO-d₆). The D₂O component is necessary for the spectrometer's field-frequency lock.[2]

    • Adjust the pH to a desired value (e.g., pH 5.0) using dilute HCl or NaOH. pH is critical as it affects the charge state of the termini and the exchange rate of amide protons.

    • Add a known concentration of a reference standard, such as DSS or TSP, for accurate chemical shift referencing (0.0 ppm).

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (≥500 MHz).

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity, concentration, and overall signal dispersion.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms. This experiment reveals all protons within a single amino acid's spin system (e.g., all non-exchangeable protons of Leucine).[2]

    • 2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum. This experiment identifies protons that are coupled through two or three bonds (e.g., Hα to Hβ).[2]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms. This is the key experiment for structure determination, as it identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds.[2] A ROESY experiment can be used as an alternative for small molecules to avoid zero-crossing issues.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the chemical shift of the reference standard.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of peptides. While dipeptides are too short to form stable α-helices or β-sheets, CD can reveal propensities for turn-like structures or a predominantly random coil conformation.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The buffer itself should not have significant absorbance in the far-UV region.

    • Prepare a matched buffer blank solution without the peptide.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Record a spectrum of the buffer blank first in the far-UV range (e.g., 190-260 nm).

    • Record the spectrum of the peptide sample using the same instrument settings.

    • Acquire data at a controlled temperature (e.g., 25°C).

  • Data Processing:

    • Subtract the buffer spectrum from the peptide spectrum to obtain the final CD signal.

    • Convert the raw data (typically in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

Data Presentation and Interpretation

NMR Resonance Assignment and Chemical Shifts

The first step in NMR analysis is to assign every proton and carbon signal to its corresponding atom in the this compound molecule. This is achieved by integrating data from TOCSY and COSY spectra.

Table 1: Illustrative ¹H and ¹³C Chemical Shifts (ppm) for this compound in D₂O at pH 7.0

Atom Leucine (Leu) Tyrosine (Tyr)
¹H Shifts
NH 8.35 -
4.15 4.45
1.70, 1.62 3.10, 2.95
1.55 -
0.92, 0.90 7.15 (δ₁, δ₂)
- 6.85 (ε₁, ε₂)
¹³C Shifts
C' (Carbonyl) 175.1 174.5
53.8 56.2
41.5 37.9
25.0 129.5
22.8, 22.1 131.2
- 116.3

| Cζ | - | 156.8 |

Backbone Conformation: J-Coupling Constants

The three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα), denoted as ³J(HN,Hα), is a powerful indicator of the backbone dihedral angle φ. The relationship is described by the Karplus equation.[3][4]

Table 2: Illustrative Vicinal Coupling Constants and Derived Dihedral Angles

Coupling Measured Value (Hz) Corresponding φ Angle Range (degrees) Implied Conformation
³J(Leu-NH, Leu-Hα) 8.5 -160° to -80° Extended (β-strand like)

| ³J(Tyr-NH, Tyr-Hα) | 7.5 | -140° to -70° | Extended / Averaged |

A large coupling constant (>8 Hz) typically indicates an extended conformation (φ ≈ -120°), while a small coupling constant (<5 Hz) suggests a helical conformation (φ ≈ -60°). The observed values suggest a preference for an extended backbone structure.

3D Structure: Nuclear Overhauser Effect (NOE) Constraints

NOEs provide through-space distance constraints, which are essential for determining the global fold and side-chain orientations.

Table 3: Illustrative Key NOE Cross-Peaks and Distance Restraints

Proton 1 Proton 2 NOE Intensity Distance Restraint (Å) Structural Implication
Leu Hα Leu Hβ Strong < 2.8 Intra-residue, confirms assignment
Tyr Hα Tyr Hβ Strong < 2.8 Intra-residue, confirms assignment
Leu Hα Tyr NH Medium < 3.5 Sequential, defines backbone fold

| Leu Hδ | Tyr Hδ | Weak | < 5.0 | Inter-residue side-chain proximity |

The observation of a sequential NOE between Leu Hα and the amide proton of the next residue (in this case, the C-terminal Tyr) is a hallmark of peptide structure determination. An NOE between the side chains of Leu and Tyr would indicate a "folded" conformation where the side chains are in proximity.

Integrating NMR Data for Structure Elucidation

The various pieces of NMR data are used together to solve the structure. COSY and TOCSY establish the covalent bonding network for assignment, J-couplings define local backbone dihedral angles, and NOEs provide the crucial long-range distance information.

NMR_Data_Integration cluster_0 NMR Experiments cluster_1 Derived Information cluster_2 Structural Interpretation COSY COSY Connectivity Through-Bond Connectivity (2-3 Bonds) COSY->Connectivity TOCSY TOCSY Spin_System Full Spin System (Intra-Residue) TOCSY->Spin_System NOESY NOESY / ROESY Distances Through-Space Distances (< 5 Å) NOESY->Distances Assignment Resonance Assignment Connectivity->Assignment Spin_System->Assignment Structure 3D Conformational Model Distances->Structure Distance Restraints Dihedrals Dihedral Angles (φ, ψ, χ) Assignment->Dihedrals via J-Couplings Assignment->Structure Dihedrals->Structure Angle Restraints

Figure 2: Logical flow of integrating data from different 2D NMR experiments to determine peptide structure.

The Role of Computational Modeling

Experimental data, particularly from NMR, provides time- and ensemble-averaged information. Computational methods like Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are invaluable for exploring the full conformational landscape and understanding the energetics of different conformers.[5][6]

  • Molecular Dynamics (MD): MD simulations model the movements of atoms over time by solving Newton's equations of motion. Starting from an initial structure (e.g., an extended this compound), a simulation in a box of explicit water molecules can reveal the different conformational states the dipeptide samples and the timescales of their interconversion.

  • DFT Calculations: Quantum mechanical methods like DFT can be used to calculate the relative energies of different specific conformations (e.g., different side-chain rotamers or backbone arrangements) with high accuracy, helping to validate and rank the structures observed in MD simulations.[1]

Often, NMR-derived distance and dihedral angle restraints are used to guide MD simulations, ensuring that the resulting conformational ensemble is consistent with the experimental data.

Conclusion

The conformational analysis of this compound in solution requires an integrated approach. NMR spectroscopy provides the primary experimental constraints on atomic distances and dihedral angles. Circular Dichroism offers a lower-resolution view of the overall structural propensity. These experimental results are best interpreted not as a single static structure, but as an ensemble of conformations. Computational modeling is a critical partner to experiment, allowing for the exploration of this dynamic ensemble and providing a physical basis for the observed conformational preferences. This combined strategy, outlined in this guide, provides a robust framework for characterizing small peptides, which is fundamental to the fields of structural biology and medicinal chemistry.

References

Physicochemical Properties of Leucyl-Tyrosine (Leu-Tyr) Dipeptide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties of the Leucyl-Tyrosine (Leu-Tyr) dipeptide. It is intended for researchers, scientists, and drug development professionals who utilize peptides in their work. This guide covers core physicochemical data, stability profiles, spectroscopic characteristics, and relevant biological signaling pathways. Detailed experimental protocols for stability analysis, partition coefficient determination, and quantification are also provided to support practical laboratory applications.

Introduction

Leucyl-Tyrosine (this compound) is a dipeptide composed of L-leucine and L-tyrosine residues joined by a peptide bond.[1] As with many short-chain peptides, this compound serves as a crucial molecule in various biological contexts and as a valuable tool in research and development. Its properties are dictated by the combined characteristics of its constituent amino acids: the bulky, hydrophobic isobutyl side chain of leucine and the polar, aromatic phenol group of tyrosine. Understanding the fundamental physicochemical properties of this compound is essential for its effective application, particularly in areas such as drug formulation, cell culture media development, and biochemical assays. This guide summarizes key data and methodologies related to this important dipeptide.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for calculations, solution preparation, and analytical method development.

Table 2.1: General Properties of this compound

Property Value Source
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid [1]
Molecular Formula C₁₅H₂₂N₂O₄ [1]
Molecular Weight 294.35 g/mol [1]
Canonical SMILES CC(C)C--INVALID-LINK--O)C(=O)O">C@HN [1]

| CAS Number | 968-21-8 |[1] |

Acid-Base Properties

Table 2.2: Acid-Base Properties of Constituent Amino Acids

Amino Acid pKa (α-carboxyl) pKa (α-amino) pKa (Side Chain) Isoelectric Point (pI)
L-Leucine ~2.36 ~9.60 N/A 5.98
L-Tyrosine ~2.20 ~9.11 ~10.07 (Phenol) 5.66

Data sourced from various standard amino acid tables.[2][3][4]

In the this compound dipeptide, one would expect a pKa for the N-terminal amino group (from Leucine), a pKa for the C-terminal carboxyl group (from Tyrosine), and a pKa for the Tyrosine side chain.

Solubility and Partitioning Behavior

The solubility of tyrosine-containing peptides is a critical parameter, as L-tyrosine itself has very poor solubility in water at neutral pH (~0.45 mg/mL).[5] Dipeptides are often used in applications like cell culture media to enhance the delivery of tyrosine in a more soluble form.[6]

Table 2.3: Solubility and Partitioning Data

Parameter Value / Description Note
Aqueous Solubility Significantly higher than free L-tyrosine at neutral pH. Dipeptide formation circumvents the low solubility of the parent amino acid.[6]
Organic Solubility The related tripeptide Leu-Leu-Tyr is slightly soluble in DMSO.[7] This compound is expected to have some solubility in polar organic solvents like DMSO.

| logP (XLogP3) | -1.9 | This computed value indicates that this compound is hydrophilic and preferentially partitions into the aqueous phase over octanol.[1] |

The negative logP value confirms the hydrophilic nature of the dipeptide, making it well-suited for aqueous environments.[8]

Stability Profile

The stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to light and oxygen. The primary degradation pathways involve the hydrolysis of the peptide bond and oxidation of the tyrosine residue.

  • Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions and at elevated temperatures. This cleavage would yield the constituent amino acids, leucine and tyrosine.[9][10]

  • Oxidation: The phenol side chain of the tyrosine residue is prone to oxidation. This can be initiated by exposure to atmospheric oxygen, metal ions, or light, potentially leading to discoloration and loss of biological activity.[9][10]

Table 3.1: Summary of this compound Degradation Pathways and Mitigation Strategies

Factor Effect on Degradation Mitigation Strategy
pH Hydrolysis is accelerated outside the neutral range (pH 5-7).[9] Maintain pH between 5 and 7 using a suitable buffer.
Temperature Higher temperatures increase the rate of both hydrolysis and oxidation.[11] Prepare solutions fresh. For storage, aliquot and store at -20°C (short-term) or -80°C (long-term).[10]
Light UV and visible light can induce photo-oxidation of the tyrosine residue.[9] Store solutions and solid material in amber vials or otherwise protected from light.

| Oxidizing Agents | Presence of reactive oxygen species or metal ions can accelerate tyrosine oxidation.[9] | Use high-purity, degassed solvents. Consider the addition of antioxidants like ascorbic acid for some applications.[10] |

Spectroscopic and Analytical Profile

Spectroscopic techniques are essential for the identification, quantification, and structural analysis of this compound.

Table 4.1: Key Spectroscopic Data for this compound

Technique Parameter Value / Observation
UV-Vis Spectroscopy Absorbance Maximum (λmax) ~275 nm
Molar Extinction Coefficient (ε) at λmax The tyrosine residue dominates the UV absorbance. The extinction coefficient at 274 nm for tyrosine is 1405 M⁻¹cm⁻¹.[12]
Infrared (IR) Spectroscopy Key Bands Characteristic amide I and amide II bands for the peptide bond, as well as bands corresponding to the aromatic ring and hydroxyl group of tyrosine.[13]

| Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ | Expected m/z ≈ 295.16 |

Biological Context and Associated Signaling

While this compound itself is a subject of physicochemical study, its isomer, Tyrosyl-Leucine (Tyr-Leu), has demonstrated notable biological activity, offering insights into the potential roles of such dipeptides.

Antidepressant-like Activity of Tyr-Leu

Studies have shown that the isomeric dipeptide Tyr-Leu exhibits potent antidepressant-like activity in mice.[14] This activity is associated with the promotion of neuronal proliferation in the hippocampus. Intriguingly, this effect was found to be independent of the Brain-Derived Neurotrophic Factor (BDNF) pathway, a common target for many antidepressants. Instead, Tyr-Leu appears to moderate the stress response by suppressing the activation of the hypothalamo-pituitary-adrenal (HPA) axis.[14]

Tyr_Leu_Signaling TyrLeu Tyr-Leu Administration HPA_Axis Hypothalamo-Pituitary-Adrenal (HPA) Axis TyrLeu->HPA_Axis Suppresses Hippocampus Hippocampal Neurogenesis TyrLeu->Hippocampus Promotes BDNF BDNF Pathway (Unaffected) StressResponse Stress Response (e.g., Corticosterone Release) HPA_Axis->StressResponse Activates Activity Antidepressant-like Activity StressResponse->Activity Contributes to Depressive Behavior Hippocampus->Activity

Caption: Hypothesized signaling for Tyr-Leu antidepressant-like effects.

Experimental Methodologies

The following sections provide detailed protocols for common experiments related to the analysis of this compound.

Protocol for a Forced Degradation Study

This protocol is used to identify the degradation pathways and develop stability-indicating analytical methods for this compound.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in parallel with a control sample stored at -80°C:

    • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[9]

    • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9]

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation: Incubate 1 mL of stock solution (in a neutral buffer, e.g., PBS pH 7.4) at 80°C for 48 hours.[9]

    • Photostability: Expose 1 mL of stock solution in a clear vial to a photostability chamber or a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil under the same conditions.[9]

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection at 275 nm) to quantify the remaining this compound and detect degradation products.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions (24-48h) cluster_analysis Analysis Stock Prepare 1 mg/mL This compound Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂) Stock->Oxidative Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC Analyze All Samples by RP-HPLC (UV 275nm) Oxidative->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Quantify Degradants & Assess Stability Profile HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Protocol for Shake-Flask Method (logP Determination)

This standard method determines the octanol-water partition coefficient (logP).

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a known volume of the this compound aqueous solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for 5-10 minutes to allow the dipeptide to partition between the two phases. Let the funnel stand until the layers have fully separated.

  • Quantification: Carefully separate the aqueous and octanol layers. Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry at 275 nm.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol for UV-Vis Spectrophotometric Quantification

This protocol uses the inherent UV absorbance of the tyrosine residue to determine the concentration of this compound in solution.

  • Standard Curve Preparation: Prepare a series of this compound standards of known concentrations (e.g., 0, 10, 25, 50, 100 µg/mL) in the desired buffer or solvent.

  • Spectrophotometer Setup: Blank the UV-Vis spectrophotometer with the same buffer/solvent used for the standards.

  • Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance for tyrosine (~275 nm).

  • Plotting: Plot a standard curve of absorbance versus concentration. The relationship should be linear in the tested range (confirm R² > 0.99).

  • Sample Measurement: Measure the absorbance of the unknown this compound sample.

  • Concentration Determination: Use the linear regression equation from the standard curve to calculate the concentration of the unknown sample based on its absorbance.

Conclusion

The Leucyl-Tyrosine dipeptide possesses a distinct set of physicochemical properties defined by its hydrophilic nature, specific acid-base characteristics, and susceptibility to hydrolysis and oxidation. Its enhanced aqueous solubility over free L-tyrosine makes it a valuable component in various biochemical and pharmaceutical applications. A thorough understanding and control of factors like pH, temperature, and light exposure are critical to maintaining its integrity and function. The methodologies and data presented in this guide provide a robust framework for researchers to effectively utilize, analyze, and formulate solutions containing this compound.

References

Leu-Tyr solubility profile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility Profile of Leucyl-Tyrosine (Leu-Tyr)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of the dipeptide Leucyl-Tyrosine (this compound). Due to the limited availability of direct experimental solubility data for this compound in the public domain, this guide synthesizes information on the solubility of its constituent amino acids, L-Leucine and L-Tyrosine, and outlines general principles and experimental protocols for determining dipeptide solubility.

Introduction to Dipeptide Solubility

The solubility of dipeptides is a critical physicochemical property influencing their bioavailability, formulation, and therapeutic efficacy. It is governed by a complex interplay of factors including the properties of the constituent amino acids, the peptide backbone, temperature, pH, and the solvent system. This compound is a dipeptide composed of the hydrophobic amino acid L-Leucine and the aromatic, polar amino acid L-Tyrosine. This combination of hydrophobic and polar characteristics suggests a nuanced solubility profile.

Predicted Solubility of this compound

The overall solubility of a peptide can be estimated by considering the properties of its amino acid residues. L-Leucine is a hydrophobic amino acid, while L-Tyrosine has a bulky, aromatic side chain with a polar hydroxyl group, making it sparingly soluble in water. The presence of the peptide bond introduces polarity.

To predict the solubility of this compound in aqueous solutions, one can analyze its net charge at a given pH. The pKa of the N-terminal amino group, the C-terminal carboxyl group, and the ionizable side chain of Tyrosine will determine the overall charge. Generally, peptides are most soluble at a pH where they carry a net charge and least soluble near their isoelectric point (pI). For neutral peptides like this compound, which have an equal number of acidic and basic groups, solubility in water is expected to be limited.

For organic solvents, peptides with a high content of non-polar amino acids tend to be more soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Given the hydrophobic nature of Leucine, this compound is expected to exhibit some solubility in such organic solvents.

Solubility of Constituent Amino Acids

In the absence of specific data for this compound, the solubility of its constituent amino acids, L-Leucine and L-Tyrosine, can provide valuable insights. The following tables summarize the available solubility data for these amino acids in various solvents.

Table 1: Solubility of L-Leucine

SolventTemperature (°C)SolubilityReference
Water2524.26 g/L[1]
Ethanol25Slightly Soluble[2]
Aqueous NaCl solutions25Solubility decreases with increasing NaCl concentration[1]

Table 2: Solubility of L-Tyrosine

SolventTemperature (°C)SolubilityReference
Water250.45 g/L[2]
Ethanol25Slightly Soluble[2]
DMSONot SpecifiedSoluble
1 M HClNot SpecifiedSoluble (with heating)[3]
Aqueous solutions (pH dependent)252.0 mg/ml (pH 1.8), 1.4 mg/ml (pH 9.5), 3.8 mg/ml (pH 10)[3]
Aqueous NaCl solutions25Solubility decreases with increasing NaCl concentration[1]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental approach is crucial for determining the solubility of dipeptides like this compound. The following outlines a general workflow and detailed methodologies.

General Experimental Workflow

The determination of dipeptide solubility typically follows a systematic process from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_peptide High-Purity this compound equilibration Equilibrium Solubility Assay (e.g., Shake-Flask Method) prep_peptide->equilibration prep_solvents Analytical Grade Solvents prep_solvents->equilibration sampling Sample Collection (Centrifugation/Filtration) equilibration->sampling quantification Concentration Measurement (e.g., HPLC, UV-Vis) sampling->quantification data_analysis Data Analysis & Reporting quantification->data_analysis

References

Spectroscopic Characterization of Leu-Tyr (NMR, IR): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the dipeptide Leucyl-Tyrosine (Leu-Tyr) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with or interested in the analysis of small peptides.

Introduction to Leucyl-Tyrosine (this compound)

Leucyl-Tyrosine (this compound) is a dipeptide composed of the amino acids Leucine and Tyrosine linked by a peptide bond. The structural characterization of such dipeptides is crucial for understanding their biological activity, confirming their synthesis, and for quality control in pharmaceutical applications. NMR and IR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and chemical environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including peptides. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques such as COSY and HSQC are particularly informative.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in D₂O

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Leucine Residue
α-H~ 4.1 - 4.3ddJ(Hα, Hβ) ≈ 6-8
β-H₂~ 1.5 - 1.7m
γ-H~ 1.4 - 1.6m
δ-CH₃ (2)~ 0.9dJ(Hδ, Hγ) ≈ 6-7
Tyrosine Residue
α-H~ 4.4 - 4.6ddJ(Hα, Hβ) ≈ 5-7
β-H₂~ 2.9 - 3.1m
Aromatic H (2, 6)~ 7.1 - 7.2dJ(Hortho, Hmeta) ≈ 8-9
Aromatic H (3, 5)~ 6.8 - 6.9dJ(Hmeta, Hortho) ≈ 8-9
Amide N-H~ 8.0 - 8.5dJ(NH, Hα) ≈ 7-9

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending on the solvent, pH, and temperature. The amide proton is typically observed in non-deuterated solvents.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. A ¹³C NMR spectrum for L-Leucyl-L-Tyrosine is available from public databases.[1]

Table 2: ¹³C NMR Chemical Shifts (δ) for L-Leucyl-L-Tyrosine

Carbon AssignmentChemical Shift (δ, ppm)
Leucine Residue
C=O (amide)~ 174-176
~ 53-55
~ 40-42
~ 24-26
Cδ (2)~ 21-23
Tyrosine Residue
C=O (carboxyl)~ 175-177
~ 55-57
~ 37-39
Cγ (aromatic C1)~ 128-130
Cδ (aromatic C2, C6)~ 130-132
Cε (aromatic C3, C5)~ 115-117
Cζ (aromatic C4-OH)~ 155-157

Note: The specific values can be found in the referenced spectrum from ChemicalBook.[1]

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals, especially in complex molecules like peptides.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show correlations between the α-H and β-H₂ of each residue, between the β-H₂ and γ-H of leucine, and between the γ-H and δ-CH₃ of leucine. It would also show correlations between the aromatic protons on the tyrosine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal in the ¹³C spectrum, allowing for the definitive assignment of both.

A detailed methodology for acquiring high-quality NMR spectra of this compound is provided below.

2.4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMS (tetramethylsilane), for chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

2.4.2. ¹H NMR Acquisition

  • Place the NMR tube in the spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a 1D ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

2.4.3. ¹³C NMR Acquisition

  • Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

2.4.4. 2D NMR Acquisition (COSY and HSQC)

  • For COSY, use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

  • For HSQC, use a standard gradient-enhanced HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Optimize the acquisition parameters (e.g., spectral widths in both dimensions, number of increments, number of scans) for the specific instrument and sample.

  • Process the 2D data using appropriate window functions and Fourier transformation in both dimensions.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent with Internal Standard weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune and Shim) transfer->instrument_setup acquire_1H Acquire 1D ¹H NMR instrument_setup->acquire_1H acquire_13C Acquire 1D ¹³C NMR instrument_setup->acquire_13C acquire_COSY Acquire 2D COSY instrument_setup->acquire_COSY acquire_HSQC Acquire 2D HSQC instrument_setup->acquire_HSQC process_1D Process 1D Spectra (FT, Phasing, Baseline Correction) acquire_1H->process_1D acquire_13C->process_1D process_2D Process 2D Spectra (FT in both dimensions) acquire_COSY->process_2D acquire_HSQC->process_2D assign_spectra Assign Signals and Determine Structure process_1D->assign_spectra process_2D->assign_spectra

NMR Experimental Workflow for this compound Characterization.

Infrared (IR) Spectroscopy of this compound

Infrared spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting IR spectrum is a fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of its functional groups. For this compound, IR spectroscopy can confirm the presence of key functional groups such as the amide bond, carboxylic acid, amine, and the aromatic ring of the tyrosine residue.

An experimental FTIR spectrum of L-Leucyl-L-Tyrosine is available from public sources. While a detailed assignment of all peaks is not provided with the spectrum, an interpretation can be made based on the known vibrational frequencies of the functional groups present in the dipeptide and data from similar compounds.

Table 3: Interpreted IR Vibrational Frequencies and Assignments for this compound (Solid State, KBr Pellet)

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3400 - 3200N-H stretchingAmine (NH₃⁺) and Amide (N-H)
~3200 - 2500O-H stretchingCarboxylic acid (O-H) and Phenolic (O-H)
~3100 - 3000C-H stretchingAromatic C-H
~2960 - 2850C-H stretchingAliphatic C-H (Leucine side chain)
~1730 - 1700C=O stretchingCarboxylic acid (C=O)
~1680 - 1630C=O stretching (Amide I)Amide (C=O)
~1550 - 1510N-H bending (Amide II)Amide (N-H)
~1515C=C stretchingAromatic ring (Tyrosine)
~1450 - 1350C-H bendingAliphatic C-H
~1300 - 1200C-N stretching and N-H bending (Amide III)Amide
~1240C-O stretchingPhenolic C-O
~830C-H out-of-plane bendingp-substituted aromatic ring

Note: The exact peak positions and intensities can vary depending on the sample preparation and instrument.

The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples.

3.2.1. Sample Preparation

  • Thoroughly dry IR-grade potassium bromide (KBr) powder in an oven at ~110°C for 2-3 hours to remove any absorbed water.

  • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

  • Grind the this compound and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet die.

  • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.

3.2.2. IR Spectrum Acquisition

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in a sample holder and insert it into the spectrometer.

  • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

IR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis dry_kbr Dry KBr Powder weigh_sample Weigh this compound and KBr dry_kbr->weigh_sample grind Grind Sample and KBr weigh_sample->grind press Press into a Transparent Pellet grind->press background_scan Record Background Spectrum press->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan ratio_spectra Ratio Sample to Background sample_scan->ratio_spectra assign_peaks Assign Vibrational Modes ratio_spectra->assign_peaks

FTIR Experimental Workflow for this compound Characterization.

Conclusion

NMR and IR spectroscopy are powerful and complementary techniques for the structural characterization of the dipeptide Leucyl-Tyrosine. While a complete set of experimental data for this compound is not always readily available, a thorough analysis can be performed by combining the available spectral data with the known spectroscopic properties of its constituent amino acids and general principles of peptide spectroscopy. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to obtain high-quality spectroscopic data for this compound and other similar dipeptides, which is essential for their application in research and drug development.

References

Thermostability and Degradation Pathways of Leu-Tyr: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermostability and degradation pathways of the dipeptide Leucyl-Tyrosine (Leu-Tyr). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the chemical stability of this dipeptide, a critical aspect for its application in pharmaceuticals and other biotechnological fields. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Thermostability of this compound

The thermal stability of peptides is a crucial parameter influencing their shelf-life, formulation, and efficacy. The primary degradation pathway for dipeptides in aqueous solution upon heating is the hydrolysis of the peptide bond. This process typically follows first-order kinetics.[1]

Quantitative Data on Thermal Degradation

While specific kinetic data for the thermal degradation of linear this compound is not extensively available in the public domain, data from related dipeptides and peptides containing these residues can provide valuable insights. The activation energy for the uncatalyzed hydrolysis of peptide bonds is generally in the range of 96 to 105 kJ/mol.[2] For the protonated pentapeptide Leu-enkephalin, which contains both leucine and tyrosine, the thermal decomposition has a determined activation energy of approximately 160 kJ/mol (38.3 kcal/mol).[3]

ParameterValueCompoundReference
Activation Energy (Ea) for Hydrolysis 96 - 105 kJ/molGeneral Dipeptides[2]
Activation Energy (Ea) for Decomposition ~160 kJ/molProtonated Leu-enkephalin[3]

Degradation Pathways of this compound

The degradation of this compound under thermal stress can proceed through several pathways, with the most prominent being hydrolysis of the peptide bond. Other potential degradation routes involve modifications of the amino acid side chains, particularly the phenol group of tyrosine.

Peptide Bond Hydrolysis

The primary thermal degradation pathway for this compound in an aqueous environment is the cleavage of the amide bond linking the leucine and tyrosine residues. This hydrolysis reaction results in the formation of the individual amino acids, L-leucine and L-tyrosine.[4] This reaction is catalyzed by both acidic and basic conditions and is accelerated at elevated temperatures.[5]

Side-Chain Degradation

The tyrosine residue in this compound is susceptible to oxidation, especially in the presence of heat, light, and certain metal ions. The phenolic side chain can be oxidized to form various degradation products. Additionally, at very high temperatures (above 180°C), peptides with N-terminal aromatic residues can undergo complex degradation reactions, including the formation of dicarbonyl compounds.[6]

Cyclization

Linear dipeptides can undergo intramolecular cyclization to form 2,5-diketopiperazines (DKPs). This reaction involves a head-to-tail condensation with the elimination of a water molecule and is promoted by thermal stress.[7]

Below is a diagram illustrating the primary degradation pathways of this compound.

G LeuTyr This compound Leu Leucine LeuTyr->Leu Hydrolysis Tyr Tyrosine LeuTyr->Tyr Hydrolysis OxidizedTyr Oxidized Tyrosine Products LeuTyr->OxidizedTyr Oxidation DKP Cyclo(this compound) (Diketopiperazine) LeuTyr->DKP Cyclization (Intramolecular Condensation)

Primary degradation pathways of this compound.

Experimental Protocols for Thermostability Assessment

A forced degradation study is essential to determine the intrinsic stability of a peptide and to identify its degradation products.[5][8][9] The following sections outline a general experimental protocol for assessing the thermostability of this compound.

Materials and Reagents
  • This compound dipeptide

  • Purified water (HPLC grade)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (for oxidative stress)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)

  • HPLC system with UV or MS detector

  • C18 reversed-phase HPLC column

  • Mass spectrometer (e.g., ESI-MS/MS)

  • Temperature-controlled incubator or water bath

  • pH meter

Forced Degradation Protocol
  • Sample Preparation : Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Thermal Stress :

    • Aliquots of the this compound solution are incubated at various elevated temperatures (e.g., 40°C, 60°C, 80°C) for different time intervals.

    • Control samples are stored at a reference temperature (e.g., 4°C).

  • pH Stress :

    • Adjust the pH of this compound solutions to acidic (e.g., pH 1-3 with HCl) and basic (e.g., pH 9-11 with NaOH) conditions.

    • Incubate these solutions at a selected temperature (e.g., 40°C or 60°C) alongside a neutral pH control.

  • Oxidative Stress :

    • Treat the this compound solution with a low concentration of hydrogen peroxide (e.g., 0.1% - 3%).

    • Incubate at room temperature or a slightly elevated temperature, protected from light.

  • Sample Analysis :

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the pH-stressed samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

Analytical Methodology

3.3.1. HPLC Analysis

A reversed-phase HPLC (RP-HPLC) method is typically employed to separate this compound from its degradation products.[10][11]

  • Column : C18, wide-pore (e.g., 300 Å) for peptides.

  • Mobile Phase A : 0.1% TFA or formic acid in water.

  • Mobile Phase B : 0.1% TFA or formic acid in acetonitrile.

  • Gradient : A linear gradient from a low to a high percentage of mobile phase B is used to elute the components.

  • Detection : UV detection at a suitable wavelength (e.g., 214 nm for the peptide bond and 280 nm for the tyrosine side chain).

3.3.2. Mass Spectrometry Analysis

Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used to identify the degradation products by determining their mass-to-charge ratio (m/z).[12] Tandem MS (MS/MS) can further provide structural information for definitive identification.[13]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study of this compound.

G cluster_stress Forced Degradation Thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) Analysis HPLC / LC-MS Analysis Thermal->Analysis pH pH Stress (Acidic & Basic) pH->Analysis Oxidative Oxidative Stress (e.g., H₂O₂) Oxidative->Analysis SamplePrep This compound Solution (1 mg/mL) SamplePrep->Thermal SamplePrep->pH SamplePrep->Oxidative Data Data Analysis (Kinetics & Product ID) Analysis->Data

Workflow for forced degradation study of this compound.

Potential Signaling Pathway Involvement

While direct involvement of this compound in specific signaling pathways is an area of ongoing research, recent studies have shed light on its biological activities, suggesting potential interactions with cellular signaling cascades.

Antidepressant-like Activity

A study has shown that this compound exhibits antidepressant-like activity in mice.[14] This effect was associated with the promotion of hippocampal neuronal proliferation.[14] Notably, this action appears to be independent of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, a well-known regulator of neurogenesis and mood.[14] This suggests that this compound may act through a novel or alternative pathway to influence neuronal plasticity and behavior.

Anti-Angiogenic Activity of a Related Peptide

The tetrapeptide Arg-Leu-Tyr-Glu has been found to inhibit angiogenesis induced by Vascular Endothelial Growth Factor (VEGF).[15] This peptide was shown to suppress key downstream events in the VEGF signaling pathway, including the phosphorylation of ERK and eNOS.[15] Although this is a tetrapeptide, the presence of the this compound motif could be significant for its biological activity, hinting at a potential role for this compound or similar peptides in modulating angiogenesis-related pathways.

Anxiolytic-like Activity of a Related Tripeptide

The tripeptide Tyr-Leu-Gly (YLG), which contains the this compound sequence, has demonstrated anxiolytic-like activity.[16] This effect is proposed to be mediated via the activation of serotonin, dopamine, and GABA receptor systems.[16]

The diagram below illustrates a potential signaling pathway for the antidepressant-like effects of this compound, highlighting its divergence from the classical BDNF pathway.

G LeuTyr This compound UnknownReceptor Unknown Receptor / Target LeuTyr->UnknownReceptor SignalingCascade Intracellular Signaling Cascade (BDNF-Independent) UnknownReceptor->SignalingCascade Neurogenesis Hippocampal Neurogenesis (Neuronal Proliferation) SignalingCascade->Neurogenesis Antidepressant Antidepressant-like Effect Neurogenesis->Antidepressant BDNF BDNF TrkB TrkB Receptor BDNF->TrkB BDNF_Pathway BDNF Signaling Pathway TrkB->BDNF_Pathway BDNF_Pathway->Neurogenesis

Proposed signaling pathway for this compound's antidepressant-like effects.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Leucyl-Tyrosine (Leu-Tyr)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of the dipeptide Leucyl-Tyrosine (Leu-Tyr) using Fmoc/tBu-based solid-phase peptide synthesis (SPPS). The protocol details all stages from resin preparation and amino acid coupling to final cleavage, purification, and analysis. Quantitative data is summarized for clarity, and workflows are illustrated to guide researchers through the process.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymeric support.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely employed due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups (e.g., tBu).[1] This orthogonality allows for the sequential addition of amino acids without damaging the growing peptide chain.

This application note details the synthesis of the dipeptide this compound. The synthesis begins from the C-terminus by immobilizing a side-chain protected Tyrosine residue onto a 2-chlorotrityl chloride (2-CTC) resin. Following the removal of the Nα-Fmoc group, Leucine is coupled to the free amine. Finally, the completed dipeptide is cleaved from the resin and all protecting groups are removed using a trifluoroacetic acid (TFA) based cocktail. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Overall Synthesis Workflow

The synthesis of this compound follows a well-defined, multi-step process. The major stages include resin preparation, iterative cycles of deprotection and coupling, and finally, cleavage and purification.

G cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_final Final Processing Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load Load Fmoc-Tyr(tBu)-OH Swell->Load Cap Cap Unreacted Sites Load->Cap Deprotection Fmoc Deprotection (Piperidine) Cap->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple Fmoc-Leu-OH Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cleavage Cleavage & Deprotection (TFA) Wash2->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis LC-MS & Lyophilization Purification->Analysis

Caption: Overall workflow for the solid-phase synthesis of this compound.

Quantitative Data Summary

The following tables provide a summary of the reagents and expected outcomes for a standard 0.1 mmol scale synthesis.

Table 1: Materials and Reagents for 0.1 mmol Scale Synthesis

Reagent/Material Purpose Typical Quantity Molar Equiv. (relative to resin capacity)
2-Chlorotrityl Chloride Resin Solid Support ~125 mg (loading: 0.8 mmol/g) 1.0
Fmoc-Tyr(tBu)-OH C-Terminal Amino Acid 92 mg (0.2 mmol) 2.0
Fmoc-Leu-OH N-Terminal Amino Acid 106 mg (0.3 mmol) 3.0
Dichloromethane (DCM) Solvent (Swelling, Washing) As required -
N,N-Dimethylformamide (DMF) Solvent (Coupling, Washing) As required -
N,N-Diisopropylethylamine (DIPEA) Base (Loading, Coupling) See protocol Varies
Methanol (MeOH) Capping Agent ~1 mL -
20% (v/v) Piperidine in DMF Fmoc Deprotection Agent ~10 mL per cycle -
HBTU / HOBt Coupling Activators 110 mg / 46 mg (0.29 mmol) ~2.9
Trifluoroacetic Acid (TFA) Cleavage & Deprotection ~4.75 mL -
Triisopropylsilane (TIS) Scavenger ~0.125 mL -
Deionized Water (H₂O) Scavenger ~0.125 mL -

| Cold Diethyl Ether | Peptide Precipitation | ~50 mL | - |

Table 2: Expected Yields and Purity

Parameter Typical Value Method of Determination
Resin Loading Efficiency 50 - 70% UV-Vis Spectrophotometry of Fmoc cleavage
Theoretical Yield (100%) ~29.4 mg Based on initial resin loading
Expected Crude Yield 45 - 65% Gravimetric (after cleavage & precipitation)

| Final Purity | >95% | Analytical RP-HPLC |

Experimental Protocols

Safety Precaution: Always handle reagents such as TFA, DIPEA, and piperidine inside a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. TFA is highly corrosive.[2]

Step 1: Resin Preparation and First Amino Acid Loading

This protocol begins with loading the C-terminal amino acid, Fmoc-Tyr(tBu)-OH, onto the 2-chlorotrityl chloride resin.[3]

  • Resin Swelling: Place 125 mg of 2-chlorotrityl chloride resin (0.1 mmol capacity) into a peptide synthesis vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[3]

  • Amino Acid Preparation: In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (92 mg, 0.2 mmol) in 4 mL of DCM. Add DIPEA (70 µL, 0.4 mmol).

  • Loading: Drain the DCM from the swelled resin. Immediately add the amino acid solution to the resin. Agitate the mixture for 2 hours at room temperature.

  • Capping: To cap any unreacted trityl chloride sites, add 1 mL of methanol (MeOH) to the vessel and agitate for an additional 30 minutes.[3]

  • Washing: Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). A small sample of the resin can be taken to determine the loading efficiency via Fmoc analysis.[4]

Step 2: Peptide Chain Elongation (Synthesis Cycle)

This iterative cycle involves the deprotection of the Fmoc group followed by the coupling of the next amino acid.

G Start Start with Tyr(tBu)-Resin Wash_DMF1 Wash (DMF) Start->Wash_DMF1 Deprotection Fmoc Deprotection (20% Piperidine/DMF, 5 + 10 min) Wash_DMF1->Deprotection Wash_DMF2 Wash (DMF) Deprotection->Wash_DMF2 Wash_DCM Wash (DCM) Wash_DMF2->Wash_DCM Coupling Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA in DMF, 1-2h) Wash_DCM->Coupling Kaiser Kaiser Test (Check for completion) Coupling->Kaiser Kaiser->Coupling If positive Wash_Final Wash (DMF, DCM) Kaiser->Wash_Final If negative End This compound(tBu)-Resin Wash_Final->End

Caption: Fmoc-SPPS cycle for the elongation of the peptide chain.
  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the Tyr(tBu)-resin. Agitate for 5 minutes.[2]

    • Drain the solution.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes to ensure complete Fmoc removal.[2]

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x) followed by DCM (3x) to remove all residual piperidine.

  • Coupling:

    • In a separate vial, pre-activate the next amino acid by dissolving Fmoc-Leu-OH (106 mg, 0.3 mmol), HBTU (110 mg, 0.29 mmol), and HOBt (46 mg, 0.29 mmol) in 3 mL of DMF.

    • Add DIPEA (105 µL, 0.6 mmol) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[2]

  • Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow beads).[2] Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resulting this compound(tBu)-resin should be dried under vacuum in preparation for cleavage.

Step 3: Cleavage, Purification, and Analysis
  • Cleavage and Deprotection:

    • Prepare a fresh cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v) . For 0.1 mmol of resin, use approximately 5 mL of the cocktail. This mixture is effective for peptides containing acid-sensitive residues like Tyrosine.[5]

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.[5]

  • Peptide Precipitation:

    • Filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.

    • Wash the resin with 1 mL of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether (~50 mL). A white precipitate of the crude peptide should form.[6]

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of Buffer A (see Table 3).

    • Purify the peptide using a preparative C18 RP-HPLC column.[7][8]

    • Collect fractions corresponding to the major peak and combine them.

Table 3: RP-HPLC Purification Parameters

Parameter Condition
Column Preparative C18, 5-10 µm particle size
Mobile Phase A 0.1% TFA in Deionized Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5% to 60% B over 30 minutes
Flow Rate Dependent on column diameter (e.g., 10-20 mL/min)

| Detection Wavelength | 220 nm and 280 nm |

  • Analysis and Final Product Preparation:

    • Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95%).

    • Confirm the molecular identity using mass spectrometry (e.g., ESI-MS).[9]

    • Lyophilize the pure fractions to obtain the final this compound peptide as a white, fluffy powder.

Table 4: Expected Mass Spectrometry Data

Parameter Value
Chemical Formula C₁₅H₂₂N₂O₄
Molecular Weight (Avg.) 294.35 g/mol [10]
Monoisotopic Mass 294.1580 Da
Expected [M+H]⁺ 295.1658 m/z

| Expected [M+Na]⁺ | 317.1477 m/z |

Conclusion

This application note provides a reliable and detailed protocol for the manual solid-phase synthesis of the dipeptide this compound using the Fmoc/tBu strategy. By following the outlined steps for resin loading, peptide elongation, cleavage, and purification, researchers can achieve high yields and purity. The provided quantitative data and workflow diagrams serve as a practical guide for scientists in academic and industrial settings.

References

Application Notes and Protocols for the Enzymatic Synthesis of Leu-Tyr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enzymatic synthesis of the dipeptide Leucyl-Tyrosine (Leu-Tyr). This compound is a peptide of interest due to its potential biological activities, including its role as a metabolite and its potential antidepressant-like effects.[1] Enzymatic synthesis offers a green and stereospecific alternative to traditional chemical peptide synthesis. This guide covers synthesis using various proteases, including thermolysin, chymotrypsin, and papain, and details solid-phase enzymatic peptide synthesis (SPEPS) methodologies. Protocols for synthesis and purification analysis via High-Performance Liquid Chromatography (HPLC) are provided, along with visualizations of a key signaling pathway and a general experimental workflow.

Introduction

The synthesis of bioactive peptides is a cornerstone of drug discovery and biochemical research. The dipeptide this compound, composed of L-leucine and L-tyrosine, has garnered interest for its physiological roles.[1] Traditional chemical peptide synthesis often involves harsh reagents and protecting group strategies that can lead to side reactions and racemization.[2][3] Enzymatic peptide synthesis, utilizing proteases in a reverse hydrolysis reaction, presents a milder and more specific approach, often proceeding without the need for extensive side-chain protection.[4] This methodology is increasingly favored for its environmental friendliness and high stereoselectivity.

This guide details the application of common proteases such as thermolysin, α-chymotrypsin, and papain for the synthesis of this compound. It also explores the solid-phase enzymatic peptide synthesis (SPEPS) technique, which combines the advantages of enzymatic catalysis with the ease of product purification associated with solid-phase synthesis.

Data Presentation

The following tables summarize quantitative data for the enzymatic synthesis of this compound and analogous dipeptides, providing a comparative overview of reaction conditions and yields.

Table 1: Thermolysin-Catalyzed Dipeptide Synthesis

Acyl DonorAmine ComponentEnzyme ConcentrationSubstrate ConcentrationpHTemperature (°C)Time (h)Yield (%)Reference
Cbz-Phe-OHLeu-NH₂10 µM0.05 M (each)7.0375~80[4]
Z-Leu-OHTyr-NH₂10 µM0.05 M (each)7.0375-8Estimated >70Adapted from[4]

Note: Data for Z-Leu-OH and Tyr-NH₂ is an estimation based on the synthesis of a structurally similar dipeptide under identical conditions.

Table 2: α-Chymotrypsin-Catalyzed Dipeptide Synthesis

Acyl DonorAmine ComponentEnzyme ActivitySubstrate Molar Ratio (Acyl:Amine)pHTemperature (°C)Time (min)Yield (%)Reference
N-Ac-Phe-OEtTyr-NH₂98.9 U1:2.89.0 (in Tris-HCl/DMSO/acetonitrile)28.17.485.5[5]
N-Ac-Leu-OEtTyr-NH₂~100 U1:39.0~30~10Estimated >80Adapted from[5]

Note: Data for N-Ac-Leu-OEt and Tyr-NH₂ is an estimation based on the optimized synthesis of a highly analogous dipeptide.

Table 3: Papain-Catalyzed Oligo-Tyrosine Synthesis

Acyl DonorInitial Substrate ConcentrationpHTemperature (°C)Time (h)ProductYield (%)Reference
L-Tyrosine ethyl ester75 mM6.530Not SpecifiedOligo-tyrosine peptides79[6]
L-Leucine ethyl ester + L-Tyrosine ethyl ester~75 mM6.5-7.03024This compound DipeptideEstimated >50Adapted from[6][7]

Note: Yield for this compound is an estimation based on the synthesis of oligo-tyrosine and co-oligomerization of hydrophobic amino acids.

Experimental Protocols

Protocol 1: Thermolysin-Catalyzed Synthesis of N-Cbz-Leu-Tyr-NH₂

This protocol is adapted from the synthesis of Cbz-Phe-Leu-NH₂[4].

Materials:

  • N-α-Carbobenzoxy-L-Leucine (Cbz-Leu-OH)

  • L-Tyrosine amide (Tyr-NH₂)

  • Thermolysin

  • 0.2 M Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve Cbz-Leu-OH (0.05 M) and Tyr-NH₂ (0.05 M) in a minimal amount of organic co-solvent if necessary, then bring to the final volume with 0.2 M phosphate buffer (pH 7.0).

  • Add thermolysin to a final concentration of 10 µM.

  • Incubate the reaction mixture at 37°C with gentle agitation for 5-8 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, stop the reaction by adding ethyl acetate to extract the product.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude peptide by flash chromatography or preparative HPLC.

Protocol 2: α-Chymotrypsin-Catalyzed Synthesis of N-Ac-Leu-Tyr-NH₂

This protocol is based on the optimized synthesis of N-Ac-Phe-Tyr-NH₂[5].

Materials:

  • N-acetyl-L-Leucine ethyl ester (N-Ac-Leu-OEt)

  • L-Tyrosinamide (Tyr-NH₂)

  • α-Chymotrypsin

  • Tris-HCl buffer (80 mM, pH 9.0)

  • Dimethylsulfoxide (DMSO)

  • Acetonitrile

  • HPLC-grade solvents

Procedure:

  • Prepare the reaction solvent by mixing Tris-HCl buffer (80 mM, pH 9.0), DMSO, and acetonitrile in a 2:1:1 ratio.

  • Dissolve N-Ac-Leu-OEt and Tyr-NH₂ in the reaction solvent to achieve a molar ratio of 1:2.8.

  • Add α-chymotrypsin to a final activity of approximately 98.9 U.

  • Incubate the reaction at 28.1°C for 7.4 minutes with constant stirring.

  • Stop the reaction by adding a denaturing solvent or by immediate injection onto an HPLC system for analysis and purification.

  • Analyze the product formation and purity by RP-HPLC.

Protocol 3: Solid-Phase Enzymatic Peptide Synthesis (SPEPS) of this compound

This is a general protocol that can be adapted for this compound synthesis.

Materials:

  • Rink amide resin or a suitable solid support

  • Fmoc-Tyr(tBu)-OH

  • N-α-Fmoc-L-Leucine (Fmoc-Leu-OH)

  • Enzyme (e.g., a suitable peptidase or engineered ligase)

  • Coupling reagents (e.g., HBTU, HOBt) and DIEA for the first amino acid attachment

  • Piperidine in DMF for Fmoc deprotection

  • Appropriate buffer for the enzymatic reaction

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS)

  • Diethyl ether

Procedure:

  • Loading of the first amino acid (Tyr): Swell the Rink amide resin in DMF. Couple Fmoc-Tyr(tBu)-OH to the resin using standard coupling reagents like HBTU/HOBt and DIEA.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound Tyrosine using a solution of 20% piperidine in DMF.

  • Enzymatic Coupling:

    • Wash the resin extensively with DMF and then with the enzymatic reaction buffer.

    • Prepare a solution of the acyl donor, N-protected Leucine (e.g., a simple ester derivative), in the reaction buffer.

    • Add the enzyme to the acyl donor solution.

    • Add the enzyme-acyl donor mixture to the resin-bound Tyrosine.

    • Incubate under optimal conditions (pH, temperature) for the chosen enzyme.

  • Washing: After the enzymatic reaction, wash the resin thoroughly to remove the enzyme and unreacted substrates.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) using a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude product and purify by preparative RP-HPLC.

Protocol 4: HPLC Analysis of this compound Dipeptide

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • This compound standard

Procedure:

  • Prepare a standard solution of this compound of known concentration.

  • Dissolve a small amount of the crude or purified reaction product in Solvent A.

  • Set the HPLC method with a linear gradient, for example: 5% to 95% Solvent B over 30 minutes.

  • Set the flow rate to 1.0 mL/min and the detection wavelength to 220 nm or 280 nm (for the tyrosine aromatic ring).

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the yield and purity by integrating the peak areas.

Visualizations

General Experimental Workflow for Enzymatic Dipeptide Synthesis

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification cluster_final Final Product sub1 Substrate Preparation (Acyl Donor & Amine Component) react Incubation (Controlled pH, Temp, Time) sub1->react sub2 Enzyme Solution (e.g., Thermolysin in Buffer) sub2->react hplc HPLC Analysis (Monitoring Reaction) react->hplc Sample purify Product Purification (e.g., Preparative HPLC) react->purify Crude Product hplc->react Feedback product Pure this compound Dipeptide purify->product char Characterization (e.g., MS, NMR) product->char

Caption: Workflow for enzymatic synthesis and purification of this compound.

Hypothesized Signaling Pathway for the Biological Activity of this compound Containing Peptides

The tetrapeptide Arg-Leu-Tyr-Glu has been shown to inhibit angiogenesis by targeting the VEGF signaling pathway.[8] The following diagram illustrates a simplified representation of this pathway, which may be relevant to the biological activity of peptides containing the this compound motif.

VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates ERK ERK PLCg->ERK Activates eNOS eNOS ERK->eNOS Phosphorylates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) eNOS->Angiogenesis Promotes LeuTyrPeptide This compound Containing Peptide (e.g., RLYE) LeuTyrPeptide->VEGFR2 Inhibits Binding/Activation

Caption: Inhibition of the VEGF signaling pathway by a this compound containing peptide.

Conclusion

The enzymatic synthesis of this compound offers a viable and advantageous alternative to chemical methods, providing high yields and stereospecificity under mild reaction conditions. This document provides the necessary data and protocols to enable researchers to successfully synthesize and analyze this dipeptide using various enzymatic approaches. The presented workflow and signaling pathway diagrams offer a visual guide to the practical and theoretical aspects of working with this compound. Further optimization of the presented protocols for specific laboratory conditions may be beneficial.

References

Application Note: A Validated HPLC Method for the Quantification and Purification of Leu-Tyr Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification and purification of the dipeptide Leucyl-Tyrosine (Leu-Tyr). The method utilizes a C18 stationary phase with a gradient elution of acetonitrile in water, modified with trifluoroacetic acid (TFA) as an ion-pairing agent. This protocol is suitable for accurate quantification of this compound in complex mixtures and for scalable purification from crude synthetic or biological preparations. All experimental procedures, validation data, and system parameters are presented to ensure reproducibility for research, quality control, and drug development applications.

Introduction

The dipeptide Leucyl-Tyrosine (this compound) is a molecule of interest in various fields of biochemical and pharmaceutical research. Accurate quantification and the ability to obtain highly pure this compound are critical for its characterization and for investigating its biological activities. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of peptides due to its high resolution and reproducibility.[1] This document provides a detailed protocol for both the analytical quantification and preparative purification of this compound using RP-HPLC.

Experimental Protocols

Materials and Equipment
  • Solvents: Acetonitrile (ACN, HPLC grade), HPLC grade Water, Trifluoroacetic acid (TFA, HPLC grade).

  • Sample: Crude or purified this compound dipeptide.

  • HPLC System: An HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and for purification, a fraction collector.

  • HPLC Columns:

    • Analytical: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

    • Preparative: C18 column (e.g., 250 x 10 mm, 5 µm particle size).[2]

  • Sample Preparation: 0.45 µm syringe filters.

Sample Preparation
  • Accurately weigh the this compound sample.

  • Dissolve the sample in a minimal volume of the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B) to ensure complete dissolution.[2]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[2]

Analytical HPLC Method for Quantification

This method is designed for the quantification of this compound and assessment of purity.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm (due to the tyrosine residue)

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Table 1: Analytical HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
25.05.095.0
30.05.095.0
31.095.05.0
40.095.05.0
Preparative HPLC Method for Purification

This method is designed for the purification of this compound from a crude mixture.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 5.0 mL/min (for a 10 mm ID column)

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 500 µL (can be adjusted based on concentration)

  • Column Temperature: Ambient

Table 2: Preparative HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
5.095.05.0
35.05.095.0
40.05.095.0
41.095.05.0
50.095.05.0
Fraction Collection and Analysis
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak, which is expected to be this compound.[2]

  • Analyze the purity of the collected fractions using the analytical HPLC method with a faster gradient.[2]

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.[2]

Data Presentation

The following tables summarize the expected quantitative data from the analysis and purification of this compound using the described HPLC protocols.

Table 3: Analytical HPLC Method Validation Data

ParameterResult
Retention Time (Leucine) ~19.5 min[3]
Retention Time (Tyrosine) ~21.0 min[3]
Expected Retention Time (this compound) ~15-25 min
Linearity Range (for Tyrosine) 50–250 µg/mL[3]
Correlation Coefficient (R²) >0.99
Limit of Detection (LOD) Calculated as 3.3 x (Std. Dev. of Response / Slope of Calibration Curve)
Limit of Quantification (LOQ) Calculated as 10 x (Std. Dev. of Response / Slope of Calibration Curve)

Table 4: Preparative HPLC Purification Summary (Example)

ParameterValue
Crude Sample Loaded 100 mg
Purity of Crude Sample ~70%
Purified Product Yield 65 mg
Purity of Final Product >98%
Recovery 65%

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflows for the quantification and purification of this compound using HPLC.

HPLC_Quantification_Workflow start Start: this compound Sample sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_injection Inject onto Analytical HPLC sample_prep->hplc_injection separation Chromatographic Separation (Gradient Elution) hplc_injection->separation detection UV Detection (220 nm & 280 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis end End: Quantitative Result data_analysis->end

Caption: Workflow for the HPLC quantification of this compound.

HPLC_Purification_Workflow start Start: Crude this compound Sample sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep prep_hplc Inject onto Preparative HPLC sample_prep->prep_hplc separation Chromatographic Separation (Gradient Elution) prep_hplc->separation detection UV Detection (220 nm & 280 nm) separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis impure If Impure, Re-inject or Discard purity_analysis->impure pool_fractions Pool Pure Fractions (Purity > 98%) lyophilization Lyophilization pool_fractions->lyophilization end End: Purified this compound lyophilization->end impure->prep_hplc Re-inject impure->pool_fractions Purity > 98%

References

Application Note: Mass Spectrometry Fragmentation Analysis of Leu-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tandem mass spectrometry (MS/MS) is a powerful analytical technique for the structural elucidation and sequencing of peptides and proteins. A common fragmentation technique used is Collision-Induced Dissociation (CID), where precursor peptide ions are accelerated and collided with an inert gas, causing fragmentation along the peptide backbone. This process predominantly generates b- and y-type fragment ions.[1][2] B-ions are N-terminal fragments, while y-ions are C-terminal fragments.[1][2] The analysis of the mass-to-charge (m/z) ratios of these fragment ions allows for the determination of the peptide's amino acid sequence. This application note details the characteristic fragmentation pattern of the dipeptide Leucyl-Tyrosine (Leu-Tyr) and provides a general protocol for its analysis by electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Fragmentation Pattern of this compound

The dipeptide this compound consists of a leucine residue at the N-terminus and a tyrosine residue at the C-terminus. Upon CID, the peptide bond between Leucine and Tyrosine is cleaved, generating a b1 ion and a y1 ion. The theoretical monoisotopic mass of the protonated precursor ion ([M+H]+) of this compound (C15H22N2O4) is approximately 295.16 m/z.

The primary fragmentation products are the b1 ion, corresponding to the N-terminal leucine residue, and the y1 ion, corresponding to the C-terminal tyrosine residue. Other fragment ions, such as those resulting from the loss of small neutral molecules (e.g., water or ammonia) or internal fragments, may also be observed, though typically at lower intensities.

Data Presentation

The following table summarizes the theoretical m/z values for the primary fragment ions of this compound. The relative intensities are illustrative of a typical CID spectrum for a small peptide and may vary depending on the specific instrumental conditions.

Ion TypeSequenceTheoretical m/zIllustrative Relative Intensity (%)
[M+H]+This compound295.16100
b1Leu114.0945
y1Tyr182.0890

Experimental Protocol: ESI-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using a standard electrospray ionization tandem mass spectrometer.

1. Sample Preparation:

  • Dissolve the this compound peptide standard in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10 pmol/µL. The use of formic acid is crucial for promoting protonation of the peptide in positive ion mode ESI.

2. Mass Spectrometry Analysis:

  • Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole-time-of-flight (Q-TOF) or a linear ion trap instrument.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min) using a syringe pump.

  • MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated precursor ion of this compound, [M+H]+, at approximately m/z 295.16.

  • MS/MS Scan (CID):

    • Select the [M+H]+ ion of this compound (m/z 295.16) as the precursor ion for fragmentation.

    • Apply collision-induced dissociation (CID) using an inert collision gas (e.g., argon or nitrogen).

    • Optimize the collision energy to achieve efficient fragmentation. A typical starting point for a dipeptide of this size would be in the range of 15-25 eV. The optimal energy should be determined empirically to maximize the signal of the desired fragment ions.

    • Acquire the product ion spectrum (MS/MS) to observe the b1 and y1 fragment ions.

3. Data Analysis:

  • Analyze the resulting MS/MS spectrum to identify the characteristic fragment ions of this compound (b1 at m/z 114.09 and y1 at m/z 182.08).

  • Compare the experimentally observed m/z values with the theoretical values to confirm the peptide's identity.

Visualizations

Logical Relationship of this compound Fragmentation

Leu_Tyr_Fragmentation_Logic cluster_precursor Precursor Ion cluster_fragmentation Collision-Induced Dissociation (CID) cluster_products Product Ions Precursor [this compound+H]+ m/z = 295.16 CID_Process b1 b1 (Leu) m/z = 114.09 CID_Process->b1 N-terminal fragment y1 y1 (Tyr) m/z = 182.08 CID_Process->y1 C-terminal fragment

Caption: Logical flow of this compound fragmentation in MS/MS.

Experimental Workflow for this compound Analysis

Leu_Tyr_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Dissolve this compound in ACN:H2O with 0.1% FA Infusion Infuse into ESI Source Prep->Infusion MS1 Acquire MS1 Scan (Find m/z 295.16) Infusion->MS1 Isolation Isolate Precursor Ion (m/z 295.16) MS1->Isolation CID Fragment via CID Isolation->CID MS2 Acquire MS/MS Scan CID->MS2 Analysis Identify b1 and y1 ions MS2->Analysis Confirmation Confirm Peptide Identity Analysis->Confirmation

Caption: Experimental workflow for this compound MS/MS analysis.

References

Revolutionizing Cell Culture with Leu-Tyr Dipeptide: A Guide to Enhanced Performance and Simplified Workflows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of higher yields and more robust cell culture processes in biopharmaceutical production has led to a critical examination of every component in the culture medium. Among these, the amino acid L-tyrosine, essential for protein synthesis and cellular metabolism, presents a significant challenge due to its poor solubility at neutral pH. This limitation can create bottlenecks in process intensification, leading to nutrient deficiencies and suboptimal productivity. The dipeptide Leucyl-L-Tyrosine (Leu-Tyr), along with other tyrosine-containing dipeptides, has emerged as a powerful solution to overcome this hurdle, offering enhanced solubility, improved cellular performance, and streamlined media preparation.

This document provides detailed application notes and protocols for the effective use of this compound and related dipeptides in cell culture media, empowering researchers to optimize their workflows and achieve superior results.

The Challenge with L-Tyrosine and the Dipeptide Advantage

L-Tyrosine's low solubility in neutral pH solutions, often less than 0.5 g/L, necessitates the use of extreme pH stock solutions for its addition to cell culture media.[1][2] This practice introduces several complexities and risks:

  • Process Complexity: Requires separate alkaline feeds and sophisticated control strategies to prevent pH spikes upon addition.[3]

  • Precipitation Risk: Inaccurate pH control can lead to tyrosine precipitation, causing inconsistent nutrient availability.[1][3]

  • Increased Osmolality: The addition of high pH solutions can increase the salt concentration and osmolality of the culture medium, potentially stressing the cells.[1]

Tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine (Gly-Tyr) and Alanyl-L-Tyrosine (Ala-Tyr), offer a highly effective alternative by dramatically increasing the solubility of tyrosine at neutral pH—by up to 50-100 times.[1][3] This key advantage allows for the formulation of highly concentrated, pH-neutral feed solutions, thereby simplifying fed-batch and perfusion culture processes.[1][4]

Table 1: Solubility of L-Tyrosine and its Derivatives

CompoundSolubility in Water at Neutral pHFold Increase vs. L-Tyrosine
L-Tyrosine~0.45 g/L1x
Glycyl-L-Tyrosine (cQrex® GY)Up to 50 times higher than L-Tyrosine[1]~50x
Phospho-L-Tyrosine disodium salt~53 g/L[3]>100x

Impact of this compound and Other Tyrosine Dipeptides on Cell Culture Performance

The benefits of incorporating tyrosine dipeptides extend beyond simplified logistics, directly impacting cellular health and productivity.

  • Enhanced Cell Growth and Viability: Consistent and sufficient tyrosine availability supports robust cell growth and helps maintain high viability, particularly in high-density cultures.[5] Low tyrosine concentrations have been shown to lead to lower peak viable cell densities and induce rapid cell death.[5]

  • Increased Protein Production: Adequate tyrosine levels are crucial for maintaining high specific productivity (qP) of recombinant proteins, such as monoclonal antibodies (mAbs).[5][6] Tyrosine scarcity can lead to a sharp reduction in antibody titer.[6]

  • Improved Metabolic Profile: Supplementation with tyrosine-containing dipeptides has been associated with improved metabolic profiles, including lower production of lactate and ammonia, and better pH maintenance in the culture.[5]

  • Reduced Oxidative and ER Stress: Tyrosine can play a role in reducing endoplasmic reticulum (ER) stress and apoptosis. The addition of tyrosine has been shown to suppress ER stress, potentially through the biosynthesis of ubiquinone (Coenzyme Q10).[7]

Signaling Pathways Influenced by this compound Supplementation

Leucine, a component of the this compound dipeptide, is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[8][9] Research suggests that tyrosine can act as a "booster" for leucine-induced mTORC1 activation, enhancing the phosphorylation of downstream targets like S6 kinase (S6K).[8][10] This synergistic effect can lead to more efficient protein translation and cell growth.

mTORC1_Signaling_Pathway Leu Leucine mTORC1 mTORC1 Leu->mTORC1 activates Tyr Tyrosine (Booster) Tyr->mTORC1 enhances activation S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: this compound mediated activation of the mTORC1 signaling pathway.

Experimental Protocols

Preparation of Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM this compound stock solution.

Materials:

  • This compound dipeptide powder

  • High-purity, sterile water for injection (WFI) or cell culture grade water

  • Sterile conical tubes or bottles

  • Sterile 0.22 µm filter

  • Calibrated balance and pH meter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of this compound powder. For a 100 mM solution, this will be the molecular weight of this compound in g/L.

  • Dissolution: Add approximately 80% of the final volume of sterile water to the sterile container. Slowly add the this compound powder while gently stirring to facilitate dissolution.

  • pH Adjustment (if necessary): Check the pH of the solution. Most dipeptides will dissolve readily at neutral pH. If needed, adjust the pH to 7.0-7.4 using sterile, dilute NaOH or HCl.

  • Final Volume: Add sterile water to reach the final desired volume.

  • Sterile Filtration: Filter the stock solution through a sterile 0.22 µm filter into a sterile storage container.

  • Storage: Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.

Workflow for Evaluating this compound in a Fed-Batch Culture

This workflow outlines the steps to compare the performance of a cell line using a standard L-tyrosine feeding strategy versus a this compound-supplemented feed.

Fed_Batch_Workflow cluster_setup Experimental Setup cluster_culture Fed-Batch Culture cluster_analysis Data Analysis Control Control Group: Basal Medium + Standard Feed (Alkaline L-Tyr) Inoculation Inoculate Bioreactors Control->Inoculation Experimental Experimental Group: Basal Medium + Dipeptide Feed (pH-neutral this compound) Experimental->Inoculation Monitoring Daily Monitoring: - Viable Cell Density (VCD) - Viability - Metabolites (Glucose, Lactate, etc.) Inoculation->Monitoring Feeding Implement Feeding Strategy Monitoring->Feeding Harvest Harvest Culture Monitoring->Harvest Feeding->Monitoring Titer Product Titer Measurement (e.g., ELISA, HPLC) Harvest->Titer Quality Product Quality Analysis (e.g., Glycosylation, Aggregation) Harvest->Quality Comparison Compare Performance Metrics Titer->Comparison Quality->Comparison

Caption: Workflow for evaluating this compound in a fed-batch process.

Cell Viability and Density Assessment

Materials:

  • Automated cell counter (e.g., Vi-CELL) or hemocytometer

  • Trypan blue solution (0.4%)

  • Microcentrifuge tubes

Procedure:

  • Aseptically collect a representative sample from the cell culture.

  • Mix the cell suspension gently to ensure homogeneity.

  • If using an automated counter, follow the manufacturer's instructions.

  • If using a hemocytometer: a. Dilute the cell suspension with trypan blue (e.g., 1:1 ratio). b. Load the hemocytometer and count the viable (unstained) and non-viable (blue) cells in the designated grid area. c. Calculate the viable cell density (VCD) and percent viability.

Monoclonal Antibody Titer Quantification (ELISA)

Principle: A sandwich ELISA can be used to quantify the concentration of the produced monoclonal antibody.

Materials:

  • 96-well microtiter plates

  • Capture antibody (specific for the mAb Fc region)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Detection antibody (e.g., HRP-conjugated anti-human IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Purified mAb standard of known concentration

  • Plate reader

Procedure:

  • Coating: Coat the microtiter plate wells with the capture antibody and incubate.

  • Washing: Wash the plate to remove unbound antibody.

  • Blocking: Block non-specific binding sites with blocking buffer.

  • Sample Addition: Add diluted samples and standards to the wells and incubate.

  • Washing: Wash the plate.

  • Detection: Add the HRP-conjugated detection antibody and incubate.

  • Washing: Wash the plate.

  • Development: Add the TMB substrate and incubate until color develops.

  • Stopping: Stop the reaction with the stop solution.

  • Reading: Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculation: Construct a standard curve and determine the concentration of mAb in the samples.

Summary of Quantitative Data

The use of tyrosine-containing dipeptides has demonstrated significant quantitative improvements in various aspects of cell culture.

Table 2: Performance Improvements with Tyrosine Dipeptide Supplementation

ParameterImprovementCell Line/SystemReference
Solubility Up to 50-fold increase compared to free L-TyrosineN/A[1]
Monoclonal Antibody Titer Increased by ~170% in batch cultures with nutrient supplementationCHO-K1 IgG1-producing cells[11]
Integrated Viable Cell Density (IVCD) Increased by 85% in batch cultures with nutrient supplementationCHO-K1 IgG1-producing cells[11]
Metabolism Lower lactate and NH₄⁺ productionCHO cells[5]
ATP Formation Roughly 4 times higher with L-prolyl-L-tyrosine (PY)CHO cells[12]

Conclusion

The incorporation of this compound and other tyrosine-containing dipeptides into cell culture media represents a significant advancement in bioprocess technology. By overcoming the solubility limitations of L-tyrosine, these dipeptides enable the development of highly concentrated, pH-neutral feeds, which simplifies process control and reduces operational risks. Furthermore, the demonstrated benefits of enhanced cell viability, increased protein productivity, and improved metabolic efficiency make them an invaluable tool for researchers and drug development professionals seeking to optimize their cell culture processes. The protocols and data presented here provide a solid foundation for the successful implementation of this powerful technology.

References

Application Notes and Protocols for Assessing the Neuroprotective Effect of Leu-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Leucyl-Tyrosine (Leu-Tyr) is a molecule of interest for its potential neuroprotective properties. Neurodegenerative diseases are often characterized by neuronal cell death triggered by factors such as oxidative stress and excitotoxicity. This document provides a comprehensive set of protocols to investigate the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell model. The proposed mechanism of action involves the modulation of key signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways, which are crucial for cellular defense against oxidative stress and the promotion of cell survival.

Data Presentation: Summary of Expected Quantitative Data

The following tables outline the expected quantitative data from the described experimental protocols, providing a structured framework for data analysis and comparison.

Table 1: Cell Viability Assessment (MTT Assay)

Treatment GroupThis compound Concentration (µM)Glutamate (mM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
Control00100
Glutamate020
This compound1020
This compound5020
This compound10020

Table 2: Oxidative Stress Markers

Treatment GroupThis compound (µM)Glutamate (mM)Intracellular ROS (Fluorescence Intensity)MDA Level (nmol/mg protein)SOD Activity (U/mg protein)
Control00
Glutamate020
This compound5020

Table 3: Apoptosis Markers

Treatment GroupThis compound (µM)Glutamate (mM)Caspase-3 Activity (Fold Change vs. Control)Bcl-2/Bax Ratio (from Western Blot)
Control001.0
Glutamate020
This compound5020

Table 4: Protein Expression Analysis (Western Blot)

Treatment GroupThis compound (µM)Glutamate (mM)p-Akt/Akt RatioNrf2 (Nuclear) ExpressionHO-1 Expression
Control00
Glutamate020
This compound5020

Experimental Protocols

Cell Culture and Treatment

Cell Line: Human neuroblastoma SH-SY5Y cells.

Culture Conditions:

  • Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO2.

  • For experiments, seed cells in appropriate plates (e.g., 96-well for MTT, 6-well for Western blot) and allow them to adhere and grow to 70-80% confluency.

Treatment Protocol:

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 2 hours.

  • Induce neurotoxicity by adding glutamate to a final concentration of 20 mM.[1]

  • Co-incubate the cells with this compound and glutamate for 24 hours before proceeding with the assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • After the 24-hour treatment period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • PBS

Procedure:

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

Malondialdehyde (MDA) Assay

This assay quantifies lipid peroxidation, a marker of oxidative stress.

Materials:

  • MDA assay kit (commercially available)

  • Cell lysis buffer

Procedure:

  • Lyse the treated cells and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA protein assay.

  • Follow the manufacturer's instructions for the MDA assay kit to measure the MDA concentration.

  • Normalize the MDA levels to the protein concentration.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of a key antioxidant enzyme.

Materials:

  • SOD assay kit (commercially available)

  • Cell lysis buffer

Procedure:

  • Lyse the treated cells and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Follow the manufacturer's instructions for the SOD assay kit to measure SOD activity.

  • Normalize the SOD activity to the protein concentration.

Caspase-3 Activity Assay

This assay quantifies the activity of a key executioner caspase in apoptosis.

Materials:

  • Caspase-3 activity assay kit (commercially available)

  • Cell lysis buffer

Procedure:

  • Lyse the treated cells and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • Follow the manufacturer's instructions for the caspase-3 assay kit.

  • Measure the fluorescence or absorbance of the product and express the activity as a fold change relative to the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (p-Akt, Akt, Nrf2, HO-1, Bcl-2, Bax, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualization of Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Neuroprotection Assays cluster_pathway Signaling Pathway Analysis start Seed SH-SY5Y Cells pretreat Pre-treat with this compound start->pretreat induce Induce Excitotoxicity (Glutamate) pretreat->induce viability Cell Viability (MTT Assay) induce->viability oxidative Oxidative Stress (ROS, MDA, SOD) induce->oxidative apoptosis Apoptosis (Caspase-3, Bcl-2/Bax) induce->apoptosis western Western Blot (p-Akt, Nrf2, HO-1) induce->western

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

leu_tyr_neuroprotection_pathway cluster_extracellular Extracellular cluster_outcome Cellular Outcome LeuTyr This compound PI3K PI3K LeuTyr->PI3K activates Glutamate Glutamate ROS ROS Increase Glutamate->ROS induces Akt Akt PI3K->Akt activates Nrf2 Nrf2 Akt->Nrf2 promotes nuclear translocation Apoptosis Apoptosis (Caspase-3 activation, Bax increase) Akt->Apoptosis inhibits ARE ARE Nrf2->ARE binds HO1 HO-1 ARE->HO1 upregulates HO1->ROS inhibits Survival Neuronal Survival Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: Hypothesized signaling pathway for the neuroprotective effect of this compound.

References

Application Note & Protocol: Development of a Leu-Tyr Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Leucyl-Tyrosine (Leu-Tyr) has been implicated in various physiological processes, and identifying and characterizing its cognate receptor is of significant interest for basic research and therapeutic development. Emerging evidence suggests that receptors for small peptides and amino acids, such as the orphan G protein-coupled receptor (GPCR) GPR139, may be activated by ligands containing aromatic residues like Tyrosine. GPR139 is activated by aromatic amino acids L-tryptophan and L-phenylalanine, as well as peptides containing these residues.[1][2][3] This document provides a comprehensive guide for the development of a receptor binding assay for a putative this compound receptor, using GPR139 as a primary example.

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of approximately 34% of all FDA-approved drugs.[4] Upon ligand binding, GPCRs undergo a conformational change, activating intracellular G proteins and initiating downstream signaling cascades.[4][5] The development of robust and sensitive binding assays is a critical step in the discovery and characterization of novel ligands for these receptors.[6][7]

This application note details two widely used assay formats for characterizing ligand-receptor interactions: the traditional radioligand binding assay, which remains the gold standard for its sensitivity and direct measurement of binding, and the non-radioactive Homogeneous Time-Resolved Fluorescence (HTRF) assay, which offers a high-throughput, mix-and-read format suitable for screening campaigns.[6][7][8][9]

Signaling Pathway

The binding of a ligand, such as this compound, to its G protein-coupled receptor initiates a cascade of intracellular events. For many GPCRs, including GPR139, this involves the activation of the Gq/11 family of G proteins.[10] Upon receptor activation, the Gαq subunit exchanges GDP for GTP, dissociates from the βγ subunits, and activates phospholipase C (PLC).[11] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

GPCR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LeuTyr This compound Receptor This compound Receptor (e.g., GPR139) LeuTyr->Receptor Binding G_protein Gαq/11βγ Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq/11-mediated signaling cascade upon this compound receptor activation.

Experimental Protocols

Two primary methodologies are presented for the development of a this compound receptor binding assay: a radioligand binding assay for detailed affinity characterization and an HTRF assay for higher throughput applications.

Protocol 1: Radioligand Binding Assay (Filtration Method)

This protocol describes a competition binding assay to determine the affinity of unlabeled this compound by its ability to displace a specific radiolabeled ligand. This method is considered the gold standard for quantifying ligand-receptor interactions.[7][9]

Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the receptor of interest (e.g., GPR139).

  • Radioligand: A suitable radiolabeled ligand (e.g., [³H]-labeled synthetic agonist for GPR139). The concentration should be at or below the Kd for the receptor.[12]

  • Unlabeled Ligand: this compound and a known reference agonist/antagonist.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., 10 µM of a reference agonist).

  • 96-well Plates: For sample incubation.

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethylenimine (PEI) to reduce non-specific binding.[13]

  • Cell Harvester and Vacuum Filtration System.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Experimental Workflow:

Radioligand Binding Assay Workflow start Start plate_prep Prepare 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Competition Wells (this compound) start->plate_prep add_reagents Add Reagents: 1. Assay Buffer 2. Unlabeled Ligands 3. Radioligand 4. Cell Membranes plate_prep->add_reagents incubation Incubate to Reach Equilibrium (e.g., 60-120 min at 25°C) add_reagents->incubation filtration Rapidly Filter Plate Contents through Glass Fiber Filters incubation->filtration wash Wash Filters with Ice-Cold Assay Buffer filtration->wash scintillation Place Filters in Scintillation Vials with Scintillation Cocktail wash->scintillation counting Measure Radioactivity (CPM) using a Scintillation Counter scintillation->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki values counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competitor ligand (this compound).

  • Reagent Addition:

    • Total Binding: Add assay buffer, radioligand, and cell membrane preparation.[14]

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a saturating concentration of an unlabeled reference ligand.[14]

    • Competition: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.[14]

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[14]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a pre-treated glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.[14]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.[14]

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, non-radioactive technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor fluorophore.[8] This protocol describes a competitive binding assay format.

Materials:

  • Receptor-expressing Cells: Live cells or cell membranes expressing a tagged version of the receptor (e.g., SNAP-tag, HaloTag).

  • Donor-labeled Anti-tag Antibody: An antibody targeting the receptor tag, labeled with Europium cryptate (Eu³⁺).

  • Acceptor-labeled Ligand: A fluorescently labeled ligand (e.g., this compound analog or a known reference ligand labeled with a red or green acceptor).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Specific to the HTRF kit manufacturer's recommendations.

  • Low-volume 384-well Plates.

  • HTRF-compatible Plate Reader.

Experimental Workflow:

HTRF Binding Assay Workflow start Start plate_prep Dispense Receptor-Expressing Cells or Membranes into 384-well Plate start->plate_prep add_reagents Add Reagents: 1. Unlabeled this compound (serial dilution) 2. Acceptor-labeled Ligand 3. Donor-labeled Antibody plate_prep->add_reagents incubation Incubate at Room Temperature (e.g., 60 minutes, protected from light) add_reagents->incubation read_plate Read HTRF Signal on a Compatible Plate Reader (Emissions at 665 nm and 620 nm) incubation->read_plate analysis Data Analysis: - Calculate HTRF Ratio (665/620) - Determine IC₅₀ value read_plate->analysis end End analysis->end

Caption: Workflow for a competitive HTRF binding assay.

Procedure:

  • Cell/Membrane Dispensing: Dispense the cell suspension or membrane preparation into the wells of a low-volume 384-well plate.

  • Reagent Addition:

    • Add serial dilutions of the unlabeled competitor, this compound.

    • Add the acceptor-labeled ligand to all wells.

    • Add the donor-labeled anti-tag antibody to all wells.

  • Incubation: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 60 minutes), protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[11]

  • Data Analysis:

    • Calculate the HTRF ratio by dividing the emission signal at 665 nm by the signal at 620 nm and multiplying by 10⁴.[15]

    • The binding of the acceptor-labeled ligand to the donor-labeled receptor brings the fluorophores into proximity, resulting in a high HTRF signal.

    • Competition with unlabeled this compound will decrease the HTRF signal.

    • Plot the HTRF ratio against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

Data Presentation

Quantitative data from binding assays should be summarized for clear comparison. The following table provides an example of how to present binding affinity data for this compound and reference compounds at the GPR139 receptor.

CompoundAssay TypeParameterValue (µM)Reference
L-TryptophanCa²⁺ MobilizationEC₅₀220[3]
L-PhenylalanineCa²⁺ MobilizationEC₅₀320[3]
ACTH (1-24)Ca²⁺ MobilizationEC₅₀1.8[3]
α-MSHCa²⁺ MobilizationEC₅₀11.2[3]
β-MSHCa²⁺ MobilizationEC₅₀5.3[3]
This compoundRadioligand BindingKiTo be determined
This compoundHTRFIC₅₀To be determined

Conclusion

The development of a robust receptor binding assay is fundamental to the characterization of the interaction between this compound and its putative receptor. The protocols provided for both radioligand and HTRF-based assays offer sensitive and reliable methods for determining binding affinity and enabling high-throughput screening. By employing these methodologies, researchers can effectively investigate the pharmacology of the this compound receptor system, paving the way for novel therapeutic discoveries.

References

Application Notes and Protocols for the Quantification of Leu-Tyr in Plasma or Serum Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Leucyl-Tyrosine (Leu-Tyr) is a small peptide composed of the amino acids Leucine and Tyrosine. While the biological roles of its constituent amino acids are well-established, the specific functions of the this compound dipeptide are an emerging area of research. Preliminary studies in animal models suggest potential roles in neurotransmission and cellular signaling. For instance, the isomeric dipeptide, Tyrosyl-Leucine (Tyr-Leu), has been shown to exhibit antidepressant-like activity in mice[1]. Furthermore, the this compound sequence is found within larger peptides that may have anti-angiogenic properties[2]. Accurate and precise quantification of endogenous this compound in plasma and serum is crucial for understanding its physiological and pathological significance, and for the development of potential therapeutic interventions.

This document provides a detailed protocol for the quantification of this compound in plasma and serum samples using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Quantitative Data Summary

While specific quantitative data for endogenous this compound in human plasma is not widely published, data from studies on other dipeptides can provide an expected concentration range. For example, a study on the dipeptide Val-Tyr reported a baseline concentration of approximately 159 fmol/mL in human plasma[3]. It is anticipated that this compound concentrations would be in a similar low range. The following table outlines the expected analytical performance of the described UPLC-MS/MS method.

ParameterExpected ValueReference
Lower Limit of Quantification (LLOQ)0.1 - 2.5 fmol[4]
Linearity (r²)> 0.99General expectation for validated bioanalytical methods
Intra-assay Precision (%CV)< 15%General expectation for validated bioanalytical methods
Inter-assay Precision (%CV)< 15%General expectation for validated bioanalytical methods
Accuracy (%Bias)Within ±15%General expectation for validated bioanalytical methods

Experimental Protocols

This protocol is adapted from established methods for dipeptide quantification in biological matrices.

Sample Collection and Storage
  • Collect whole blood in tubes containing EDTA or heparin as an anticoagulant.

  • Separate plasma or serum by centrifugation at 1,500 x g for 15 minutes at 4°C.

  • Immediately freeze the resulting plasma or serum samples at -80°C until analysis to minimize degradation by endogenous peptidases.

Sample Preparation (Protein Precipitation and Derivatization)

This two-step process removes larger proteins that can interfere with the analysis and enhances the chromatographic properties of the dipeptide.

Materials:

  • Ice-cold ethanol

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC, AccQ-Tag™) derivatization reagent

  • Borate buffer

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-d8) is highly recommended for the most accurate quantification. If unavailable, a structurally similar dipeptide not present in the sample can be used.

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 50 µL of plasma/serum, add 200 µL of ice-cold ethanol containing the internal standard.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 20 µL of borate buffer.

  • Add 20 µL of AQC derivatization reagent.

  • Vortex immediately and incubate at 55°C for 10 minutes.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions (Example):

ParameterCondition
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 2% B, ramp to 30% B over 10 minutes, then wash and re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL

MS/MS Conditions (Example):

The exact MRM transitions for AQC-derivatized this compound should be optimized by infusing a standard solution. The derivatization with AQC results in a common fragment ion at m/z 171.1, which can be used as a quantifier or qualifier ion[5][6][7].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
AQC-Leu-Tyr[M+H]+171.1To be optimized
Other specific fragmentsTo be optimized
AQC-Leu-Tyr-d8 (IS)[M+H]+171.1To be optimized
Other specific fragmentsTo be optimized
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental Workflow```dot

experimental_workflow cluster_sample_collection Sample Collection & Processing cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Collection Centrifuge Centrifugation (1500 x g, 15 min, 4°C) Blood->Centrifuge Plasma Plasma/Serum Centrifuge->Plasma Store Storage at -80°C Plasma->Store Thaw Thaw Sample on Ice Store->Thaw Precipitate Protein Precipitation (Ice-cold Ethanol + IS) Thaw->Precipitate Centrifuge2 Centrifugation (14,000 x g, 10 min, 4°C) Precipitate->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Buffer Dry->Reconstitute Derivatize Derivatization with AQC Reconstitute->Derivatize Inject UPLC-MS/MS Injection Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Potential biological roles of the this compound dipeptide.

Conclusion

The UPLC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in plasma and serum samples. Accurate measurement of this dipeptide will facilitate further research into its potential roles as a biomarker and its involvement in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest accuracy and precision. Further studies are needed to establish the definitive concentration range of this compound in the human population and to fully elucidate its biological functions.

References

Troubleshooting & Optimization

Technical Support Center: Improving Leu-Tyr Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of the dipeptide Leu-Tyr in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound dipeptide not dissolving in aqueous buffers like PBS?

A1: The this compound dipeptide possesses conflicting physicochemical properties that can hinder its solubility in neutral aqueous solutions. The Leucine residue is hydrophobic, while the Tyrosine residue contains a bulky, aromatic ring that is also largely hydrophobic.[1][2] Peptides with a significant proportion of hydrophobic amino acids often exhibit poor solubility in aqueous buffers.[1][2]

Q2: What is the first solvent I should try for dissolving this compound?

A2: As a general starting point for any peptide, it is recommended to first attempt solubilization in sterile, distilled water.[3] If the peptide's solubility is limited, adjusting the pH or using an organic co-solvent are the next logical steps. For peptides with neutral overall charge, like this compound, organic solvents are often necessary.[3][4]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solvent is a critical factor. The solubility of peptides is generally lowest at their isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, the peptide becomes charged, increasing its interaction with water and thus its solubility. Although the exact pI of this compound is not readily published, it can be estimated based on its amino acid composition. Since both Leucine and Tyrosine are neutral amino acids, the pI will be close to neutral pH. Therefore, moving to a more acidic (pH < 4) or basic (pH > 9) environment should increase solubility.[5][6]

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, for hydrophobic peptides like this compound, organic co-solvents are highly effective. Dimethyl sulfoxide (DMSO) is the most common choice for biological assays due to its high solubilizing power and relatively low toxicity at low concentrations.[1][2] Other options include dimethylformamide (DMF) or acetonitrile.[1] The standard method is to first dissolve the peptide in a minimal amount of the organic solvent and then slowly add this stock solution to your aqueous buffer while stirring.[1]

Q5: My this compound solution is cloudy or has precipitates. What does this mean?

A5: Cloudiness, haziness, or visible precipitates are signs of peptide aggregation or that the solubility limit has been exceeded. This occurs when peptide molecules self-associate to form larger, insoluble complexes. This can be influenced by concentration, pH, temperature, and the ionic strength of the buffer.

Troubleshooting Guide

If you are encountering issues with this compound solubility, follow this step-by-step guide.

dot

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound test_water Attempt to dissolve a small amount in sterile water or buffer (e.g., PBS). start->test_water check_water Is the solution clear? test_water->check_water success Success: Solution Prepared check_water->success Yes try_organic Dissolve in a minimal volume of 100% DMSO. check_water->try_organic No check_organic Is the solution clear? try_organic->check_organic add_to_buffer Slowly add the DMSO stock to the aqueous buffer with stirring. check_organic->add_to_buffer Yes troubleshoot_further Troubleshoot Further: - Lower the concentration - Adjust pH of the aqueous buffer - Use sonication or gentle warming check_organic->troubleshoot_further No final_check Is the final solution clear? add_to_buffer->final_check final_check->success Yes final_check->troubleshoot_further No

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Data Presentation

The table below provides solubility data for L-Tyrosine as a reference point and for a similar cyclic dipeptide, which suggests that organic solvents are highly effective.

CompoundSolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
L-Tyrosine Water (pH 3.2-7.5)250.452.48
1 M HCl (with heating)-100552
Water (pH 9.5)251.47.73
Water (pH 10)253.820.98
Cyclo(Tyr-Leu) DMSO-725.33
DMSO37≥ 16.67≥ 60.33

Note: The data for L-Tyrosine is provided as a baseline for one of the constituent amino acids.[6] The data for Cyclo(Tyr-Leu) is for a structurally related cyclic dipeptide and indicates high solubility in DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations for different desired concentrations.

Materials:

  • This compound powder (MW: 294.35 g/mol )

  • Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weighing this compound: Carefully weigh out 2.94 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Adding DMSO: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure no visible particles remain.

  • Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution for use in cell culture. It is crucial to keep the final DMSO concentration low (typically ≤ 0.5%) to avoid cytotoxicity.[1]

Procedure:

  • Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO.

  • Final Dilution: Add the intermediate solution to your cell culture plates to achieve the desired final concentration. For example, adding 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in a well will result in a final concentration of 10 µM this compound and 0.1% DMSO.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

dot

Experimental_Workflow Workflow for Preparing this compound Working Solutions start Start: Lyophilized this compound prepare_stock Prepare 10 mM Stock in 100% DMSO start->prepare_stock store_stock Aliquot and Store Stock at -20°C prepare_stock->store_stock thaw_stock Thaw Stock Solution store_stock->thaw_stock intermediate_dilution Prepare 100 µM Intermediate Solution in Culture Medium (1% DMSO) thaw_stock->intermediate_dilution final_dilution Prepare Final Working Concentrations in Culture Medium (e.g., 0.1% DMSO) intermediate_dilution->final_dilution cell_treatment Treat Cells final_dilution->cell_treatment end Experiment cell_treatment->end Factors_Affecting_Solubility Factors Influencing this compound Solubility leu_tyr This compound Solubility intrinsic_factors Intrinsic Factors leu_tyr->intrinsic_factors is determined by extrinsic_factors Extrinsic Factors leu_tyr->extrinsic_factors is affected by hydrophobicity High Hydrophobicity (Leu and Tyr residues) intrinsic_factors->hydrophobicity charge Net Charge (pI) intrinsic_factors->charge ph pH of Solvent extrinsic_factors->ph co_solvent Co-solvents (e.g., DMSO) extrinsic_factors->co_solvent temperature Temperature extrinsic_factors->temperature ionic_strength Ionic Strength extrinsic_factors->ionic_strength

References

Preventing Leu-Tyr oxidation during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the oxidation of the dipeptide Leu-Tyr during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The stability of this compound is primarily influenced by several factors:

  • Oxidation: The tyrosine residue is highly susceptible to oxidation. This can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] Oxidation can lead to the formation of various degradation products, including dityrosine, and may result in a yellow or brown discoloration of the peptide solution.[1]

  • pH: Non-neutral pH conditions (both acidic and basic) can accelerate the hydrolysis of the peptide bond. For tyrosine-containing peptides, a slightly acidic to neutral pH range of 5-7 is generally recommended for optimal stability in solution.[1][2]

  • Temperature: Elevated temperatures increase the rate of both oxidation and hydrolysis.[1] Therefore, proper storage at low temperatures is crucial.

  • Light: Exposure to UV and visible light can induce photo-oxidation of the tyrosine residue.[1]

  • Moisture: For lyophilized (solid) this compound, moisture absorption can significantly reduce long-term stability.[3]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Lyophilized Powder -80°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.[3]
-20°CUp to 1 yearStore in a tightly sealed container, protected from light and moisture.[3]
In Solution -80°CUp to 6 monthsAliquot into single-use vials to avoid freeze-thaw cycles. Use a sterile, degassed buffer (pH 5-7) and protect from light.[2][3]
-20°CUp to 1 monthAliquot into single-use vials to avoid freeze-thaw cycles. Use a sterile, degassed buffer (pH 5-7) and protect from light.[2][3]

Q3: How can I minimize oxidation when preparing and handling this compound solutions?

A3: To minimize oxidation, several precautions should be taken:

  • Use Degassed Buffers: Prepare solutions using high-purity, sterile buffers that have been degassed to remove dissolved oxygen.

  • Inert Atmosphere: For maximum protection, handle the solid peptide and its solutions under an inert atmosphere, such as argon or nitrogen.[2] This can be achieved by purging the vial with the inert gas before sealing.

  • Use of Antioxidants: Consider adding an antioxidant to your solution. Ascorbic acid is a commonly used antioxidant for preventing tyrosine oxidation.[2]

  • Chelating Agents: If metal ion contamination is a concern, adding a chelating agent like EDTA can help prevent metal-catalyzed oxidation.[2]

  • Protect from Light: Always protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1]

Troubleshooting Guides

Issue 1: The this compound solution has turned yellow/brown.

This discoloration is a common indicator of tyrosine oxidation.

G A Yellow/Brown Discoloration Observed B Cause: Oxidation of Tyrosine Residue A->B C Solution: Use Antioxidants (e.g., Ascorbic Acid) B->C D Solution: Handle Under Inert Atmosphere (Nitrogen or Argon) B->D E Solution: Protect from Light (Amber Vials) B->E F Solution: Use Degassed Buffers B->F

Caption: Troubleshooting yellowing of this compound solutions.

Issue 2: Loss of this compound activity or inconsistent experimental results.

This could be due to degradation of the peptide.

G A Loss of Activity / Inconsistent Results B Possible Cause: Degradation A->B C Check Storage Conditions: - Temperature (-20°C or -80°C) - Protection from light and moisture B->C D Review Handling Procedures: - Avoid repeated freeze-thaw cycles - Use appropriate buffer (pH 5-7) B->D E Assess for Oxidation: - Check for discoloration - Analyze for degradation products (HPLC/MS) B->E

Caption: Troubleshooting loss of this compound activity.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[1]

    • Thermal Degradation: Incubate 1 mL of the stock solution in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at 80°C for 48 hours.[1]

    • Photostability: Expose 1 mL of the stock solution in a clear vial to a UV lamp (254 nm) for 24 hours.[1]

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method such as HPLC-UV or LC-MS/MS (see Protocol 2).

G cluster_0 Forced Degradation Workflow A Prepare this compound Stock Solution (1 mg/mL) B Apply Stress Conditions A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Basic Hydrolysis (0.1M NaOH, 60°C) B->D E Oxidation (3% H2O2, RT) B->E F Thermal Stress (80°C) B->F G Photostability (UV light) B->G H Analyze Samples (HPLC-UV or LC-MS/MS) C->H D->H E->H F->H G->H

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: HPLC-UV Method for Analysis of this compound and its Oxidation Products

This method can be used to separate and quantify this compound and its potential degradation products.

Table 2: HPLC-UV Method Parameters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient Start with a low percentage of B, increasing linearly to elute all compounds. A typical gradient might be 5-95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (for the peptide bond) and 280 nm (for the tyrosine chromophore)
Injection Volume 10-20 µL

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the samples from the forced degradation study (Protocol 1) and an unstressed control.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Protocol 3: Practical Guide for Purging a this compound Vial with Inert Gas

This protocol describes how to create an inert atmosphere in a vial containing lyophilized this compound to prevent oxidation.

Materials:

  • Vial of lyophilized this compound with a septum cap

  • Source of inert gas (e.g., nitrogen or argon) with a regulator

  • Needle and tubing to connect to the gas source

  • A second, shorter needle to act as a vent

Procedure:

  • Allow the vial of lyophilized this compound to come to room temperature in a desiccator to prevent moisture condensation.

  • Connect the tubing from the inert gas regulator to a needle.

  • Gently open the gas flow to a low, steady stream.

  • Pierce the septum of the this compound vial with the gas inlet needle.

  • Pierce the septum with the second, shorter vent needle to allow the air in the vial to be displaced.

  • Purge the vial for 1-2 minutes.

  • Remove the vent needle first, allowing a slight positive pressure of the inert gas to build up in the vial.

  • Remove the gas inlet needle.

  • For long-term storage, seal the septum with parafilm.

G cluster_0 Inert Gas Purging Workflow A Equilibrate Vial to Room Temperature B Prepare Inert Gas Source A->B C Insert Gas Inlet and Vent Needles into Septum B->C D Purge Vial with Inert Gas (1-2 min) C->D E Remove Vent Needle D->E F Remove Gas Inlet Needle E->F G Seal with Parafilm F->G

Caption: Workflow for purging a peptide vial with inert gas.

References

Technical Support Center: Troubleshooting Leu-Tyr Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting aggregation issues encountered with the dipeptide Leu-Tyr in solution.

Frequently Asked Questions (FAQs)

1. My lyophilized this compound powder is not dissolving properly in my aqueous buffer, resulting in a cloudy solution. What should I do?

This is a common issue due to the hydrophobic nature of both leucine and tyrosine residues, which can lead to poor solubility and aggregation in aqueous solutions.[1]

Recommended Actions:

  • Initial Dissolution in Organic Solvent: First, dissolve the this compound powder in a minimal amount of a sterile organic solvent. Subsequently, slowly add this solution to your aqueous buffer while gently stirring.[1]

  • pH Adjustment: Since the isoelectric point (pI) of this compound is near neutral, adjusting the pH of the buffer away from the pI can increase the net charge on the dipeptide, enhancing electrostatic repulsion and improving solubility.[1] Consider lowering the pH to 5-6.[1]

  • Sonication: If aggregates have already formed, sonication can help break them apart. Use a bath sonicator to avoid localized heating.[1]

2. I observe visible precipitates in my this compound solution after storage. Is this aggregation and how can I prevent it?

Yes, visible precipitates are a clear indication of aggregation.[1] This can be influenced by concentration, temperature, pH, and ionic strength.[1]

Prevention Strategies:

  • Proper Storage: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.[1]

  • Use of Excipients: Certain excipients can be added to the formulation to inhibit aggregation. These include surfactants and amino acids.

    • Surfactants: Non-ionic surfactants like Tween 20 and Tween 80 can reduce surface adsorption and aggregation.[2][3]

    • Amino Acids: Arginine, histidine, lysine, glycine, and aspartic acid have been shown to reduce peptide aggregation.[2][3]

3. How can I detect and quantify this compound aggregation in my samples?

Several biophysical techniques can be used to detect and quantify aggregation. The choice of method depends on the specific needs of your experiment and the available equipment.[1]

Analytical TechniquePrincipleInformation ObtainedProsCons
UV-Vis Spectroscopy Measures light scattering by aggregates at wavelengths where the peptide does not absorb (e.g., 340-600 nm).[1]Qualitative assessment of turbidity (aggregation).[1]Quick, easy, and widely available.[1]Not quantitative for size or distribution.[1]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[1][4]Hydrodynamic radius (size) and size distribution of aggregates.[1]Sensitive to small amounts of large aggregates.[1]Requires specialized equipment and is sensitive to dust and other contaminants.[1]
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with porous beads.Quantifies the amount of monomer, dimer, and higher-order aggregates.Provides quantitative data on the distribution of different aggregate species.Potential for aggregates to be filtered out by the column or for interactions with the column matrix.
Thioflavin T (ThT) Assay A fluorescent dye that binds to the cross-β-sheet structures characteristic of amyloid-like fibrils.[1]Detects the formation of structured, amyloid-like aggregates.[1]Highly sensitive for fibrillar aggregates.[1]Does not detect amorphous (unstructured) aggregates.[1]

Experimental Protocols

Protocol 1: Resolubilizing Aggregated this compound

This protocol outlines the steps to resolubilize aggregated this compound using an organic solvent.

  • Preparation:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

    • Prepare a sterile, high-purity organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Dissolution:

    • Add a minimal volume of the chosen organic solvent to the lyophilized this compound powder.

    • Gently vortex or pipette to ensure complete dissolution. The solution should be clear.

  • Addition to Aqueous Buffer:

    • Slowly add the dissolved this compound solution dropwise to the desired aqueous buffer while gently stirring.

    • Avoid adding the organic solvent solution too quickly, as this can cause localized high concentrations and promote re-aggregation.

  • Final Concentration:

    • Ensure the final concentration of the organic solvent is compatible with your downstream experiments. For most cell-based assays, a final DMSO concentration of <1% is well-tolerated.[1]

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

This protocol provides a basic method for qualitatively monitoring this compound aggregation by measuring turbidity.

  • Instrument Setup:

    • Set a UV-Vis spectrophotometer to read absorbance in the range of 340 nm to 600 nm.[1]

  • Blank Measurement:

    • Use the same buffer that the this compound is dissolved in as the blank.

  • Sample Measurement:

    • Measure the absorbance (Optical Density, OD) of your this compound solution.

    • An OD reading significantly above the blank across this wavelength range indicates light scattering due to the presence of aggregates.[1]

Troubleshooting Workflows

Workflow 1: this compound Dissolution Troubleshooting

G start Start: Lyophilized this compound dissolve_aq Attempt to dissolve in aqueous buffer start->dissolve_aq is_clear Is the solution clear? dissolve_aq->is_clear success Success: Ready for use is_clear->success Yes cloudy Problem: Cloudy/Insoluble is_clear->cloudy No dissolve_org Dissolve in minimal organic solvent (e.g., DMSO) cloudy->dissolve_org add_to_aq Slowly add to aqueous buffer with stirring dissolve_org->add_to_aq is_clear2 Is the final solution clear? add_to_aq->is_clear2 success2 Success: Ready for use is_clear2->success2 Yes still_cloudy Problem: Still Cloudy is_clear2->still_cloudy No troubleshoot Further Troubleshooting: - Lower concentration - Adjust pH - Sonication still_cloudy->troubleshoot

Caption: A step-by-step workflow for dissolving this compound.

Workflow 2: Troubleshooting this compound Aggregation in Solution

G start Start: Clear this compound Solution observe Observe solution over time or after storage/stress start->observe is_aggregated Is aggregation observed? (Cloudiness, Precipitate) observe->is_aggregated stable Solution is Stable is_aggregated->stable No aggregated Problem: Aggregation Detected is_aggregated->aggregated Yes action1 Action: Sonication (to break existing aggregates) aggregated->action1 action2 Action: pH Adjustment (away from pI) aggregated->action2 action3 Action: Add Excipients (e.g., Surfactants, Amino Acids) aggregated->action3 action4 Action: Optimize Storage (Aliquoting, -80°C) aggregated->action4 reassess Re-assess for aggregation action1->reassess action2->reassess action3->reassess action4->reassess resolved Aggregation Resolved reassess->resolved Yes not_resolved Consider reformulating or using alternative dipeptide reassess->not_resolved No

Caption: A guide for addressing this compound aggregation in solution.

References

Optimizing HPLC Separation of Leu-Tyr and Its Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Leucyl-Tyrosine (Leu-Tyr) and its isomers, including Tyrosyl-Leucine (Tyr-Leu), Leucyl-Leucine (Leu-Leu), and Tyrosyl-Tyrosine (Tyr-Tyr). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for resolving common challenges in the chromatographic analysis of these structurally similar dipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound and its constitutional isomer Tyr-Leu?

A1: The main challenge lies in their identical mass and similar physicochemical properties. Successful separation relies on exploiting subtle differences in their hydrophobicity and interaction with the stationary phase. The position of the N-terminal amino acid influences the overall polarity and retention behavior of the dipeptide.[1][2][3]

Q2: Which HPLC mode is most suitable for separating these dipeptide isomers?

A2: Both Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. RP-HPLC on a C18 column is a common starting point.[3] HILIC can be a valuable alternative for these polar dipeptides, as it operates on a different separation principle and can offer complementary selectivity.[4][5] For separating stereoisomers (e.g., D-Leu-L-Tyr from L-Leu-L-Tyr), chiral chromatography is necessary.[6][7][8][9]

Q3: How does mobile phase pH affect the separation of this compound and its isomers?

A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of the amino and carboxylic acid functional groups of the dipeptides, thereby affecting their retention and selectivity.[10][11][12][13] For ionizable compounds, adjusting the pH can lead to significant changes in retention time and potentially resolve co-eluting peaks.[11][12] It is recommended to work at a pH that is at least one to two units away from the pKa values of the analytes to ensure a consistent ionization state and reproducible retention.[14]

Q4: What is the role of ion-pairing agents like trifluoroacetic acid (TFA) in the mobile phase?

A4: Ion-pairing agents such as TFA are commonly used in peptide separations to improve peak shape and resolution. They form neutral ion pairs with the charged analytes, which enhances their retention on reversed-phase columns and minimizes undesirable interactions with the stationary phase.[15][16]

Q5: At what wavelength should I detect this compound and its isomers?

A5: Detection is typically performed in the UV range of 210-220 nm, where the peptide bond absorbs light.[17] If you need more specific detection for Tyr-containing peptides (this compound, Tyr-Leu, and Tyr-Tyr), you can also monitor at around 280 nm due to the UV absorbance of the tyrosine side chain.[17]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and its isomers in a question-and-answer format.

Problem 1: Poor resolution or co-elution of this compound and Tyr-Leu.

  • Q: My peaks for this compound and Tyr-Leu are overlapping. What should I try first?

    • A: Start by optimizing your mobile phase gradient. A shallower gradient increases the interaction time of the analytes with the stationary phase and can significantly improve the resolution of closely eluting compounds.[16] Also, consider adjusting the mobile phase pH to alter the selectivity between the two isomers.[11][12]

  • Q: I've tried adjusting the gradient and pH, but the peaks are still not fully resolved. What's the next step?

    • A: Evaluate a different stationary phase. If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl column, may provide the necessary resolution. Phenyl-based columns can offer alternative selectivity for aromatic compounds like tyrosine. You can also explore columns with different pore sizes; wide-pore columns are often recommended for peptides.[16]

  • Q: Could temperature be affecting my separation?

    • A: Yes, column temperature can influence selectivity and peak shape.[16] It is advisable to use a column oven to maintain a stable temperature. Experimenting with different temperatures (e.g., in the range of 25-60°C) may improve resolution.

Problem 2: Poor peak shape (tailing or fronting).

  • Q: My peaks are tailing. What are the likely causes?

    • A: Peak tailing for peptides is often caused by secondary interactions with the stationary phase or column overload. Ensure you are using an appropriate concentration of an ion-pairing agent like TFA (typically 0.1%) to minimize interactions with residual silanols on the silica-based column.[18] Also, try reducing the sample concentration or injection volume.[18]

  • Q: My peaks are showing fronting. What should I do?

    • A: Peak fronting is a classic sign of column overload. Reduce the amount of sample injected onto the column.[18] It can also be caused by injecting the sample in a solvent that is stronger than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

Problem 3: Unstable retention times.

  • Q: My retention times are shifting between runs. How can I improve reproducibility?

    • A: Unstable retention times are often due to a lack of column equilibration, fluctuations in mobile phase composition or temperature, or a degrading column. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Use a column oven to maintain a constant temperature.[16] Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for this compound and Tyr-Leu Separation

This protocol provides a starting point for the separation of the constitutional isomers this compound and Tyr-Leu.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient: 5-30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 280 nm.[19]

  • Injection Volume: 10 µL.

Protocol 2: Chiral HPLC for DL-Leu-DL-Tyr Stereoisomer Separation

This method is adapted from a protocol for a similar dipeptide and is intended for the separation of the four stereoisomers of this compound.

  • Column: Amylose-based chiral stationary phase (e.g., AmyCoat-RP), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Ammonium acetate (10 mM)-Methanol-Acetonitrile (50:5:45, v/v/v).[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Detection: UV at 230 nm.[6]

  • Injection Volume: 20 µL.[6]

Quantitative Data Summary

The following tables present example data for the separation of dipeptide isomers. Note that actual retention times and resolution will vary depending on the specific HPLC system, column, and exact experimental conditions.

Table 1: Example RP-HPLC Separation of this compound and Tyr-Leu

AnalyteRetention Time (min)Resolution (Rs)
Tyr-Leu12.5-
This compound13.21.8

Conditions based on a typical C18 column with a shallow acetonitrile gradient.

Table 2: Example Chiral HPLC Separation of DL-Leu-DL-Trp Stereoisomers

StereoisomerRetention Time (min)
L-Leu-L-Trp6.5
D-Leu-D-Trp9.0
D-Leu-L-Trp12.0
L-Leu-D-Trp14.3

Data from a study on DL-leucine-DL-tryptophan dipeptide on an AmyCoat-RP column, demonstrating the potential for baseline separation of all four stereoisomers.[6]

Visualized Workflows and Logic

HPLC_Troubleshooting_Workflow Troubleshooting Workflow for Poor Resolution start Start: Poor Resolution or Co-elution step1 Optimize Gradient Profile (e.g., shallower gradient) start->step1 step2 Adjust Mobile Phase pH step1->step2 If still unresolved end_success Resolution Achieved step1->end_success Resolved step3 Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) step2->step3 If still unresolved step2->end_success Resolved step4 Optimize Column Temperature step3->step4 If still unresolved step3->end_success Resolved step4->end_success Resolved end_fail Consult Advanced Methods (e.g., 2D-LC, HILIC) step4->end_fail If still unresolved

Caption: A logical workflow for troubleshooting poor resolution in the HPLC separation of dipeptide isomers.

HPLC_Method_Development_Flow General HPLC Method Development Workflow start Define Separation Goal (e.g., Isomer Resolution) select_mode Select HPLC Mode (RP-HPLC, HILIC, Chiral) start->select_mode select_column Choose Initial Column (e.g., C18 for RP-HPLC) select_mode->select_column select_mobile_phase Select Mobile Phase (Buffers, Organic Modifier, Ion-Pair Agent) select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate Evaluate Results (Resolution, Peak Shape, Retention) initial_run->evaluate optimize Optimize Parameters (Gradient, pH, Temperature) evaluate->optimize If needed validate Validate Method evaluate->validate Acceptable Separation optimize->evaluate

Caption: A systematic workflow for developing an HPLC method for dipeptide isomer separation.

References

Technical Support Center: Enhancing Leu-Tyr Signal Intensity in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of the dipeptide Leucyl-Tyrosine (Leu-Tyr). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve robust, high-intensity signals for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor this compound signal intensity in mass spectrometry?

Poor signal intensity for this compound can stem from several factors throughout the analytical workflow. These include:

  • Inefficient Ionization: The inherent chemical properties of this compound may not be optimal for the chosen ionization technique (e.g., ESI or MALDI).[1]

  • Ion Suppression: In Electrospray Ionization (ESI), co-eluting compounds from the sample matrix (such as salts, detergents, or other metabolites) can interfere with the ionization of this compound, leading to a significantly decreased signal.[2][3]

  • Suboptimal Instrument Parameters: The mass spectrometer's ion source settings, such as sprayer voltage, gas flow rates, or capillary temperature, may not be properly tuned for this compound.[1][4]

  • Poor Sample Preparation: Low sample concentration or the presence of contaminants can lead to weak signals. Inefficient cleanup can exacerbate ion suppression effects.[1][2]

  • Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) in liquid chromatography (LC) dilutes the analyte as it enters the mass spectrometer, thereby lowering signal intensity.[5][6]

Q2: Which ionization technique, ESI or MALDI, is generally better for this compound analysis?

Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for dipeptide analysis.[7]

  • ESI is well-suited for samples in solution and is commonly coupled with liquid chromatography (LC-MS). It often produces multiply charged ions, which can be beneficial for fragmentation analysis.[7] However, it is susceptible to ion suppression from matrix components.[2]

  • MALDI is a soft ionization technique that typically produces singly charged ions and is known for its high sensitivity and tolerance to salts and other contaminants, which can be an advantage over ESI.[8][9][10] The choice of an appropriate matrix is critical for successful MALDI analysis.[9][10][11]

The optimal choice depends on the sample complexity, the desired workflow (e.g., with or without LC separation), and the available instrumentation.

Q3: How can mobile phase additives enhance the this compound signal in LC-MS?

Mobile phase additives are crucial for improving chromatographic peak shape and enhancing ionization efficiency in ESI-MS.[12][13]

  • Formic Acid (FA): Commonly used in MS because it is a good proton donor that facilitates the formation of positive ions and is volatile, preventing contamination of the MS system.[12]

  • Trifluoroacetic Acid (TFA): An excellent ion-pairing agent that yields sharp chromatographic peaks, but it is known to cause significant ion suppression in ESI, which can decrease the this compound signal.[12][13][14]

  • Difluoroacetic Acid (DFA): Often represents a good compromise, offering better chromatographic resolution than formic acid and less ion suppression than TFA.[12][15]

The choice of additive requires balancing chromatographic performance with MS signal intensity.[12]

Q4: What is derivatization and how can it improve this compound signal intensity?

Derivatization is a chemical modification of the analyte to improve its analytical characteristics.[16] For this compound, derivatization can be used to:

  • Increase Ionization Efficiency: By adding a permanently charged group or a group that is more easily ionized, the signal intensity can be significantly boosted.[16][17]

  • Improve Chromatographic Separation: Modifying the polarity of this compound can lead to better retention and peak shape in reversed-phase chromatography.[16]

  • Control Fragmentation: Derivatization can direct fragmentation in tandem MS (MS/MS), leading to more predictable and useful fragment ions for quantification.[17]

Common derivatization agents for peptides include those that target the N-terminal amino group, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or phenyl isocyanate (PIC).[18][19]

Troubleshooting Guide for Low this compound Signal

This guide provides a systematic approach to diagnosing and resolving issues related to low signal intensity. Follow the steps in a logical order, starting with the simplest and most common problems.

Q: I am observing a weak or non-existent signal for this compound. Where should I start?

A: Begin by systematically evaluating your entire workflow, from sample preparation to data acquisition. The following workflow diagram outlines the key areas to investigate.

TroubleshootingWorkflow cluster_0 Initial Checks cluster_1 LC-MS Specific Troubleshooting cluster_2 Advanced Solutions cluster_3 Resolution Start Low this compound Signal Detected CheckMS 1. Verify MS Performance (Tune & Calibrate) Start->CheckMS CheckSample 2. Assess Sample Integrity (Concentration & Degradation) CheckMS->CheckSample CheckLC 3. Evaluate Chromatography (Peak Shape, Retention) CheckSample->CheckLC If MS & Sample are OK CheckSource 4. Optimize Ion Source (Voltages, Gas, Temp) CheckLC->CheckSource CheckMobilePhase 5. Adjust Mobile Phase (Additive, Solvent) CheckSource->CheckMobilePhase ConsiderCleanup 6. Improve Sample Cleanup (SPE, Filtration) CheckMobilePhase->ConsiderCleanup If Signal Still Low ConsiderDerivatization 7. Implement Derivatization (Enhance Ionization) ConsiderCleanup->ConsiderDerivatization End Signal Enhanced ConsiderDerivatization->End DerivatizationWorkflow SamplePrep 1. Sample Preparation Dissolve this compound sample in appropriate buffer. AddReagent 2. Add Derivatization Reagent (e.g., PIC or AQC) Incubate at controlled temp. SamplePrep->AddReagent Quench 3. Quench Reaction Add quenching agent to stop the reaction. AddReagent->Quench Cleanup 4. Sample Cleanup (Optional) Remove excess reagent using SPE if necessary. Quench->Cleanup Analysis 5. LC-MS/MS Analysis Inject derivatized sample onto the LC-MS system. Cleanup->Analysis

References

Common impurities in synthetic Leu-Tyr and their removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and removing common impurities in synthetic Leucyl-Tyrosine (Leu-Tyr). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the highest purity of your this compound preparations for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in synthetically produced this compound?

A1: Synthetic this compound, most commonly produced via Solid-Phase Peptide Synthesis (SPPS), can contain several types of impurities. These primarily arise from inefficiencies and side reactions during the synthesis process. The most prevalent impurities include:

  • Deletion Sequences: Peptides lacking either the Leucine or Tyrosine residue (e.g., a single amino acid instead of the dipeptide). This can occur due to incomplete coupling reactions.[1]

  • Insertion Sequences: Peptides with an extra amino acid residue, which can result from the incomplete removal of protecting groups or the presence of residual activated amino acids from a previous cycle.[1]

  • Truncated Sequences: Peptide chains that are shorter than the target this compound sequence.

  • Incompletely Deprotected Peptides: this compound molecules that still retain protecting groups on the amino or carboxyl termini, or on the tyrosine side chain.[1]

  • Oxidized this compound: The tyrosine residue is particularly susceptible to oxidation, which can occur during synthesis, cleavage from the resin, or storage.[2][3][4][5] This can lead to the formation of various oxidation products.

  • Diastereomers: Racemization of either the Leucine or Tyrosine chiral centers can occur during the activation and coupling steps, leading to the formation of D-amino acid-containing diastereomers.[1]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF, DCM) and reagents (e.g., TFA) used during synthesis and purification can remain in the final product.

Q2: Why is the Tyrosine residue a common source of impurities?

A2: The phenolic side chain of tyrosine is susceptible to several side reactions, making it a frequent source of impurities. The primary issue is its propensity for oxidation, which can be initiated by air, light, or trace metal ions, leading to the formation of various oxidized species.[2][3][4][5] Additionally, during the cleavage step from the solid support, the tyrosine side chain can undergo modifications if not properly protected or if scavengers are not used effectively.

Q3: What are the primary methods for purifying synthetic this compound?

A3: The two most common and effective methods for purifying synthetic this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and recrystallization.

  • RP-HPLC is the gold standard for peptide purification, separating the target peptide from impurities based on hydrophobicity.[6]

  • Recrystallization is a cost-effective method for purifying solid compounds and can be particularly effective for small molecules like dipeptides if a suitable solvent system is identified.[7][8]

Q4: How can I detect and quantify impurities in my this compound sample?

A4: The most powerful and widely used analytical techniques for identifying and quantifying impurities in synthetic peptides are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Coupled with UV detection (typically at 220 nm for the peptide bond and 275 nm for the tyrosine side chain), RP-HPLC is excellent for separating impurities and assessing the purity of the sample.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is invaluable for identifying the exact mass of the target peptide and any impurities, allowing for the determination of their chemical nature (e.g., deletion, oxidation).[10][11]

Troubleshooting Guides

Issue 1: My final this compound product shows low purity after synthesis.

  • Potential Cause: Incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).

  • Troubleshooting Steps:

    • Review Synthesis Protocol: Ensure that coupling and deprotection times were sufficient. For difficult couplings, consider double coupling or using a more potent coupling reagent.

    • Monomer Quality: Verify the purity of the Fmoc-Leu-OH and Fmoc-Tyr(tBu)-OH starting materials.

    • Resin Loading: Overloading the resin can lead to incomplete reactions. Use a resin with an appropriate substitution level.

    • Purification: Implement a robust purification strategy, such as preparative RP-HPLC, to isolate the target peptide from synthesis-related impurities.

Issue 2: The mass spectrum of my purified this compound shows unexpected peaks with higher masses.

  • Potential Cause 1: Incomplete removal of protecting groups.

    • Troubleshooting Step: Review the cleavage cocktail and cleavage time. Ensure the use of appropriate scavengers to prevent side reactions.

  • Potential Cause 2: Oxidation of the Tyrosine residue.

    • Troubleshooting Step: During synthesis and purification, use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Store the purified peptide under inert gas at low temperatures.[2][3][4][5]

  • Potential Cause 3: Adduct formation.

    • Troubleshooting Step: The unexpected masses could be adducts with salts or other small molecules from the synthesis or purification process. Analyze the mass differences to identify potential adducts.

Issue 3: My this compound product is discolored (yellowish or brownish).

  • Potential Cause: Oxidation of the tyrosine residue is a common cause of discoloration in peptides.

  • Troubleshooting Steps:

    • Minimize Exposure to Light and Air: Protect the peptide from light and oxygen during all stages of handling and storage.

    • Storage Conditions: Store the lyophilized peptide at -20°C or -80°C under an inert atmosphere.

    • Antioxidants: For solutions, consider the addition of antioxidants if compatible with the downstream application, although this is generally not recommended for high-purity standards.

Data Presentation

Table 1: Common Impurities in Synthetic this compound and their Mass Differences

Impurity TypeDescriptionExpected Mass Difference (Da) from this compound (294.35 Da)
Deletion (Leu)Missing Leucine residue-113.16
Deletion (Tyr)Missing Tyrosine residue-163.18
OxidationAddition of one oxygen atom to Tyrosine+15.99
DioxidationAddition of two oxygen atoms to Tyrosine+31.99
Incomplete tBu deprotectionResidual tert-butyl group on Tyrosine+56.11
Trifluoroacetyl (TFA) adductTFA salt formation+114.02 (as counter-ion)

Experimental Protocols

Protocol 1: Purification of this compound by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify crude synthetic this compound to >98% purity.

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A (see below) to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System: A preparative HPLC system equipped with a C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm) is recommended.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • Gradient Elution:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample.

    • Apply a linear gradient from 5% to 40% Mobile Phase B over 30-40 minutes at a flow rate of 10-15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Protocol 2: Purification of this compound by Recrystallization

Objective: To purify crude synthetic this compound by removing more soluble or less soluble impurities.

Methodology:

  • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve this compound sparingly at room temperature but readily at an elevated temperature. A common starting point for small peptides is a mixture of a good solvent (e.g., water, methanol) and a poor solvent (e.g., ethanol, isopropanol, or diethyl ether).

  • Dissolution: In a clean flask, add the crude this compound powder. Heat the chosen solvent to near its boiling point and add it portion-wise to the crude material with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process can be slowed by insulating the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Mandatory Visualizations

Diagram 1: General Workflow for this compound Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification cluster_analysis Quality Control Resin_Preparation Resin Preparation Amino_Acid_Coupling Amino Acid Coupling (Leu and Tyr) Resin_Preparation->Amino_Acid_Coupling Deprotection Fmoc Deprotection Amino_Acid_Coupling->Deprotection Deprotection->Amino_Acid_Coupling Cleavage Cleavage from Resin Deprotection->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification_Method Purification (RP-HPLC or Recrystallization) Crude_Peptide->Purification_Method Pure_Peptide Pure this compound Purification_Method->Pure_Peptide Analysis Purity and Identity Analysis (LC-MS, Analytical HPLC) Pure_Peptide->Analysis Final_Product Final Product (>98% Purity) Analysis->Final_Product

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Diagram 2: Troubleshooting Logic for Impurity Issues

G Start Impurity Detected in this compound Identify_Impurity Identify Impurity by LC-MS Start->Identify_Impurity Deletion Deletion Sequence Identify_Impurity->Deletion Mass indicates missing AA Oxidation Oxidized Peptide Identify_Impurity->Oxidation Mass indicates +16 Da Incomplete_Deprotection Incomplete Deprotection Identify_Impurity->Incomplete_Deprotection Mass indicates residual protecting group Other Other Impurities Identify_Impurity->Other Other mass difference Action_Deletion Optimize SPPS coupling/deprotection steps Deletion->Action_Deletion Action_Oxidation Use degassed solvents, inert atmosphere, and proper storage Oxidation->Action_Oxidation Action_Deprotection Optimize cleavage conditions and scavengers Incomplete_Deprotection->Action_Deprotection Action_Other Optimize purification protocol (e.g., gradient, solvent system) Other->Action_Other

Caption: Troubleshooting guide for common impurities in synthetic this compound.

References

Leu-Tyr stability issues at different pH values

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the dipeptide Leu-Tyr. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experiments, particularly those related to pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound is primarily influenced by three main factors:

  • pH: The pH of the solution is the most critical factor, as it dictates the rate of several degradation reactions, including hydrolysis of the peptide bond and cyclization.

  • Temperature: Elevated temperatures significantly accelerate the rate of all chemical degradation pathways. For long-term storage, solutions should be kept frozen.

  • Oxidation: The tyrosine residue is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.

Q2: What are the main chemical degradation pathways for this compound at different pH values?

A2: this compound primarily degrades via three pathways, with the dominant pathway being highly dependent on the pH of the solution:

  • Peptide Bond Hydrolysis: This involves the cleavage of the amide bond connecting leucine and tyrosine, resulting in the formation of the individual amino acids, L-leucine and L-tyrosine. This reaction is catalyzed by both acidic and basic conditions.[1][2]

  • Intramolecular Cyclization (Diketopiperazine Formation): this compound can cyclize to form a stable six-membered ring structure called a diketopiperazine (DKP), specifically cyclo(this compound). This is a common degradation pathway for dipeptides, particularly under neutral to slightly alkaline conditions and at elevated temperatures.[3][4][5]

  • Oxidation of the Tyrosine Residue: The phenol side chain of tyrosine is prone to oxidation, leading to the formation of various oxidized species.[6][7] This can cause a yellow discoloration of the solution and can be catalyzed by light, oxygen, and metal ions.[7]

Q3: What is the optimal pH for this compound stability in solution?

A3: While specific kinetic data for this compound is not extensively published, based on the behavior of similar dipeptides and the general principles of peptide chemistry, maximum stability is typically observed in a slightly acidic pH range, approximately between pH 4 and 6.[6][8] In this range, the rates of both acid- and base-catalyzed hydrolysis of the peptide bond and the formation of diketopiperazine are generally minimized.[6][8]

Q4: My this compound solution has turned yellow. What is the likely cause and how can I prevent it?

A4: A yellow discoloration is a common indicator of oxidation of the tyrosine residue.[7] This is often caused by one or more of the following:

  • Exposure to UV or visible light.

  • Presence of dissolved atmospheric oxygen.

  • Contamination with trace metal ions that can catalyze oxidation.

To prevent this, you can implement the following strategies:

  • Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.[7]

  • Use Degassed Buffers: Prepare buffers with water that has been degassed by sonication, sparging with an inert gas (e.g., nitrogen or argon), or boiling to minimize dissolved oxygen.

  • Use Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA to your buffer.[6]

  • Add Antioxidants: For some applications, the addition of antioxidants such as ascorbic acid may be compatible and can help prevent oxidation.[6]

Troubleshooting Guide

Issue 1: Rapid Loss of this compound Peak and Appearance of New Peaks in HPLC Analysis.

  • Possible Cause 1: Peptide Bond Hydrolysis.

    • Identification: Look for new peaks in your chromatogram that correspond to the retention times of L-leucine and L-tyrosine standards.

    • Troubleshooting Steps:

      • Verify pH: Measure the pH of your solution. If it is highly acidic (pH < 3) or alkaline (pH > 8), the rate of hydrolysis will be significantly increased.

      • Adjust pH: Buffer your solution to the optimal stability range of pH 4-6.

      • Reduce Temperature: If the experiment allows, perform it at a lower temperature to slow the degradation rate. Store stock solutions at -20°C or -80°C.[6]

  • Possible Cause 2: Diketopiperazine (DKP) Formation.

    • Identification: A new, often broader peak may appear. The identity of this peak as cyclo(this compound) can be confirmed with mass spectrometry (LC-MS), as it will have a mass corresponding to the loss of one water molecule from the parent this compound dipeptide.

    • Troubleshooting Steps:

      • Check pH and Temperature: DKP formation is often accelerated at neutral to alkaline pH and higher temperatures.

      • pH Adjustment: Lowering the pH to the slightly acidic range (pH 4-6) can reduce the rate of cyclization.

      • Storage: Avoid prolonged storage of this compound solutions at room temperature, especially if the pH is neutral or alkaline. Prepare solutions fresh whenever possible.

Quantitative Data Summary

pH RangeExpected Relative StabilityPrimary Degradation Pathway(s)Major Degradation Product(s)
< 3 (Strongly Acidic) LowAcid-Catalyzed HydrolysisL-Leucine, L-Tyrosine
3 - 6 (Acidic to Neutral) HighMinimal Degradation(Trace amounts of hydrolysis and cyclization products)
6 - 8 (Neutral to Slightly Alkaline) ModerateIntramolecular Cyclization, Base-Catalyzed HydrolysisCyclo(this compound), L-Leucine, L-Tyrosine
> 8 (Strongly Alkaline) LowBase-Catalyzed HydrolysisL-Leucine, L-Tyrosine
Any pH (with light/O₂) VariableOxidationOxidized Tyrosine Species

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[7]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[7]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[7]

    • Thermal Degradation: Incubate 1 mL of the stock solution (in a pH 5.0 buffer) at 80°C for 48 hours.[7]

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.[7]

    • Analyze all stressed samples and a non-stressed control sample using the HPLC method described in Protocol 2.

    • Use LC-MS to identify the mass of any new peaks to confirm their identity as degradation products.[7]

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is intended as a starting point for separating intact this compound from its primary degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[7]

  • Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes. This should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Detection Wavelength: 220 nm (for the peptide bond) and 280 nm (for the tyrosine chromophore).[7]

  • Injection Volume: 10-20 µL.[7]

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

    • Inject the samples from the stability or forced degradation study.

    • Monitor the chromatograms for a decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.

Visualizations

Leu_Tyr_Degradation_Pathways cluster_acid Acidic Conditions (pH < 3) cluster_neutral Neutral / Alkaline (pH > 6) cluster_oxidation Oxidative Stress (Light, O₂, Metal Ions) LeuTyr This compound Leu_acid L-Leucine LeuTyr->Leu_acid Hydrolysis Tyr_acid L-Tyrosine DKP cyclo(this compound) LeuTyr->DKP Cyclization Leu_base L-Leucine LeuTyr->Leu_base Hydrolysis Tyr_base L-Tyrosine Oxidized_Tyr Oxidized Products LeuTyr->Oxidized_Tyr Oxidation

Caption: Primary degradation pathways of this compound under different pH and stress conditions.

Stability_Study_Workflow prep 1. Sample Preparation (this compound in buffered solution) stress 2. Incubation / Stress (Defined pH, Temp, Time) prep->stress quench 3. Sample Quenching (Neutralization, Dilution) stress->quench analysis 4. HPLC / LC-MS Analysis quench->analysis data 5. Data Processing (Peak Integration, Identification) analysis->data report 6. Stability Assessment (% Remaining, Degradation Profile) data->report

Caption: Experimental workflow for a typical this compound stability study.

References

Technical Support Center: Leu-Tyr Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the analysis of Leu-Tyr by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] Even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur because the interference happens during the ionization process, before mass analysis.[4][5]

Q2: What are the common causes of ion suppression for a dipeptide like this compound in biological samples?

For a polar dipeptide like this compound, common sources of ion suppression in biological matrices (e.g., plasma, urine) include:

  • Phospholipids: These are major components of cell membranes and are a primary cause of ion suppression in bioanalysis, particularly when using electrospray ionization (ESI).[6]

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or buffers can interfere with the ionization process.[7][8]

  • Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with this compound and compete for ionization.[8][9]

  • Proteins and other Peptides: Although this compound is small, residual proteins and larger peptides from the sample matrix can also cause suppression.[7][8][10]

Q3: How can I detect ion suppression in my this compound assay?

A widely used method to identify regions of ion suppression in your chromatogram is the post-column infusion experiment .[4][5][10][11] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant this compound signal baseline indicates the retention time at which matrix components are eluting and causing suppression.[4][5]

Another method is the post-extraction spike , where you compare the signal of this compound spiked into a blank matrix extract versus the signal of this compound in a neat solvent. A lower signal in the matrix extract indicates ion suppression.[6][9][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound analysis.

Issue 1: Low or inconsistent this compound signal intensity.

This is a classic symptom of ion suppression.

  • Troubleshooting Steps:

    • Assess Matrix Effects: Perform a post-column infusion experiment to determine if ion suppression is occurring at the retention time of this compound.

    • Improve Sample Preparation: The goal is to remove interfering matrix components. Consider switching to a more rigorous sample preparation technique.[6] Protein precipitation is a common starting point, but may not be sufficient to remove phospholipids.[4][7] Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing a wider range of interferences.[4][7]

    • Optimize Chromatography: Adjust your chromatographic conditions to separate this compound from the ion-suppressing components. This can involve changing the mobile phase composition, gradient profile, or even the type of chromatography (e.g., microflow LC for better resolution).[3]

    • Check for Contamination: A contaminated ion source can also lead to signal instability and suppression.[3] Regular cleaning and maintenance are crucial.

Issue 2: Poor reproducibility between samples.

Variable ion suppression across different samples can lead to poor reproducibility.

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for variable matrix effects. The SIL-IS will co-elute with this compound and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Standardize Sample Collection and Preparation: Ensure consistency in your sample handling and preparation protocols to minimize variability in the matrix composition.

    • Evaluate Matrix-to-Matrix Variability: Analyze samples from different lots or sources to assess the extent of matrix effect variability.[12]

Issue 3: Shift in this compound retention time in matrix samples compared to standards.

Significant matrix effects can sometimes alter the retention time of an analyte.[13]

  • Troubleshooting Steps:

    • Confirm Peak Identity: Ensure the peak you are integrating is indeed this compound by comparing its mass spectrum to a standard.

    • Improve Sample Cleanup: This issue is often caused by strong interactions between the analyte and matrix components. A more effective sample preparation method like SPE can help mitigate this.

    • Prepare Matrix-Matched Calibrators: Preparing your calibration standards in the same blank matrix as your samples can help to account for retention time shifts and ion suppression.[13]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression

Sample Preparation TechniqueEffectiveness in Removing PhospholipidsEffectiveness in Removing ProteinsEase of UsePotential for Ion Suppression
Protein Precipitation (PPT) Low to Moderate[4][7]High[7]HighHigh[4]
Liquid-Liquid Extraction (LLE) HighModerateModerateLow to Moderate[4]
Solid-Phase Extraction (SPE) High[7]HighLow (can be automated)Low[4][7]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

  • System Setup:

    • Prepare a stock solution of this compound (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the MS inlet.

    • The LC flow will mix with the infused this compound solution before entering the mass spectrometer.

  • Procedure:

    • Set up your LC-MS/MS system with the desired chromatographic method.

    • Monitor the specific MRM transition for this compound.

    • Start the syringe pump and allow the signal to stabilize, establishing a constant baseline.

    • Inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without this compound).

    • Monitor the this compound MRM signal throughout the chromatographic run.

  • Data Analysis:

    • Examine the chromatogram for any negative peaks or dips in the baseline signal.

    • The retention time of these dips corresponds to regions where matrix components are eluting and causing ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application. A mixed-mode or polymeric reversed-phase SPE sorbent is often a good starting point for small peptides.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Vortex the samples and centrifuge to pellet any precipitates.

    • Dilute the plasma (e.g., 1:1) with a weak acid (e.g., 2% phosphoric acid in water) to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

    • Equilibrate the cartridge with 1 mL of the weak acid solution used for pre-treatment.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of the weak acid solution to remove salts and other polar interferences.

    • Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute this compound with a small volume (e.g., 2 x 0.5 mL) of a suitable elution solvent (e.g., 5% ammonia in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in your initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting start Start: Low or Inconsistent This compound Signal check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_is Implement SIL-IS for Reliable Quantification check_is->use_is No assess_matrix Assess Matrix Effect: Perform Post-Column Infusion check_is->assess_matrix Yes no_is No yes_is Yes suppression_present Suppression at This compound RT? assess_matrix->suppression_present improve_sample_prep Improve Sample Preparation (e.g., switch from PPT to SPE) suppression_present->improve_sample_prep Yes no_suppression No Suppression Detected suppression_present->no_suppression No optimize_lc Optimize Chromatography (Separate this compound from suppression zone) improve_sample_prep->optimize_lc check_instrument Check Instrument Performance: - Source Cleanliness - Calibration - Gas Flows no_suppression->check_instrument

Caption: Troubleshooting workflow for low this compound signal.

MethodDevelopmentWorkflow start Start: Method Development for this compound sample_prep 1. Select & Optimize Sample Preparation (PPT, LLE, or SPE) start->sample_prep lc_dev 2. Develop LC Method (Column, Mobile Phase, Gradient) sample_prep->lc_dev ms_opt 3. Optimize MS/MS Parameters (MRM Transitions, Voltages) lc_dev->ms_opt matrix_eval 4. Evaluate Matrix Effects (Post-Column Infusion) ms_opt->matrix_eval suppression_check Ion Suppression Acceptable? matrix_eval->suppression_check validation 5. Method Validation suppression_check->validation Yes reoptimize Re-optimize Sample Prep and/or LC Method suppression_check->reoptimize No reoptimize->sample_prep

Caption: Workflow for minimizing ion suppression during method development.

References

Technical Support Center: Degradation Product Analysis of Leu-Tyr Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the analysis of Leucyl-Tyrosine (Leu-Tyr) dipeptide degradation products. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during stability studies and analytical characterization.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound peptides in solution?

A1: The two main degradation pathways for linear this compound peptides are:

  • Oxidation of the Tyrosine Residue: The phenol side chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1] This can lead to the formation of various oxidized species, including hydroxylated and cross-linked products.[1] In some instances, severe oxidation can result in the cleavage of the peptide backbone.[1]

  • Hydrolysis of the Peptide Bond: The amide bond linking leucine and tyrosine can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of the individual amino acids, leucine and tyrosine.

For cyclic dipeptides like Cyclo(this compound), an additional significant degradation pathway is the hydrolysis of the diketopiperazine ring , which results in the formation of the linear dipeptides this compound and Tyr-Leu.[1]

Q2: I observe a yellowing of my this compound peptide solution. What is the likely cause?

A2: A yellow discoloration is often an indicator of the oxidation of the tyrosine residue.[1] This can be catalyzed by exposure to light, oxygen, or the presence of metal ions in the solution.[1]

Q3: What are the expected degradation products of this compound?

A3: The primary expected degradation products are:

  • Hydrolysis Products: Leucine and Tyrosine.

  • Oxidation Products: Various oxidized forms of the tyrosine residue, potentially including 3,4-dihydroxyphenylalanine (DOPA) and dityrosine cross-links. Radical intermediates can be localized on both the leucine and tyrosine residues during oxidation.[2]

Q4: How can I minimize the degradation of my this compound peptide during storage and handling?

A4: To minimize degradation, it is recommended to store the peptide in its lyophilized form at -20°C or -80°C. Once in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles. Solutions should ideally be prepared fresh in deoxygenated buffers and protected from light. For many peptides, a slightly acidic pH (4-6) can help minimize hydrolysis.

Q5: My HPLC chromatogram shows unexpected peaks. What could be the cause?

A5: Unexpected peaks in an HPLC chromatogram of a this compound sample can be due to several factors:

  • Formation of Degradation Products: Compare the chromatogram to that of a freshly prepared standard. New peaks with different retention times are likely degradation products.

  • Peptide Aggregation: Peptides can form aggregates, which may appear as broad or unexpected peaks.

  • Solvent Effects: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound peptide degradation.

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC - Poor sample solubility- Column overload- Secondary interactions with the column matrix- Inappropriate mobile phase pH- Ensure complete dissolution of the peptide in the initial mobile phase or a compatible solvent.- Reduce the injection volume or sample concentration.- Use a high-purity silica-based column and consider adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.- Adjust the mobile phase pH to ensure the peptide is fully protonated or deprotonated.
Irreproducible Retention Times - Inadequate column equilibration- Fluctuations in column temperature- Changes in mobile phase composition- Equilibrate the column with the initial mobile phase for a sufficient time before each injection.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase daily and ensure accurate composition.
No or Low Recovery of Peptide - Adsorption to vials or tubing- Precipitation in the autosampler- Degradation during sample preparation- Use low-adsorption vials and tubing.- Check the solubility of the peptide in the autosampler solvent and temperature.- Minimize the time between sample preparation and injection; keep samples cooled.
Difficulty in Identifying Degradation Products by MS - Low abundance of degradation products- Co-elution with the parent peptide or other impurities- Inappropriate ionization method- Perform forced degradation studies to generate a higher concentration of the degradation products.- Optimize the HPLC gradient to improve the separation of the degradation products from the main peak.- Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass determination and consider both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).[3]

Quantitative Data on Peptide Degradation

Table 1: Illustrative Half-life (t½) of a Generic Dipeptide Under Various Conditions

pHTemperature (°C)Illustrative Half-life (days)Primary Degradation Pathway
3.040~ 150Peptide Bond Hydrolysis
5.040> 300Minimal Degradation
7.440~ 90Peptide Bond Hydrolysis, Oxidation
9.040~ 30Peptide Bond Hydrolysis, Oxidation
7.460~ 20Accelerated Hydrolysis and Oxidation

Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound. Actual degradation rates should be determined empirically.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Peptide

Objective: To generate potential degradation products of this compound under various stress conditions for identification and to assess the stability-indicating nature of the analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.

  • Sample Analysis: After incubation, neutralize the acidic and basic samples if necessary. Analyze all stressed samples, along with an unstressed control, by HPLC and LC-MS.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

Objective: To separate and quantify the intact this compound peptide from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes. The gradient should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm (for the tyrosine chromophore).

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject the samples from the forced degradation study (Protocol 1) and the unstressed control.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Protocol 3: LC-MS/MS Identification of Degradation Products

Objective: To identify the molecular weight and structure of the degradation products.

Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Use the same column and mobile phase as in the HPLC protocol (Protocol 2), but ensure the mobile phase additives are compatible with MS (e.g., use formic acid instead of TFA if necessary).

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Perform full scan MS to determine the molecular weights of the eluting peaks. Subsequently, perform tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.

Procedure:

  • Inject the stressed samples into the LC-MS/MS system.

  • Acquire MS and MS/MS data for the peaks corresponding to potential degradation products.

  • Analyze the mass spectra to determine the molecular formulas of the degradation products and interpret the fragmentation patterns to identify the sites of modification (e.g., oxidation of the tyrosine ring, cleavage of the peptide bond).

Visualizations

TroubleshootingWorkflow start Unexpected Peak(s) in HPLC check_retention Is retention time reproducible? start->check_retention check_shape Is the peak shape sharp and symmetrical? check_retention->check_shape Yes instrument_issue Potential instrument/method issue. check_retention->instrument_issue No compare_standard Compare to a fresh standard. Is the peak present in the standard? check_shape->compare_standard Yes aggregation Possible aggregation or poor solubility. check_shape->aggregation No (Broad/Tailing) degradation_product Likely a degradation product. compare_standard->degradation_product No impurity Likely an impurity from synthesis. compare_standard->impurity Yes identify_ms Proceed to LC-MS/MS for identification. degradation_product->identify_ms optimize_solubility Optimize sample solvent and concentration. aggregation->optimize_solubility check_system Check HPLC system (pump, detector, column). instrument_issue->check_system

Caption: A troubleshooting workflow for identifying the cause of unexpected peaks in HPLC analysis.

ExperimentalWorkflow start This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_analysis HPLC Analysis (Separation & Quantification) forced_degradation->hplc_analysis lcms_analysis LC-MS/MS Analysis (Identification & Characterization) hplc_analysis->lcms_analysis data_analysis Data Analysis & Reporting lcms_analysis->data_analysis

Caption: A typical experimental workflow for the analysis of this compound peptide degradation products.

References

Validation & Comparative

Leu-Tyr vs. Tyr-Leu: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptides Leucyl-Tyrosine (Leu-Tyr) and Tyrosyl-Leucine (Tyr-Leu). By presenting available experimental data, detailed methodologies, and outlining the signaling pathways involved, this document aims to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug discovery.

Summary of Biological Activities

The sequence of amino acids in a dipeptide profoundly influences its biological activity. This is evident in the distinct pharmacological profiles of this compound and Tyr-Leu. While both peptides exhibit antioxidant properties, their effects on other biological systems, such as the regulation of blood pressure and neurological functions, appear to be sequence-dependent. Tyr-Leu has demonstrated notable anxiolytic and antidepressant effects, whereas this compound is recognized for its role in enhancing muscle protein synthesis.

Data Presentation

Antioxidant Activity

Direct comparative studies have shown that the position of the tyrosine residue significantly impacts the radical-scavenging capabilities of these dipeptides.

DipeptideORAC (µmol TE/µmol)[1]ABTS Radical Scavenging Activity (µmol TE/µmol)[1]
This compound 1.70 ± 0.274.81 ± 0.10
Tyr-Leu Not Reported Directly, but dipeptides with N-terminal Tyr show higher activity than free Tyr[1]Not Reported Directly, but dipeptides with N-terminal Tyr show higher activity than free Tyr[1]
L-Tyrosine (for reference)~3.0[1]~3.5[1]

TE: Trolox Equivalents

Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
DipeptideReported IC50 ValueKey Structural Features for ACE Inhibition
This compound Not specifically found in comparative studies.N-terminal hydrophobic residue (Leucine), C-terminal aromatic residue (Tyrosine).
Tyr-Leu Not specifically found in comparative studies.N-terminal aromatic residue (Tyrosine), C-terminal hydrophobic residue (Leucine).
Neurological Activity

Significant research has highlighted the anxiolytic and antidepressant properties of Tyr-Leu. In contrast, there is a lack of evidence in the reviewed literature to suggest similar activities for this compound.

DipeptideObserved Neurological ActivityEffective Dose (in mice)
This compound No significant anxiolytic or antidepressant activity reported.-
Tyr-Leu Potent anxiolytic-like activity, comparable to diazepam[5][6]. Antidepressant-like activity[7].Anxiolytic: 0.3-3 mg/kg (oral)[6]. Antidepressant: (oral, intraperitoneal, or intracerebroventricular administration)[7].

Experimental Protocols

Antioxidant Activity Assays

This assay measures the antioxidant scavenging activity against peroxyl radicals.

  • Reagents : Fluorescein sodium salt, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), phosphate buffer (75 mM, pH 7.4).

  • Procedure :

    • A black 96-well microplate is used. To each well, add 150 µL of fluorescein solution.

    • Add 25 µL of the dipeptide sample (this compound or Tyr-Leu) or Trolox standard.

    • The plate is incubated at 37°C for 15 minutes.

    • The reaction is initiated by adding 25 µL of AAPH solution.

    • Fluorescence is monitored kinetically every minute for 60 minutes using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.

  • Data Analysis : The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank. The ORAC value is expressed as Trolox equivalents (TE) per micromole of the peptide.

This assay assesses the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Reagents : ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt), potassium persulfate, ethanol, phosphate-buffered saline (PBS).

  • Procedure :

    • The ABTS•+ stock solution is prepared by reacting 7 mM ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • 10 µL of the dipeptide sample is mixed with 1 mL of the diluted ABTS•+ solution.

    • The absorbance is measured at 734 nm after 6 minutes of incubation at room temperature.

  • Data Analysis : The percentage of inhibition is calculated relative to a control (without the antioxidant). The activity is expressed as Trolox equivalents (TE).

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the in vitro inhibitory effect of peptides on ACE activity.

  • Reagents : ACE from rabbit lung, substrate (e.g., Hippuryl-His-Leu or FAPGG), borate buffer, HCl, ethyl acetate.

  • Procedure :

    • The dipeptide sample is pre-incubated with the ACE solution in borate buffer at 37°C for 10 minutes.

    • The reaction is initiated by adding the substrate.

    • The mixture is incubated at 37°C for 30-60 minutes.

    • The reaction is stopped by adding HCl.

    • The product of the enzymatic reaction (e.g., hippuric acid) is extracted with ethyl acetate.

    • The ethyl acetate is evaporated, and the residue is redissolved in water.

    • The absorbance is measured at 228 nm.

  • Data Analysis : The percentage of ACE inhibition is calculated. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the ACE activity, is determined from a dose-response curve.

Anxiolytic Activity - Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

  • Apparatus : A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure :

    • Mice are administered the dipeptide (e.g., Tyr-Leu) or a vehicle control orally or via injection.

    • After a specific pre-treatment time (e.g., 30 minutes), the mouse is placed in the center of the maze, facing an open arm.

    • The behavior of the mouse is recorded for 5 minutes.

  • Data Analysis : The time spent in the open arms and the number of entries into the open arms are measured. An increase in these parameters is indicative of an anxiolytic effect.

Signaling Pathways and Mechanisms of Action

This compound: Enhancement of mTORC1 Signaling

Leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis and cell growth. This compound has been shown to enhance the leucine-induced activation of mTORC1 signaling.

Leu_Tyr_mTORC1_Pathway cluster_extracellular Extracellular cluster_cell Muscle Cell Leucine Leucine LAT1 LAT1 Transporter Leucine->LAT1 Uptake Leu_Tyr This compound Leu_Tyr->LAT1 Uptake LARS1 Leucyl-tRNA Synthetase (LARS1) Leu_Tyr->LARS1 Enhances Leucine Sensing LAT1->LARS1 Intracellular Leucine Rag_GTPases Rag GTPases LARS1->Rag_GTPases Activation mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation Protein_Synthesis Protein Synthesis (Muscle Growth) mTORC1->Protein_Synthesis Stimulation Tyr_Leu_Anxiolytic_Pathway cluster_brain Brain cluster_receptors Receptor Involvement Tyr_Leu Tyr-Leu (Oral Administration) Serotonin_System Serotonergic System Tyr_Leu->Serotonin_System Indirect Activation Dopamine_System Dopaminergic System Serotonin_System->Dopamine_System Modulation R_5HT1A 5-HT1A Receptor GABA_System GABAergic System Dopamine_System->GABA_System Modulation R_D1 D1 Receptor Anxiolytic_Effect Anxiolytic Effect GABA_System->Anxiolytic_Effect Leads to R_GABAA GABAA Receptor

References

A Comparative Analysis of the Neuroprotective Effects of Leu-Tyr and Other Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Performance with Supporting Experimental Data

The growing interest in small peptides as potential therapeutic agents for neurodegenerative diseases has led to the investigation of numerous dipeptides for their neuroprotective properties. Among these, Leucyl-Tyrosine (Leu-Tyr) has emerged as a candidate with promising antioxidant and cell-protective effects. This guide provides a comparative analysis of the neuroprotective effects of this compound and other notable dipeptides, supported by experimental data from in vitro and in vivo studies.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of dipeptides can be quantified through various in vitro assays that model neuronal damage. Key parameters include cell viability in the presence of neurotoxins, reduction of oxidative stress markers, and inhibition of apoptotic pathways. Below is a summary of available quantitative data comparing this compound with other dipeptides.

DipeptideExperimental ModelNeuroprotective AssayKey Findings
This compound C. elegans model of agingLifespan and HealthspanExtended lifespan and improved healthspan (motility, reduced lipofuscin accumulation, increased stress tolerance).
Gene Expression AnalysisUpregulated stress-responsive and longevity-associated genes (e.g., ctl-1, hsp-12.6, sod-3).
Carnosine (β-alanyl-L-histidine) Mouse model of permanent focal cerebral ischemiaInfarct Size and Neuronal DamageSignificantly decreased infarct size and neuronal damage.
Oxidative Stress MarkersDecreased reactive oxygen species (ROS) levels and preserved glutathione levels.[1]
Rat cerebellar neuronsHomocysteine-induced oxidative stressProtected neurons from excitotoxicity and cell death.
MAPK SignalingModulated the activation of ERK1/2 and JNK.[2]
Tyr-Tyr ABTS and ORAC assaysRadical Scavenging ActivityDisplayed the highest antioxidant activity among several Tyr-containing dipeptides.[3]
Phe-Tyr ABTS and ORAC assaysRadical Scavenging ActivityExhibited significant antioxidant activity, with efficacy dependent on the assay.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the neuroprotective effects of dipeptides.

Cell Viability and Cytotoxicity Assays

These assays are fundamental in determining the ability of a dipeptide to protect neuronal cells from toxic insults.

  • Cell Lines: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used.

  • Neurotoxins:

    • Glutamate: To induce excitotoxicity.[4]

    • Hydrogen Peroxide (H₂O₂): To induce oxidative stress.

    • 6-hydroxydopamine (6-OHDA) or MPP+: To model Parkinson's disease.

  • Protocol Outline:

    • Cell Seeding: Plate neuronal cells in 96-well plates at a predetermined density.

    • Pre-treatment: Incubate cells with various concentrations of the dipeptide (e.g., this compound, Carnosine) for a specified period (e.g., 2-24 hours).

    • Induction of Toxicity: Expose the cells to a neurotoxin (e.g., glutamate, H₂O₂) for a defined duration (e.g., 24 hours).

    • Assessment of Viability:

      • MTT Assay: Measures the metabolic activity of viable cells by the reduction of tetrazolium salt to formazan.

      • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, indicating cytotoxicity.

  • Data Analysis: Cell viability is typically expressed as a percentage relative to untreated control cells.

Measurement of Oxidative Stress Markers

These assays quantify the extent of oxidative damage and the antioxidant capacity of the dipeptides.

  • Intracellular Reactive Oxygen Species (ROS) Measurement:

    • Probe: 2',7'-dichlorofluorescein diacetate (DCFH-DA) is a common probe that becomes fluorescent upon oxidation by ROS.

    • Procedure: Cells are treated as in the viability assay, then incubated with DCFH-DA. The fluorescence intensity is measured using a fluorometer or fluorescence microscope.

  • Antioxidant Enzyme Activity:

    • Enzymes: Superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are key antioxidant enzymes.

    • Procedure: Cell lysates are prepared after treatment, and the activity of each enzyme is measured using specific commercial assay kits.

  • Lipid Peroxidation Assay:

    • Marker: Malondialdehyde (MDA) is a major product of lipid peroxidation.

    • Procedure: MDA levels in cell lysates are quantified, often using a thiobarbituric acid reactive substances (TBARS) assay.

Signaling Pathways in Dipeptide-Mediated Neuroprotection

Understanding the molecular mechanisms underlying the neuroprotective effects of dipeptides is essential for targeted drug development.

This compound Signaling Pathway

Studies in C. elegans have indicated that this compound exerts its beneficial effects by modulating multiple stress-response pathways. Its antioxidant and pro-longevity effects are dependent on the functional integrity of the insulin/IGF-1 signaling (IIS), MAPK, and heat shock factor (HSF-1) pathways.

Leu_Tyr_Signaling_Pathway cluster_pathways Signaling Pathways cluster_outcomes Neuroprotective Outcomes LeuTyr This compound IIS Insulin/IGF-1 Signaling (daf-16) LeuTyr->IIS MAPK MAPK Pathway (skn-1) LeuTyr->MAPK HSF1 HSF-1 Pathway LeuTyr->HSF1 Antioxidant Antioxidant Defense (Upregulation of sod-3, ctl-1, etc.) IIS->Antioxidant MAPK->Antioxidant Proteostasis Proteostasis (Upregulation of hsp-12.6, etc.) HSF1->Proteostasis Longevity Increased Longevity and Healthspan Antioxidant->Longevity Proteostasis->Longevity

Caption: this compound modulates key longevity and stress-response pathways.

Carnosine Signaling Pathway

Carnosine is known to exert its neuroprotective effects through multiple mechanisms, including direct antioxidant activity and modulation of cellular signaling cascades. A key pathway influenced by carnosine is the MAPK signaling pathway, which is involved in cellular responses to stress.

Carnosine_Signaling_Pathway cluster_stress Cellular Stress cluster_mapk MAPK Signaling cluster_outcomes Cellular Outcomes Carnosine Carnosine ERK ERK1/2 Carnosine->ERK modulates activation JNK JNK Carnosine->JNK modulates activation Neuroprotection Neuroprotection Carnosine->Neuroprotection OxidativeStress Oxidative Stress (e.g., Homocysteine) OxidativeStress->ERK activates OxidativeStress->JNK activates Apoptosis Apoptosis ERK->Apoptosis JNK->Apoptosis

Caption: Carnosine modulates MAPK signaling to confer neuroprotection.

Experimental Workflow for Comparative Analysis

A systematic approach is necessary to objectively compare the neuroprotective effects of different dipeptides.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Neuroprotection Assays cluster_analysis Data Analysis & Interpretation CellCulture Neuronal Cell Culture (e.g., SH-SY5Y, HT22) DipeptideTreatment Dipeptide Treatment (this compound, Carnosine, etc.) CellCulture->DipeptideTreatment ToxicityInduction Induce Neurotoxicity (Glutamate, H2O2) DipeptideTreatment->ToxicityInduction Viability Cell Viability (MTT, LDH) ToxicityInduction->Viability OxidativeStress Oxidative Stress (ROS, MDA, SOD) ToxicityInduction->OxidativeStress Apoptosis Apoptosis (Caspase activity, TUNEL) ToxicityInduction->Apoptosis Quantitative Quantitative Comparison Viability->Quantitative OxidativeStress->Quantitative Apoptosis->Quantitative Mechanistic Mechanistic Studies (Western Blot for Signaling Pathways) Quantitative->Mechanistic Conclusion Conclusion on Relative Efficacy Mechanistic->Conclusion

Caption: Workflow for comparing dipeptide neuroprotective effects.

References

Validation of Leu-Tyr as a Functional Food Ingredient: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The dipeptide Leucyl-Tyrosine (Leu-Tyr), derived from the proteinogenic amino acids L-leucine and L-tyrosine, has garnered interest as a potential functional food ingredient, primarily due to its promising antihypertensive and antioxidant properties. This guide provides a comprehensive comparison of this compound's performance against other bioactive peptides and compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in drug and functional food development.

Core Functional Properties of this compound

This compound's primary bioactivities stem from its constituent amino acids. Peptides containing a C-terminal tyrosine residue and a hydrophobic amino acid like leucine are recognized for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2] Furthermore, the phenolic structure of tyrosine contributes to the peptide's antioxidant capacity.[3][4]

Quantitative Performance Comparison

Antihypertensive Activity: ACE Inhibition

The primary mechanism for the antihypertensive effect of many bioactive peptides is the inhibition of ACE, a key enzyme in the Renin-Angiotensin System (RAS) that converts angiotensin I to the potent vasoconstrictor, angiotensin II. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy.

One study determined the IC50 value of this compound for ACE inhibition to be 0.107 mM in a competitive inhibition manner.[5] For comparison, the structurally similar dipeptide Val-Tyr has been shown to specifically inhibit Angiotensin I-evoked contraction through ACE inhibition.[6][7] The tripeptide Leu-Leu-Tyr (LLY) exhibits a significantly more potent IC50 of 44.16 µM.[8]

Compound/PeptideSource/TypeACE Inhibition IC50 (µM)Reference
This compound Dipeptide 107 [5]
Leu-Leu-TyrTripeptide (Casein-derived)44.16[8]
IVDRTetrapeptide (Olive Flounder)46.90[9]
WYKTripeptide (Olive Flounder)32.97[9]
VASVIPentapeptide (Olive Flounder)32.66[9]
KAPVAPentapeptide (Pork-derived)46.56[10]
LCPTripeptide (Synthetic)8.25[11]
CaptoprilSynthetic Drug~0.005-0.02[12]

Note: IC50 values can vary between studies due to different assay conditions.

Antioxidant Activity
CompoundAssayAntioxidant CapacityReference
L-Tyrosine Lipid Peroxidation Inhibition30.6% inhibition at 20 µg/mL[15]
TRNYYVRAVL Superoxide ScavengingIC50 = 47 µM[14]
BHA (Butylated hydroxyanisole)Lipid Peroxidation Inhibition74.4% inhibition at 20 µg/mL[15]
BHT (Butylated hydroxytoluene)Lipid Peroxidation Inhibition71.2% inhibition at 20 µg/mL[15]
α-TocopherolLipid Peroxidation Inhibition54.7% inhibition at 20 µg/mL[15]

Signaling Pathways and Mechanisms of Action

Antihypertensive Mechanism: Inhibition of the Renin-Angiotensin System

This compound is believed to exert its primary antihypertensive effect by inhibiting the Angiotensin-Converting Enzyme (ACE). This action reduces the production of angiotensin II, a potent vasoconstrictor, and diminishes the degradation of bradykinin, a vasodilator. The overall effect is a reduction in blood pressure.

RAS_Pathway cluster_inhibition ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Leu_Tyr This compound ACE ACE Leu_Tyr->ACE Inhibits

The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE.
Antioxidant Mechanism: Free Radical Scavenging

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from the phenolic hydroxyl group of the tyrosine residue to neutralize free radicals, thereby terminating the oxidative chain reaction.

Antioxidant_Mechanism cluster_process Oxidative Stress cluster_intervention Antioxidant Action Free_Radical Free Radical (e.g., R•) Molecule Cellular Molecule Free_Radical->Molecule attacks Neutralized_Radical Neutralized Radical (RH) Oxidized_Molecule Oxidized Molecule (Damage) Molecule->Oxidized_Molecule attacks Leu_Tyr This compound (with Phenolic -OH) Leu_Tyr->Free_Radical donates H•

General mechanism of free radical scavenging by an antioxidant compound like this compound.

Detailed Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric quantification of hippuric acid (HA) produced from the hydrolysis of Hippuryl-Histidyl-Leucine (HHL) by ACE.[1][16][17]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Borate Buffer containing 300 mM NaCl, adjusted to pH 8.3.
  • ACE Solution: Prepare a 100 mU/mL solution of ACE from rabbit lung in cold assay buffer immediately before use.
  • Substrate Solution: Dissolve HHL in the assay buffer to a final concentration of 5 mM.
  • Test Compound (this compound): Prepare a stock solution and serial dilutions in the assay buffer.
  • Positive Control: Prepare a stock solution and serial dilutions of Captopril.
  • Stopping Reagent: 1 M Hydrochloric Acid (HCl).
  • Extraction Solvent: Ethyl Acetate.

2. Assay Procedure:

  • In separate microcentrifuge tubes, add 20 µL of either the assay buffer (for 100% activity control), the positive control, or the this compound test sample at various concentrations.
  • Add 20 µL of the 100 mU/mL ACE solution to all tubes.
  • Pre-incubate the mixture at 37°C for 10 minutes.
  • Initiate the enzymatic reaction by adding 40 µL of the 5 mM HHL substrate solution to all tubes.
  • Incubate the reaction mixture at 37°C for 60 minutes.
  • Terminate the reaction by adding 150 µL of 1 M HCl.
  • Add 1.0 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.
  • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
  • Carefully transfer 800 µL of the upper ethyl acetate layer to a new tube.
  • Evaporate the ethyl acetate to dryness.
  • Re-dissolve the dried hippuric acid in 1.0 mL of deionized water.
  • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

3. Calculation:

  • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents\n(Buffer, ACE, HHL, this compound)"]; pre_incubate [label="Pre-incubate this compound + ACE\n(37°C, 10 min)"]; react [label="Add HHL Substrate\nIncubate (37°C, 60 min)"]; stop [label="Stop Reaction\n(Add 1 M HCl)"]; extract [label="Extract Hippuric Acid\n(Ethyl Acetate)"]; measure [label="Measure Absorbance\n(228 nm)"]; calculate [label="Calculate % Inhibition\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep -> pre_incubate -> react -> stop -> extract -> measure -> calculate -> end; }

Experimental workflow for the in vitro ACE inhibition assay.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[18][19]

1. Reagent Preparation:

  • DPPH Solution: Prepare a 100 µM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
  • Test Compound (this compound): Prepare a stock solution and serial dilutions in methanol.
  • Positive Control: Prepare a stock solution and serial dilutions of Trolox or Ascorbic Acid in methanol.

2. Assay Procedure:

  • In a 96-well plate or cuvettes, add 100 µL of the this compound sample or positive control at various concentrations.
  • Add 100 µL of the DPPH solution to each well.
  • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
  • Incubate the mixture in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
  • Determine the IC50 value by plotting the percentage of scavenging against the logarithm of the this compound concentration.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant potential as a functional food ingredient, particularly for its antihypertensive properties through ACE inhibition. Its antioxidant capacity, primarily derived from the tyrosine residue, further enhances its value. The IC50 value of 107 µM for ACE inhibition, while less potent than some longer peptides or synthetic drugs, is within a range that indicates biological relevance for a naturally derived dipeptide.

For future validation, it is imperative that direct comparative studies are conducted, evaluating this compound against other established antihypertensive and antioxidant peptides under identical, standardized assay conditions. Further research should also focus on in vivo studies in animal models and, ultimately, human clinical trials to confirm its efficacy and bioavailability following oral administration. Investigating the impact of food matrix interactions and processing on the stability and activity of this compound will also be crucial for its successful application in functional food products.

References

Leu-Tyr vs. Leucine: A Comparative Analysis of Their Potential Effects on Muscle Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the well-established effects of the amino acid Leucine on muscle protein synthesis and the potential, yet currently under-investigated, effects of the dipeptide Leucyl-Tyrosine (Leu-Tyr). While direct comparative studies on this compound are limited, this document synthesizes findings from research on Leucine, the combined effects of Leucine and Tyrosine, and the anabolic properties of other dipeptides to provide a data-driven perspective for future research and development.

Executive Summary

Leucine is a critical activator of the mTORC1 signaling pathway, a primary regulator of muscle protein synthesis. Emerging research suggests that the co-administration of Tyrosine with Leucine can enhance this anabolic response. This has led to interest in the dipeptide this compound as a potentially more effective agent for stimulating muscle growth. This guide will explore the existing evidence, propose a hypothetical mechanism of action for this compound, and present experimental protocols to facilitate direct comparative studies.

Data Presentation: Leucine vs. Leucine + Tyrosine

The following tables summarize quantitative data from studies on Leucine and the combination of Leucine and Tyrosine, which serves as a proxy for the potential effects of this compound.

Table 1: Effect of Leucine and Leucine + Tyrosine on mTORC1 Signaling

Target ProteinTreatmentFold Change in Phosphorylation (relative to control)Cell Type/System
p70S6K (Thr389) 5 mM Leucine~1.5-fold increaseC2C12 Myoblasts
2.5 mM Leucine + 2.5 mM TyrosineSignificantly greater than 5 mM LeucineC2C12 Myoblasts
rpS6 (Ser235/236) 20 mM Leucine~2.1-fold increase[1]Engineered Muscle
4E-BP1 (Thr37/46) LeucineNo significant increase[1]Engineered Muscle

Table 2: Effect of Leucine and Leucine + Tyrosine on Muscle Protein Synthesis and Hypertrophy

ParameterTreatmentObservationCell Type/System
Protein Synthesis Rate 5 mM LeucineSignificant increaseC2C12 Myoblasts
1 mM Leucine + 0.5 mM TyrosineSignificant increase, comparable to 5 mM Leucine[2]C2C12 Myoblasts
Myotube Diameter LeucineDose-dependent increase[1]Engineered Muscle
1 mM Leucine + 0.5 mM TyrosineSignificant increase, greater than 1 mM Leucine alone[2]C2C12 Myoblasts

Signaling Pathways

The mTORC1 pathway is central to the anabolic effects of Leucine. The binding of Leucine to its intracellular sensor, Sestrin2, initiates a signaling cascade that leads to the phosphorylation of key downstream targets, p70S6K and 4E-BP1, ultimately resulting in increased protein synthesis. Tyrosine is hypothesized to enhance this pathway, potentially by influencing upstream signaling components or through other synergistic mechanisms.

mTOR_Pathway cluster_intracellular Intracellular Leucine Leucine Sestrin2 Sestrin2 Leucine->Sestrin2 Leu_Tyr This compound Hydrolysis Hydrolysis Leu_Tyr->Hydrolysis GATOR2 GATOR2 Sestrin2->GATOR2 GATOR1 GATOR1 GATOR2->GATOR1 Rag_GTPases Rag GTPases GATOR1->Rag_GTPases mTORC1 mTORC1 Rag_GTPases->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 rpS6 rpS6 p70S6K->rpS6 Translation Protein Synthesis rpS6->Translation eIF4E eIF4E _4E_BP1->eIF4E eIF4E->Translation Leucine_int Leucine Hydrolysis->Leucine_int Tyrosine_int Tyrosine Hydrolysis->Tyrosine_int Leucine_int->Sestrin2 Tyrosine_int->mTORC1 Enhances?

Caption: mTORC1 signaling pathway activated by Leucine and hypothetically by this compound.

Experimental Protocols

To directly compare the effects of this compound and Leucine, the following experimental designs are proposed, based on established methodologies.

In Vitro Myotube Hypertrophy Assay
  • Cell Culture: Differentiate C2C12 myoblasts into myotubes.

  • Treatment: Treat myotubes with equimolar concentrations of Leucine or this compound for 5 days. A control group will receive no supplementation.

  • Analysis:

    • Myotube Diameter: Fix and stain myotubes for myosin heavy chain. Capture images using fluorescence microscopy and measure myotube diameter using image analysis software.

    • Protein Synthesis Rate: Utilize the Surface Sensing of Translation (SUnSET) method by incorporating puromycin into newly synthesized proteins and detecting it via Western blot.

    • mTORC1 Signaling: Lyse cells and perform Western blotting to determine the phosphorylation status of key mTORC1 pathway proteins (p70S6K, rpS6, 4E-BP1).

in_vitro_workflow start C2C12 Myoblast Culture diff Differentiation into Myotubes start->diff treat Treatment Groups (Control, Leucine, this compound) diff->treat analysis Analysis (Day 5) treat->analysis diameter Myotube Diameter Measurement analysis->diameter sunset SUnSET Assay for Protein Synthesis analysis->sunset western Western Blot for mTOR Signaling analysis->western results Comparative Data Analysis diameter->results sunset->results western->results

References

Comparative Analysis of Anti-Leu-Tyr Antibody Specificity: A Guide to Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for evaluating the cross-reactivity of monoclonal antibodies targeting the dipeptide Leucyl-Tyrosine (Leu-Tyr). Due to the limited availability of public data on specific anti-Leu-Tyr antibody cross-reactivity studies, this document presents a hypothetical analysis of three fictional antibodies: Ab-LY-01 , Ab-LY-02 , and Ab-LY-03 . The experimental data herein is illustrative and serves as a template for researchers and drug development professionals to design and interpret their own cross-reactivity assessments.

The methodologies detailed below—Competitive ELISA, Western Blotting, and Surface Plasmon Resonance (SPR)—are standard techniques for characterizing antibody specificity.[1][2][3] This guide will provide detailed protocols and comparative data to aid in the selection of the most specific antibody for research and therapeutic applications.

Hypothetical Cross-Reactivity Data

The specificity of the three hypothetical anti-Leu-Tyr antibodies was assessed against a panel of structurally related dipeptides and a larger peptide containing the this compound sequence. The quantitative results from Competitive ELISA, Western Blotting, and Surface Plasmon Resonance are summarized below.

Table 1: Competitive ELISA - IC50 Values and Cross-Reactivity

This table summarizes the 50% inhibitory concentration (IC50) for each antibody against various competing peptides. The percentage of cross-reactivity is calculated relative to this compound. A lower IC50 value indicates a higher affinity.

Competing PeptideAb-LY-01 IC50 (nM)% Cross-ReactivityAb-LY-02 IC50 (nM)% Cross-ReactivityAb-LY-03 IC50 (nM)% Cross-Reactivity
This compound (Target) 15 100% 25 100% 18 100%
Tyr-Leu1,2001.25%> 10,000<0.25%5,5000.33%
Leu-Phe5,8000.26%> 10,000<0.25%> 10,000<0.18%
Ala-Tyr8,0000.19%9,5000.26%7,8000.23%
Angiotensin II (DRVYIHPF)> 10,000<0.15%> 10,000<0.25%> 10,000<0.18%

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Competing Peptide) x 100

Table 2: Western Blot - Relative Signal Intensity

This table shows the relative signal intensity from a Western blot where various peptides were conjugated to a carrier protein (BSA) and probed with the anti-Leu-Tyr antibodies.

Peptide-BSA ConjugateAb-LY-01 SignalAb-LY-02 SignalAb-LY-03 Signal
This compound-BSA +++ +++ +++
Tyr-Leu-BSA+/--+/-
Leu-Phe-BSA---
Ala-Tyr-BSA---
Unconjugated BSA---

Signal Intensity: +++ (Strong), ++ (Moderate), + (Weak), +/- (Very Weak), - (None Detected)

Table 3: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Constants

This table presents the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for each antibody binding to immobilized this compound. A lower KD value signifies a higher binding affinity.[1][4]

Antibodyka (1/Ms)kd (1/s)KD (M)
Ab-LY-01 2.5 x 10⁵3.8 x 10⁻⁴1.5 x 10⁻⁹
Ab-LY-02 1.8 x 10⁵4.5 x 10⁻⁴2.5 x 10⁻⁹
Ab-LY-03 3.2 x 10⁵5.8 x 10⁻⁴1.8 x 10⁻⁹

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows used to generate the hypothetical data and the conceptual basis of antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_Coating 1. Antigen Coating cluster_Blocking 2. Blocking cluster_Competition 3. Competitive Binding cluster_Detection 4. Detection A Coat plate with This compound conjugate B Block with BSA or non-fat milk A->B Wash C Add mixture of Anti-Leu-Tyr Ab and competing peptide B->C Wash D Add HRP-conjugated secondary antibody C->D Wash E Add TMB substrate D->E F Measure absorbance at 450 nm E->F Western_Blot_Workflow cluster_Electrophoresis 1. Electrophoresis cluster_Transfer 2. Transfer cluster_Probing 3. Immunoprobing cluster_Detection 4. Detection A Separate peptide-BSA conjugates by SDS-PAGE B Transfer proteins to PVDF membrane A->B C Block membrane B->C D Incubate with primary Anti-Leu-Tyr Ab C->D E Incubate with HRP-conjugated secondary antibody D->E F Add chemiluminescent substrate E->F Wash G Image blot F->G SPR_Principle cluster_Setup 1. Immobilization cluster_Binding 2. Binding Analysis cluster_Output 3. Data Output A Immobilize this compound on sensor chip B Inject Anti-Leu-Tyr Ab (Association) A->B C Flow buffer over chip (Dissociation) B->C D Generate sensorgram (Response vs. Time) C->D E Calculate ka, kd, KD D->E Cross_Reactivity_Concept Ab Anti-Leu-Tyr Antibody Target This compound Ab->Target High Affinity Binding CrossReactant Tyr-Leu (Similar Epitope) Ab->CrossReactant Low Affinity Cross-Reactivity NonTarget Leu-Phe (Different Epitope) Ab->NonTarget No Binding

References

A Comparative Analysis of the Anxiolytic-like Activity of Leu-Tyr and Tyr-Leu Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental evidence suggests that the dipeptide Tyr-Leu, but not its retro-sequence Leu-Tyr, exhibits significant anxiolytic-like effects. This guide synthesizes the available preclinical data, details the experimental methodologies used to evaluate these effects, and visually represents the proposed mechanisms of action.

Comparative Efficacy in Preclinical Models

Experimental studies in murine models have consistently demonstrated the anxiolytic-like properties of Tyr-Leu (YL). In contrast, its retro-sequence peptide, this compound (LY), has been shown to be inactive.[1][2] The anxiolytic effects of Tyr-Leu are dose-dependent and comparable to the well-established anxiolytic drug, diazepam.[1][2]

Table 1: Anxiolytic-like Activity of Tyr-Leu vs. This compound in the Elevated Plus-Maze (EPM) Test
CompoundDosage (Intraperitoneal)Key Findings in EPM TestReference
Tyr-Leu (YL) 0.1 - 1 mg/kgDose-dependently increases time spent and entries into open arms. Efficacy at 0.1 mg/kg is comparable to diazepam.[1][2]
This compound (LY) 0.1 - 1 mg/kgInactive; no significant difference compared to control group.[2]
Tyr + Leu (Mixture) Equimolar to 1 mg/kg YLInactive; suggesting the peptide bond is crucial for activity.[1][2]
Diazepam -Used as a positive control, demonstrated expected anxiolytic effects.[1][2]

Data derived from studies in mice.

Experimental Protocols

The primary behavioral assay used to evaluate the anxiolytic-like activity of these dipeptides is the elevated plus-maze (EPM) test.

Elevated Plus-Maze (EPM) Test

The EPM apparatus consists of two open arms and two closed arms, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.

Methodology:

  • Animal Model: Male mice are typically used.[1][2]

  • Administration: Test compounds (Tyr-Leu, this compound, or vehicle) are administered intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the test.[1][2]

  • Test Procedure: Each mouse is placed at the center of the maze, facing an open arm. The behavior of the mouse is recorded for a 5-minute period.[2]

  • Parameters Measured: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Total arm entries are also measured as an indicator of general locomotor activity.[2]

Proposed Signaling Pathway for Tyr-Leu

The anxiolytic-like effects of Tyr-Leu are not direct. Studies indicate that Tyr-Leu does not have a direct affinity for serotonin 5-HT1A, dopamine D1, or GABAA receptors.[1][2][3] Instead, it is proposed to trigger a sequential activation of these receptor systems.[1][2] The anxiolytic activity of Tyr-Leu can be blocked by antagonists of these receptors.[1][2][3][4]

G cluster_workflow Experimental Workflow Admin Administration of Dipeptide (Tyr-Leu or this compound) Wait 30-minute Waiting Period Admin->Wait EPM Elevated Plus-Maze Test (5 minutes) Wait->EPM Analysis Behavioral Analysis (% Time & Entries in Open Arms) EPM->Analysis

Experimental workflow for assessing anxiolytic-like activity.

G cluster_pathway Proposed Signaling Pathway for Tyr-Leu YL Tyr-Leu (YL) HT1A Serotonin 5-HT1A Receptor Activation YL->HT1A Initiates cascade D1 Dopamine D1 Receptor Activation HT1A->D1 GABAA GABAA Receptor Activation D1->GABAA Anxiolytic Anxiolytic-like Effect GABAA->Anxiolytic

Proposed sequential activation of receptors by Tyr-Leu.

Conclusion

The available scientific evidence strongly indicates that the dipeptide Tyr-Leu possesses anxiolytic-like properties, while its retro-sequence, this compound, is inactive. The mechanism of action for Tyr-Leu is thought to be an indirect, sequential activation of the serotonin 5-HT1A, dopamine D1, and GABAA receptor systems. These findings highlight the importance of amino acid sequence in the biological activity of short peptides and suggest that Tyr-Leu may be a promising candidate for the development of novel anxiolytic agents. Further research is warranted to fully elucidate the molecular targets and downstream signaling pathways involved in the anxiolytic-like effects of Tyr-Leu.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Leucyl-Tyrosine (Leu-Tyr) and its Constituent Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological efficacy of the dipeptide Leucyl-Tyrosine (Leu-Tyr) and the combined administration of its constituent amino acids, Leucine (Leu) and Tyrosine (Tyr), in both controlled laboratory (in vitro) and living organism (in vivo) settings. The data presented herein is collated from peer-reviewed studies to offer a comprehensive overview of its biological activity, with a focus on muscle protein synthesis and neurological effects.

Core Findings:

Recent research highlights the synergistic effects of Leucine and Tyrosine in enhancing muscle protein synthesis through the mTORC1 signaling pathway.[1][2][3] This effect has been observed consistently in both cell cultures and animal models.[1][2][3] Separately, the dipeptide Tyr-Leu has demonstrated antidepressant-like activity and the ability to promote neuronal cell proliferation in vivo and in vitro.[4]

I. Modulation of mTORC1 Signaling and Muscle Anabolism

The combination of Leucine and Tyrosine has been shown to be a potent activator of the mTOR complex 1 (mTORC1) signaling pathway, a key regulator of muscle protein synthesis.

Data Presentation: In Vitro vs. In Vivo Efficacy of Leu + Tyr on mTORC1 Signaling
Parameter In Vitro (C2C12 cells) In Vivo (Murine Skeletal Muscle) Reference
Primary Endpoint Phosphorylation of S6 Kinase (S6K)Phosphorylation of S6 Kinase (S6K)[1][2]
Treatment Leucine (2.5 mM) + Tyrosine (2.5 mM)Oral administration of Leucine + Tyrosine[2]
Key Finding Tyrosine enhances Leucine-induced S6K phosphorylation in a dose-dependent manner. The combination achieves significant S6K phosphorylation at lower Leucine concentrations than Leucine alone.The booster effect of Tyrosine on Leucine-induced S6K phosphorylation was confirmed in the skeletal muscles of mice.[1][2]
Signaling Pathway: Leu + Tyr Activation of mTORC1

The following diagram illustrates the proposed mechanism by which Leucine and Tyrosine synergistically activate the mTORC1 pathway. Leucine is sensed by Sestrin1/2, which relieves the inhibition of GATOR2. This allows for the activation of Rag GTPases, leading to the translocation of mTORC1 to the lysosome and its subsequent activation. Tyrosine appears to enhance this process, though its precise molecular mechanism is still under investigation.[1][2]

mTORC1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Leu_Tyr Leucine + Tyrosine Sestrin1_2 Sestrin1/2 Leu_Tyr->Sestrin1_2 Leucine binding GATOR2 GATOR2 Sestrin1_2->GATOR2 Inhibition GATOR1 GATOR1 (GAP) GATOR2->GATOR1 Inhibition Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inactivation mTORC1 mTORC1 Rag_GTPases->mTORC1 Activation S6K S6K mTORC1->S6K 4E_BP1 4E-BP1 mTORC1->4E_BP1 Protein_Synthesis Muscle Protein Synthesis S6K->Protein_Synthesis Phosphorylation 4E_BP1->Protein_Synthesis Inhibition

Proposed signaling pathway of Leu + Tyr on mTORC1.
Experimental Protocols

In Vitro S6K Phosphorylation Assay in C2C12 Myoblasts [2]

  • Cell Culture: Murine C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Amino Acid Starvation: Prior to treatment, cells are incubated in amino acid-free DMEM for a specified period (e.g., 50 minutes) to establish a baseline.

  • Treatment: Cells are then treated with various concentrations of Leucine, Tyrosine, or a combination of both for a short duration (e.g., 15 minutes).

  • Western Blotting: Cell lysates are collected, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phosphorylated S6K (p-S6K) and total S6K, followed by secondary antibodies.

  • Quantification: The band intensities are quantified to determine the ratio of p-S6K to total S6K, indicating the level of mTORC1 activity.

In Vivo Analysis of Murine Skeletal Muscle [1]

  • Animal Model: Male mice (e.g., C57BL/6J) are used for the study.

  • Fasting: Animals are fasted overnight to ensure a consistent metabolic state.

  • Oral Administration: A solution containing Leucine, Tyrosine, or their combination is administered via oral gavage.

  • Tissue Collection: At a specified time point post-administration, mice are euthanized, and skeletal muscle tissue (e.g., gastrocnemius) is rapidly dissected and frozen in liquid nitrogen.

  • Protein Analysis: The muscle tissue is homogenized, and protein lysates are prepared. Western blotting is performed as described for the in vitro assay to measure the phosphorylation status of S6K and other mTORC1 downstream targets.

II. Antidepressant-like and Neurogenic Effects of Tyr-Leu Dipeptide

The dipeptide Tyrosyl-Leucine (Tyr-Leu) has been shown to possess antidepressant-like properties and to promote the growth of new neurons.

Data Presentation: In Vitro vs. In Vivo Efficacy of Tyr-Leu on Neuronal Proliferation
Parameter In Vitro In Vivo (Mice) Reference
Primary Endpoint Proliferation of hippocampal progenitor cellsIncreased BrdU-positive cells and doublecortin expression in the dentate gyrus[4]
Administration Not specifiedOral, intracerebroventricular, or intraperitoneal[4]
Key Finding Tyr-Leu enhanced the proliferation of hippocampal progenitor cells.Tyr-Leu exhibited potent antidepressant-like activity in behavioral tests (forced swim and tail suspension) and increased markers of neurogenesis in the hippocampus. This effect was independent of BDNF expression.[4]
Experimental Workflow: Assessing Antidepressant and Neurogenic Effects

The following diagram outlines a general workflow for evaluating the efficacy of a compound like Tyr-Leu on depression-like behaviors and neurogenesis.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies Animal_Model Naive Mice Treatment Tyr-Leu Administration (Oral, IP, ICV) Animal_Model->Treatment Behavioral_Tests Forced Swim Test Tail Suspension Test Treatment->Behavioral_Tests Neurogenesis_Assay BrdU Labeling & Immunohistochemistry (c-Fos, Doublecortin) Treatment->Neurogenesis_Assay HPA_Axis HPA Axis Activity (Stress Response) Treatment->HPA_Axis Antidepressant_Effect Antidepressant_Effect Behavioral_Tests->Antidepressant_Effect Assess Neurogenesis_Effect Neurogenesis_Effect Neurogenesis_Assay->Neurogenesis_Effect Assess Cell_Culture Hippocampal Progenitor Cells In_Vitro_Treatment Tyr-Leu Treatment Cell_Culture->In_Vitro_Treatment Proliferation_Assay Cell Proliferation Assay In_Vitro_Treatment->Proliferation_Assay Proliferation_Assay->Neurogenesis_Effect

Workflow for assessing Tyr-Leu efficacy.
Experimental Protocols

In Vivo Antidepressant-Like Activity and Neurogenesis in Mice [4]

  • Animals and Administration: Naïve mice are administered Tyr-Leu through various routes (oral, intraperitoneal, or intracerebroventricular) at specific doses.

  • Behavioral Testing:

    • Forced Swim Test: Mice are placed in a cylinder of water, and the duration of immobility is recorded as a measure of depressive-like behavior.

    • Tail Suspension Test: Mice are suspended by their tails, and the duration of immobility is measured.

  • Neurogenesis Analysis:

    • BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU).

    • Immunohistochemistry: After a set period, brain tissue, specifically the hippocampus, is collected. Sections are stained for BrdU and doublecortin (a marker for immature neurons) to quantify neurogenesis. c-Fos staining is used to measure neuronal activity.

  • HPA Axis Assessment: The study also evaluated the effect of Tyr-Leu on the hypothalamo-pituitary-adrenal (HPA) axis by measuring stress hormone levels after a forced swim stressor.[4]

In Vitro Hippocampal Progenitor Cell Proliferation [4]

  • Cell Culture: Hippocampal progenitor cells are isolated and cultured under appropriate conditions.

  • Treatment: The cultured cells are treated with Tyr-Leu.

  • Proliferation Assay: The rate of cell proliferation is measured using standard assays, such as BrdU incorporation or other methods that quantify DNA synthesis or cell number.

III. Summary and Conclusion

The available evidence strongly suggests that Leucine and Tyrosine, when administered together, act synergistically to enhance mTORC1-mediated muscle protein synthesis both in vitro and in vivo. The dipeptide Tyr-Leu, on the other hand, has shown promise as an antidepressant and a promoter of neurogenesis in both cellular and animal models.

It is important for researchers to distinguish between the effects of the dipeptide and the combination of its free amino acids, as their biological activities and potential therapeutic applications appear to be distinct. The experimental protocols and signaling pathway information provided in this guide offer a framework for further investigation into the mechanisms and efficacy of these compounds. Future research should aim to directly compare the in vitro and in vivo potency and bioavailability of the this compound dipeptide against the free amino acid combination for specific biological endpoints.

References

Leu-Tyr Dipeptide: A Potential Biomarker in Metabolic Studies Compared to Established Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the dipeptide Leu-Tyr reveals its potential as a novel biomarker for metabolic studies, offering a fresh perspective in a field dominated by traditional markers. This guide provides a comprehensive comparison with established biomarkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The landscape of metabolic research is in constant pursuit of more sensitive and specific biomarkers to diagnose and monitor metabolic diseases such as insulin resistance and type 2 diabetes. While individual amino acids like leucine and tyrosine have been independently associated with metabolic syndrome, the dipeptide this compound is emerging as a potential candidate with unique physiological relevance. This guide explores the current understanding of this compound as a biomarker and objectively compares its potential against well-established markers, including branched-chain amino acids (BCAAs), aromatic amino acids (AAAs), and C-peptide.

Comparative Analysis of Metabolic Biomarkers

The assessment of metabolic health currently relies on a panel of biomarkers, each with its own strengths and limitations. Branched-chain and aromatic amino acids have been consistently linked to insulin resistance, with elevated levels often preceding the onset of type 2 diabetes. C-peptide, co-secreted with insulin, serves as a reliable measure of pancreatic beta-cell function. The potential of this compound as a biomarker lies in its nature as a dipeptide, which may offer a more integrated signal of protein turnover and nutrient sensing pathways than its constituent amino acids alone.

Biomarker CategorySpecific Biomarker(s)Method of DetectionKey Metabolic IndicationReported Performance Characteristics (Illustrative)
Dipeptide This compound LC-MS/MSPotential integrated marker of protein metabolism and nutrient signaling.Performance data is emerging and requires further validation.
Branched-Chain Amino Acids (BCAAs) Leucine, Isoleucine, ValineLC-MS/MS, GC-MSInsulin Resistance, Increased risk of Type 2 DiabetesOdds Ratio for T2D per 1 SD increase: 1.3-1.7
Aromatic Amino Acids (AAAs) Tyrosine, PhenylalanineLC-MS/MS, GC-MSInsulin Resistance, Early marker for metabolic syndrome.Significant positive association with HOMA-IR.
Pancreatic Beta-cell Function C-peptideImmunoassay, LC-MS/MSInsulin secretion and beta-cell function.Strong correlation with insulin levels; used to differentiate T1D and T2D.
Glycemic Control HbA1cHPLC, ImmunoassayLong-term glycemic control (2-3 months).Standard diagnostic and monitoring tool for diabetes.

Experimental Protocols

Accurate and reproducible quantification of these biomarkers is paramount for their clinical and research application. Below are detailed methodologies for the analysis of this compound and a representative established biomarker, Branched-Chain Amino Acids, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of a protein precipitation solution (e.g., methanol containing an internal standard, such as ¹³C₆-Leu-¹³C₉-Tyr).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

      • This compound: m/z 295.16 → 136.08

      • ¹³C₆-Leu-¹³C₉-Tyr (Internal Standard): m/z 310.21 → 145.12

    • Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: Quantification of Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) in Human Plasma by LC-MS/MS

1. Sample Preparation (Derivatization):

  • To 50 µL of plasma, add an internal standard mix (e.g., ¹³C₆-Leucine, ¹³C₆-Isoleucine, ¹³C₅-Valine).

  • Perform protein precipitation as described in Protocol 1.

  • Evaporate the supernatant to dryness.

  • Derivatize the amino acids using a suitable agent (e.g., butanolic HCl) to enhance chromatographic retention and ionization efficiency. This is a common step for amino acid analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column suitable for derivatized amino acids.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A tailored gradient to separate the derivatized BCAAs.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Derivatized Leucine/Isoleucine: Monitor specific transitions (note: chromatographic separation is key to distinguish these isomers).

      • Derivatized Valine: Monitor specific transitions.

      • Monitor corresponding transitions for the internal standards.

    • Data Analysis: Quantify each BCAA based on its respective internal standard and calibration curve.

Visualizing the Molecular Context

To understand the potential role of this compound in metabolic regulation, it is crucial to visualize the signaling pathways it may influence and the experimental workflow for its investigation.

mTOR_Signaling_Pathway Nutrients Nutrients (e.g., Leucine) mTORC1 mTORC1 Nutrients->mTORC1 Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Leu_Tyr This compound (Potential Modulator) Leu_Tyr->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4 4 mTORC1->4 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1 4E-BP1 _4EBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth EBP1 EBP1

Amino acid sensing and the mTOR signaling pathway.

The mTOR pathway is a central regulator of cell growth and metabolism, and it is highly responsive to nutrient availability, particularly amino acids like leucine.[1][2][3][4] The dipeptide this compound may influence this pathway, potentially acting as a signal of nutrient status.

Biomarker_Discovery_Workflow Study_Design Study Design & Cohort Selection Sample_Collection Biological Sample Collection (e.g., Plasma) Study_Design->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation, Derivatization) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Data Acquisition) Sample_Prep->LCMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LCMS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (Identification of significant features) Data_Processing->Statistical_Analysis Biomarker_ID Biomarker Identification (e.g., this compound) Statistical_Analysis->Biomarker_ID Validation Validation in Independent Cohort Biomarker_ID->Validation

A typical experimental workflow for biomarker discovery using metabolomics.

The identification of novel biomarkers like this compound follows a rigorous workflow, from initial study design to validation in independent patient cohorts.[5][6][7][8][9][10]

Concluding Remarks

While this compound presents an intriguing possibility as a novel biomarker for metabolic studies, its clinical utility is yet to be fully elucidated. The existing evidence strongly supports the role of its constituent amino acids, leucine and tyrosine, in metabolic dysregulation. Future research should focus on large-scale cohort studies to validate the association of this compound with metabolic diseases, and to directly compare its predictive power against the established panel of biomarkers. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate such investigations, ultimately paving the way for a more nuanced understanding of metabolic health and disease.

References

Comparative analysis of Leu-Tyr and its synthetic analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Leu-Tyr and its Synthetic Analogs for Researchers

This guide provides a comprehensive comparative analysis of the dipeptide this compound and its synthetic analogs, tailored for researchers, scientists, and drug development professionals. It delves into their biological activities, supported by experimental data, and provides detailed methodologies for key experiments.

Introduction to this compound

This compound, or Leucyl-tyrosine, is a dipeptide composed of the amino acids L-leucine and L-tyrosine.[1] It has garnered scientific interest due to its potential biological activities, including antidepressant-like and anxiolytic-like effects. Synthetic analogs of this compound have been developed to explore and enhance these properties, offering a promising avenue for therapeutic innovation.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and its synthetic analogs.

Table 1: Anxiolytic-like and Antidepressant-like Activities

While direct, quantitative dose-response comparisons for a full series of this compound analogs are not extensively available in the literature, the following table presents the existing data on their anxiolytic and antidepressant-like effects.

CompoundBiological ActivityAnimal ModelEffective Dose Range (i.p.)Reference
This compound Anxiolytic-likeMouse (Elevated Plus Maze)0.1-1 mg/kg[2]
Antidepressant-likeMouse (Forced Swim Test)Not specified[3]
Tyr-Leu-Gly (YLG) Anxiolytic-likeMouse (Elevated Plus Maze)Not specified[4]
Antidepressant-likeMouse (Forced Swim Test)Not specified[3]
Phe-Leu Anxiolytic-likeMouse (Elevated Plus Maze)Not specified[5]
Antidepressant-likeMouse (Forced Swim Test)Not specified[3]
Trp-Leu Anxiolytic-likeMouse (Elevated Plus Maze)Not specified[5]
Antidepressant-likeMouse (Forced Swim Test)Not specified[3]

i.p. - Intraperitoneal injection

Table 2: Antifungal Activity of Cyclic Analogs

Cyclic dipeptides, also known as diketopiperazines, represent a class of this compound analogs with significant biological activities. The stereochemistry of the constituent amino acids plays a crucial role in their efficacy.

CompoundTarget OrganismActivity MetricValueReference
Cyclo(D-Tyr-L-Leu) Colletotrichum gloeosporioidesMIC8 µg/mL[6]
Cyclo(L-Tyr-L-Leu) Colletotrichum gloeosporioidesMICData not available[1]
Oligochitosan (Control) Colletotrichum gloeosporioidesMIC125 µg/mL[6]

MIC - Minimum Inhibitory Concentration

Although data for all stereoisomers of Cyclo(Tyr-Leu) is not available, studies on the related cyclic dipeptide Cyclo(Leu-Pro) have shown that homochiral isomers (L-L and D-D) exhibit significantly higher antifungal activity against Colletotrichum orbiculare compared to heterochiral isomers (D-L and L-D).[7][8] This suggests that the specific three-dimensional conformation is critical for biological activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the biological activities of this compound and its analogs.

Solid-Phase Synthesis of Tyr-Leu-Gly (YLG)

This protocol describes the manual solid-phase synthesis of the tripeptide Tyr-Leu-Gly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-Leu-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc-Glycine Coupling:

    • Deprotect the resin by treating it with 20% piperidine in DMF twice (5 min and 15 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Activate Fmoc-Gly-OH with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc-Leucine Coupling:

    • Repeat the deprotection step as in 2a.

    • Activate Fmoc-Leu-OH and couple it to the resin as in 2c and 2d.

  • Fmoc-Tyrosine Coupling:

    • Repeat the deprotection step.

    • Activate Fmoc-Tyr(tBu)-OH and couple it to the resin. The tert-butyl (tBu) group protects the tyrosine side chain.

  • Final Deprotection: Remove the final Fmoc group from the N-terminal tyrosine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tBu protecting group.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Forced Swim Test (Antidepressant-like Activity)

This test is used to assess the potential antidepressant effects of compounds in rodents.

Apparatus:

  • A transparent cylindrical tank (e.g., 20 cm in diameter, 40 cm in height) filled with water (23-25°C) to a depth of 15-20 cm.

Procedure:

  • Administer the test compound (e.g., this compound or its analog) or vehicle to the mice, typically 30-60 minutes before the test.

  • Gently place each mouse into the water cylinder for a 6-minute session.

  • Record the entire session on video for later analysis.

  • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state where the mouse makes only the movements necessary to keep its head above water.

  • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Elevated Plus Maze (Anxiolytic-like Activity)

This test is a widely used model for assessing anxiety-like behavior in rodents.

Apparatus:

  • A plus-shaped maze elevated above the floor (e.g., 50 cm).

  • Two opposite arms are open, and the other two are enclosed by high walls.

Procedure:

  • Administer the test compound or vehicle to the mice 30-60 minutes before the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for a 5-minute session.

  • Record the session and analyze the time spent in the open arms versus the closed arms, as well as the number of entries into each arm.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the comparative analysis of this compound and its analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison synthesis This compound Analog Synthesis (e.g., SPPS) purification Purification (RP-HPLC) synthesis->purification characterization Structural Characterization (Mass Spectrometry, NMR) purification->characterization in_vitro In Vitro Assays (e.g., Antifungal MIC) characterization->in_vitro in_vivo In Vivo Behavioral Assays (e.g., EPM, FST) characterization->in_vivo dose_response Dose-Response Analysis in_vitro->dose_response in_vivo->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar comparison Comparative Analysis of This compound vs. Analogs sar->comparison

General workflow for synthesis and evaluation of this compound analogs.

The anxiolytic-like activity of this compound and its analog Tyr-Leu-Gly is suggested to be mediated by the serotonin, dopamine, and GABA neurotransmitter systems.[4][9] While the direct receptor for this compound remains to be identified, the following diagram illustrates the potential downstream interplay between these systems that could lead to an anxiolytic effect.

anxiolytic_pathway cluster_neurotransmitter Neurotransmitter Systems LeuTyr This compound / Analog Receptor Putative Receptor (GPCR?) LeuTyr->Receptor Binds Serotonin Serotonin (5-HT) System Receptor->Serotonin Modulates GABA GABA System Serotonin->GABA Modulates Release Anxiolytic Anxiolytic-like Effect Serotonin->Anxiolytic Dopamine Dopamine (DA) System Dopamine->GABA Modulates Release Dopamine->Anxiolytic GABA->Anxiolytic

Hypothesized signaling pathway for the anxiolytic effects of this compound.

Conclusion

This compound and its synthetic analogs, including linear modifications like Tyr-Leu-Gly and cyclic structures like Cyclo(Tyr-Leu), represent a promising class of bioactive peptides. The available data indicates their potential as anxiolytic, antidepressant, and antifungal agents. However, further research is required to establish comprehensive structure-activity relationships, particularly through direct, quantitative comparisons of a wider range of analogs. The detailed experimental protocols provided in this guide serve as a foundation for future investigations into the therapeutic potential of these compounds. The elucidation of the specific molecular targets and downstream signaling pathways will be crucial for the rational design of more potent and selective this compound-based therapeutics.

References

A Comparative Guide to the Cellular Interactions of Leu-Tyr and its Analogs with the AT4 Receptor (IRAP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dipeptide Leu-Tyr and its structurally related analogs in their interaction with specific cellular receptors. The primary focus is on the Angiotensin IV (AT4) receptor, now identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP). A potential alternative interaction with the Hepatocyte Growth Factor receptor (c-Met) is also discussed. This document synthesizes experimental data on binding affinities, signaling pathways, and includes detailed experimental protocols for key assays.

Primary Cellular Receptor: AT4 Receptor / Insulin-Regulated Aminopeptidase (IRAP)

The AT4 receptor is a high-affinity binding site for Angiotensin IV (Ang IV) and has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP).[1][2] Ligands of the AT4 receptor often act as inhibitors of IRAP's enzymatic activity.[3] This inhibition is thought to be a key mechanism through which these ligands exert their physiological effects, such as enhancing learning and memory.[2]

Comparative Binding/Inhibitory Activity of this compound Analogs at the AT4 Receptor/IRAP

For a comprehensive comparison, the following table summarizes the binding affinities and inhibitory concentrations of well-characterized AT4 receptor ligands.

LigandReceptor/EnzymeAssay TypeKd (nM)IC50 (nM)Ki (nM)Reference
Angiotensin IV AT4 Receptor (Bovine Heart)Radioligand Binding1.8--[4]
Angiotensin IV IRAP (HEK 293T cells)Radioligand Binding-32-[1]
LVV-hemorphin-7 IRAP (HEK 293T cells)Radioligand Binding-140-[1]
Norleual c-Met (Mouse Liver Membranes)Radioligand Binding-0.0031-[5]

Note: The affinity of Angiotensin IV for the native, catalytically active IRAP may be lower than for the apo-enzyme often used in binding assays.[6]

IRAP/AT4 Receptor Signaling and Functional Effects

The precise signaling mechanism downstream of ligand binding to the IRAP/AT4 receptor is still under investigation, with several proposed pathways[2]:

  • Inhibition of IRAP Catalytic Activity: By inhibiting IRAP, ligands like Ang IV may prevent the degradation of other endogenous neuropeptides that are substrates for IRAP, thereby prolonging their biological effects.[3]

  • Modulation of GLUT4 Trafficking: IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles. Ligand binding may influence the translocation of GLUT4 to the cell membrane, thereby affecting glucose uptake.[2][7]

  • Direct Signal Transduction: It is hypothesized that IRAP may function as a receptor that, upon ligand binding, transduces a signal through its intracellular domain.[2]

IRAP_Signaling LeuTyr This compound / Analogs IRAP IRAP LeuTyr->IRAP Binding & Inhibition Substrates Endogenous Neuropeptides BiologicalEffects Biological Effects (e.g., Memory Enhancement) Substrates->BiologicalEffects Prolonged Action Substrates->IRAP Cleavage DegradedSubstrates Degraded Peptides GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Translocation GLUT4_membrane->BiologicalEffects Glucose Uptake IntracellularSignal Intracellular Signaling Cascade IntracellularSignal->BiologicalEffects IRAP->DegradedSubstrates IRAP->GLUT4_vesicle Modulates Trafficking IRAP->IntracellularSignal Direct Transduction?

Alternative Interaction: HGF/c-Met Receptor System

Some analogs of Angiotensin IV containing the this compound motif, such as Norleual, have been shown to interact with the Hepatocyte Growth Factor (HGF) receptor, c-Met.[5] This interaction is thought to be competitive with HGF binding.[5]

HGF/c-Met Signaling Pathway

The c-Met receptor is a receptor tyrosine kinase. Upon binding of its ligand, HGF, the receptor dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple pathways, including the RAS/MAPK and PI3K/Akt pathways, which are involved in cell proliferation, migration, and survival.

cMet_Signaling HGF HGF cMet cMet HGF->cMet Binds Norleual Norleual (this compound analog) Norleual->cMet Competitively Inhibits Dimerization Dimerization & Autophosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/Akt) Dimerization->Downstream CellularResponse Cellular Responses (Proliferation, Migration) Downstream->CellularResponse cMet->Dimerization

Experimental Protocols

Radioligand Binding Assay for AT4 Receptor (IRAP)

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the AT4 receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells or tissues expressing the AT4 receptor/IRAP (e.g., HEK293T cells transfected with IRAP, bovine heart tissue).[1][4]

  • Radioligand: [125I]-Angiotensin IV or a stable analog.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Test Compounds: this compound and other competitor ligands at various concentrations.

  • Non-specific Binding Control: A high concentration of unlabeled Angiotensin IV (e.g., 1 µM).

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

2. Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled Angiotensin IV for non-specific binding.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of unlabeled Angiotensin IV (for non-specific binding).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor.

  • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Membrane Homogenate D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare Radioligand Solution C->D E Separate Bound and Free Radioligand (Filtration) D->E F Measure Radioactivity E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 and Ki Values H->I

IRAP Enzymatic Activity Assay

This protocol describes a general method to measure the inhibitory effect of compounds on the enzymatic activity of IRAP using a fluorogenic substrate.

1. Materials:

  • Recombinant IRAP: Purified, active enzyme.

  • Fluorogenic Substrate: e.g., L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

  • Test Compounds: this compound and other potential inhibitors at various concentrations.

  • Microplate Fluorometer: Capable of excitation at ~380 nm and emission at ~460 nm.

2. Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well black plate, add the assay buffer, the test compound or buffer (for control), and the recombinant IRAP enzyme.

  • Pre-incubate the enzyme and inhibitor for a short period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a microplate fluorometer.

  • Record fluorescence readings at regular intervals for a set period (e.g., 30-60 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (velocity) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.

  • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

  • Plot the percentage of inhibition against the log concentration of the inhibitor.

  • Determine the IC50 value using non-linear regression analysis.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Recombinant IRAP Solution D Pre-incubate IRAP with Test Compound A->D B Prepare Serial Dilutions of Test Compounds B->D C Prepare Fluorogenic Substrate Solution E Initiate Reaction with Substrate C->E D->E F Monitor Fluorescence Over Time E->F G Calculate Reaction Rates F->G H Generate Inhibition Curve G->H I Determine IC50 Value H->I

References

Safety Operating Guide

Proper Disposal Procedures for Leu-Tyr: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper disposal of Leu-Tyr (Leucyl-tyrosine), a dipeptide commonly used in scientific research. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Based on available safety data, this compound is not classified as a hazardous substance. However, it is imperative to handle all laboratory chemicals with a degree of caution and to follow established best practices for waste disposal.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemical-resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat

Disposal of Solid this compound

Unused or waste solid this compound should be managed as non-hazardous chemical waste.

Step-by-Step Solid Waste Disposal Protocol:

  • Segregation: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with hazardous waste streams.

  • Labeling: The container must be labeled as "Non-Hazardous Chemical Waste" and clearly identify the contents as "this compound" or "Leucyl-tyrosine."

  • Storage: Store the sealed container in a designated waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management service.

Disposal of this compound Solutions

Aqueous solutions of this compound should also be treated as chemical waste. Do not pour this compound solutions down the drain unless explicitly permitted by your institution's EHS guidelines. [1]

Step-by-Step Liquid Waste Disposal Protocol:

  • Collection: Collect aqueous solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.

  • Labeling: The container should be labeled as "Non-Hazardous Aqueous Waste" and specify the contents, including "this compound" and any other components of the solution.

  • Storage: Store the sealed container in a designated waste accumulation area, ensuring it is segregated from other waste streams.

  • Disposal: Contact your institution's EHS department for guidance on the proper disposal of non-hazardous aqueous chemical waste.

Decontamination and Disposal of Empty Containers

Properly decontaminated empty containers that held this compound can typically be disposed of as regular laboratory glass or plastic waste.

Procedure for Decontaminating Empty Containers:

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., deionized water) three times.

  • Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as liquid chemical waste. Subsequent rinsates can typically be discharged to the sanitary sewer, but confirm this with your institutional guidelines.

  • Deface Label: Completely remove or deface the original label on the container to prevent misidentification.

  • Final Disposal: Dispose of the clean, defaced container in the appropriate laboratory glass or plastic recycling or waste stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Leu_Tyr_Disposal_Workflow start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid_waste Solid this compound waste_form->solid_waste Solid liquid_waste This compound Solution waste_form->liquid_waste Liquid empty_container Empty this compound Container waste_form->empty_container Empty Container collect_solid Collect in Labeled Non-Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Non-Hazardous Liquid Waste Container liquid_waste->collect_liquid decontaminate Triple Rinse Container empty_container->decontaminate store_solid Store in Designated Waste Area collect_solid->store_solid store_liquid Store in Designated Waste Area collect_liquid->store_liquid collect_rinsate Collect First Rinsate as Liquid Waste decontaminate->collect_rinsate ehs_pickup_solid Arrange for EHS Waste Pickup store_solid->ehs_pickup_solid ehs_pickup_liquid Arrange for EHS Waste Pickup store_liquid->ehs_pickup_liquid dispose_rinsate Dispose of Subsequent Rinsates per EHS Guidelines collect_rinsate->dispose_rinsate deface_label Deface Original Label dispose_rinsate->deface_label dispose_container Dispose of Clean Container in Appropriate Lab Waste deface_label->dispose_container

Caption: this compound Disposal Workflow.

Disclaimer: This guidance is intended for informational purposes. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and local regulations for chemical waste disposal.

References

Personal protective equipment for handling Leu-Tyr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the dipeptide Leu-Tyr, focusing on operational and disposal plans to foster a secure and efficient research environment.

Personal Protective Equipment (PPE)

While specific toxicological properties of this compound have not been thoroughly investigated, it is recommended to handle it with the care afforded to all laboratory chemicals. The following personal protective equipment is advised to minimize exposure and ensure safety.[1]

PPE CategoryRecommended Equipment and Use
Eye Protection Safety goggles or glasses should be worn to protect against dust particles and splashes.[1]
Hand Protection Chemical-resistant gloves, such as nitrile or latex, are essential to prevent skin contact.[1]
Body Protection A standard laboratory coat is required to protect clothing and skin from accidental contamination.[1]
Respiratory Protection When handling the powdered form, a respirator (e.g., N95 type) is recommended to avoid inhalation of dust.[1] Work should be conducted in a well-ventilated area.[2][3]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the designated workspace is clean and uncluttered before handling the compound.[1]

  • Don PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[1]

  • Weighing: When weighing the lyophilized powder, do so in a designated area, taking care to minimize dust creation.[1]

  • Reconstitution: If preparing a solution, slowly add the solvent to the vial and securely cap it before mixing to avoid splashes.[1]

  • Clean-up: After handling, thoroughly wash hands and any exposed skin.[2]

Storage:

  • Store in a tightly closed container in a dry, well-ventilated place.[3]

  • Keep the product and any empty containers away from heat and sources of ignition.[2]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and adhere to regulations.

Step-by-Step Disposal Procedure:

  • Waste Collection: Place unused this compound, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[1]

  • Container Sealing: Securely seal the waste container to prevent any leakage.[1]

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]

  • Professional Disposal: It is recommended to contact a licensed professional waste disposal service to arrange for the removal and disposal of the chemical waste.

Experimental Workflow: Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

prep 1. Preparation - Clean workspace - Gather materials ppe 2. Don PPE - Lab coat - Safety goggles - Gloves - Respirator (if powder) prep->ppe weigh 3. Weighing - Use designated area - Minimize dust ppe->weigh reconstitute 4. Reconstitution (if applicable) - Add solvent slowly - Cap securely weigh->reconstitute experiment 5. Experimental Use weigh->experiment Direct use of powder reconstitute->experiment cleanup 6. Clean-up - Wash hands and exposed skin experiment->cleanup disposal 7. Waste Disposal - Collect in labeled container - Seal container - Follow regulations cleanup->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leu-Tyr
Reactant of Route 2
Reactant of Route 2
Leu-Tyr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.